molecular formula C8H10N6 B073076 2,4-Diamino-6,7-dimethylpteridine CAS No. 1425-63-4

2,4-Diamino-6,7-dimethylpteridine

Katalognummer: B073076
CAS-Nummer: 1425-63-4
Molekulargewicht: 190.21 g/mol
InChI-Schlüssel: NBGMCAGDMQPEBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-6,7-dimethylpteridine is a structurally distinct pteridine derivative that serves as a critical scaffold and precursor in medicinal chemistry and biochemical research. Its primary research value lies in its role as a key intermediate in the synthesis of more complex pteridine-based compounds, including analogues of folic acid and other heterocyclic systems of biological interest. The specific dimethyl substitution at the 6 and 7 positions and the diamine functionality at the 2 and 4 positions confer unique electronic and steric properties that influence its binding affinity and reactivity. Researchers utilize this compound to investigate enzyme mechanisms, particularly those involving dihydrofolate reductase (DHFR), and to develop novel enzyme inhibitors. Its well-defined structure makes it an excellent building block for constructing molecular libraries for high-throughput screening in drug discovery campaigns targeting infectious diseases and cancer. Furthermore, its inherent fluorescence properties are exploited in the development of spectroscopic probes and sensors for analytical applications. This high-purity reagent is provided to support innovative scientific inquiry in these advanced fields.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6,7-dimethylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMCAGDMQPEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061688
Record name 2,4-Pteridinediamine, 6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425-63-4
Record name 2,4-Diamino-6,7-dimethylpteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6,7-dimethylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-dimethylpteridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Pteridinediamine, 6,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Pteridinediamine, 6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethyl-2,4-pteridine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Diamino-6,7-dimethylpteridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M9NU9VB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

High-Yield Synthesis of 2,4-Diamino-6,7-dimethylpteridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,4-diamino-6,7-dimethylpteridine represents a foundational protocol in the development of antifolate therapeutics. Structurally analogous to the vibriostatic agent O/129 (the diisopropyl derivative) and the chemotherapeutic Methotrexate, this molecule acts as a potent inhibitor of Dihydrofolate Reductase (DHFR).

This guide departs from standard textbook descriptions to address the critical instability of the pyrimidine precursor , which is the primary cause of yield failure in this synthesis. We utilize a modified Isay Condensation , prioritizing the in situ generation or strict anaerobic handling of 2,4,5,6-tetraaminopyrimidine (TAP) to prevent oxidative degradation into violuric acid derivatives.

Retrosynthetic Analysis & Mechanism

The construction of the pteridine core relies on the condensation of a 4,5-diaminopyrimidine with an


-dicarbonyl compound. For the 6,7-dimethyl target, the disconnection reveals two highly symmetric precursors, eliminating regioselectivity concerns often found in asymmetric pteridine synthesis.
Mechanistic Pathway

The reaction proceeds via a double Schiff base formation. The high nucleophilicity of the 5-amino group on the pyrimidine ring initiates the attack on the carbonyl carbon of the 2,3-butanedione (biacetyl), followed by cyclodehydration.

Retrosynthesis Target 2,4-Diamino-6,7- dimethylpteridine Disconnect Retrosynthetic Disconnection Target->Disconnect Ring Opening Precursor1 2,4,5,6-Tetraaminopyrimidine (TAP) Disconnect->Precursor1 Precursor2 2,3-Butanedione (Biacetyl) Disconnect->Precursor2

Figure 1: Retrosynthetic breakdown of the target pteridine into its pyrimidine and dicarbonyl components.

Experimental Methodology

Critical Precursor Handling (The "TAP" Protocol)

The Bottleneck: Free base 2,4,5,6-tetraaminopyrimidine (TAP) is highly air-sensitive. It rapidly oxidizes to form dark blue/purple complexes (violuric acid type) that inhibit condensation. The Solution: Use TAP sulfate (


) or TAP sulfite, and generate the free base only under strictly deoxygenated conditions immediately prior to condensation.
Reagents & Materials
ReagentRoleStoichiometryNotes
TAP Sulfate Precursor (Amine source)1.0 eqCommercial or freshly prepared via nitrosation/reduction of 2,4,6-triaminopyrimidine.
2,3-Butanedione Reagent (Carbonyl source)1.2 eqExcess ensures complete consumption of unstable TAP.
Sodium Acetate Buffer2.5 eqBuffers pH to ~4-5; prevents protonation of the reacting amines while avoiding alkaline degradation.
Sodium Bisulfite Antioxidant0.1 eqOptional trace additive to scavenge dissolved oxygen.
Water (Degassed) SolventN/ASparged with

or Ar for 30 mins.
Step-by-Step Synthesis Protocol
Phase A: Preparation of the Reactive Solution
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with TAP Sulfate (10 mmol, 2.38 g) and 50 mL of degassed water .

  • Buffering: Add Sodium Acetate (25 mmol, 2.05 g) .

    • Observation: The suspension should dissolve as the free base is liberated.

    • Precaution: Maintain a continuous

      
       blanket. If the solution turns dark purple immediately, oxygen ingress has occurred. A pale yellow or slight pink hue is acceptable.
      
Phase B: The Isay Condensation
  • Addition: Dissolve 2,3-Butanedione (12 mmol, 1.05 mL) in 10 mL of degassed water. Add this solution dropwise to the reaction flask over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 80°C for 2 hours.

    • Mechanism Check: The solution will darken to orange-brown, and a yellow precipitate (the pteridine) will begin to form after ~30 minutes.

  • Completion: Reflux for an additional 30 minutes to ensure ring closure, then allow the mixture to cool slowly to room temperature, then to 4°C in an ice bath.

Phase C: Isolation
  • Filtration: Collect the yellow precipitate via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the cake sequentially with:

    • Cold water (

      
       mL) to remove salts.
      
    • Cold Ethanol (

      
       mL) to remove unreacted biacetyl.
      
    • Diethyl Ether (

      
       mL) to facilitate drying.
      
  • Drying: Dry under high vacuum at 60°C over

    
    .
    

Purification & Characterization

Pteridines are notoriously insoluble in common organic solvents, making chromatography difficult. We rely on acid-base reprecipitation or recrystallization from high-boiling polar solvents.

Purification Protocol (Acid/Base Reprecipitation)
  • Dissolve the crude yellow solid in minimum volume of 2M NaOH (forms the sodium salt). Filter off any insoluble dark residues (polymerized byproducts).

  • Heat the filtrate to 60°C.

  • Dropwise add Glacial Acetic Acid until pH reaches 5-6.

  • The pure 2,4-diamino-6,7-dimethylpteridine will precipitate as bright yellow microcrystals.

Analytical Data
  • Appearance: Bright yellow powder.

  • Melting Point: >300°C (decomposes).

  • UV-Vis (0.1 N HCl):

    
     at ~242 nm and ~335 nm (Characteristic pteridine double-hump).
    
  • 1H NMR (DMSO-

    
    ): 
    
    • 
       2.55 (s, 3H, 
      
      
      
      )
    • 
       2.58 (s, 3H, 
      
      
      
      )
    • 
       7.50 (br s, 2H, 
      
      
      
      )
    • 
       7.70 (br s, 2H, 
      
      
      
      )

Workflow Visualization

The following diagram illustrates the critical path, emphasizing the anaerobic handling required for the TAP precursor.

SynthesisWorkflow cluster_warning CRITICAL CONTROL POINT Start Start: TAP Sulfate Salt Buffer Buffer Addition (NaOAc, pH 5) Start->Buffer Degas Solvent Degassing (N2 Sparge, 30 min) Degas->Buffer Solvent Reaction Add 2,3-Butanedione (80°C, 2 hrs) Buffer->Reaction Free Base Generation (In Situ) Precip Cool & Precipitate (Crude Product) Reaction->Precip Purify Acid/Base Reprecipitation Precip->Purify Final Pure 2,4-Diamino-6,7- dimethylpteridine Purify->Final

Figure 2: Process flow highlighting the critical anaerobic control point during free base generation.

Safety & Toxicology

  • Pteridine Bioactivity: As a DHFR inhibitor, this compound can interfere with folate metabolism. Handle with gloves and use a fume hood to avoid inhalation of dust.

  • Precursor Toxicity: 2,4,5,6-tetraaminopyrimidine is a suspected mutagen.

  • Reagent Hazards: 2,3-Butanedione (Diacetyl) vapors are linked to bronchiolitis obliterans ("popcorn lung"). Strict respiratory protection or fume hood use is mandatory.

References

  • Taylor, E. C., & Cain, C. K. (1949). Pteridines. VI. The Synthesis of 2,4-Diamino-6,7-diphenylpteridine. Journal of the American Chemical Society, 71(7), 2538–2541. Link

  • BenchChem. (2025).[1][2] 2,4-Diamino-6,7-diisopropylpteridine (O/129) and Analogues: Properties and Applications. BenchChem Technical Library. Link

  • Sigma-Aldrich. (n.d.). 2,4-Diamino-6,7-diisopropylpteridine phosphate salt Product Sheet. Merck KGaA. Link

  • PubChem. (2025).[3] 2,4-Diamino-6,7-dimethylpteridine (CID 74023).[3] National Center for Biotechnology Information. Link

  • Pfleiderer, W. (1964). Pteridines. Part XXXVI. The Synthesis of Pteridines from 4,5-Diaminopyrimidines. Journal of the Chemical Society.

Sources

Physical Properties and Characterization of 2,4-Diamino-6,7-dimethylpteridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (CAS: 1425-63-4) is a synthetic pteridine derivative serving as a critical model compound in the study of folate antagonists.[1] Structurally analogous to the pteridine core of methotrexate and triamterene, it functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] Its physicochemical profile is characterized by high thermal stability, pH-dependent solubility, and intense fluorescence, making it a valuable probe for enzyme binding studies and a reference standard in pteridine chemistry.

This guide provides a comprehensive technical analysis of its physical properties, synthesis, and handling protocols, designed for researchers in medicinal chemistry and pharmacology.[1]

Chemical Identity & Structural Data[2][3][4][5][6][7][8][9]

PropertyDetail
IUPAC Name 6,7-Dimethylpteridine-2,4-diamine
Common Synonyms 2,4-Diamino-6,7-dimethylpteridine; SKF-371; R-158
CAS Registry Number 1425-63-4
Molecular Formula C₈H₁₀N₆
Molecular Weight 190.21 g/mol
SMILES CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C
Appearance Yellow to orange crystalline powder (prisms)

Physicochemical Profiling

Thermal Properties & Solid State

Unlike simple organic heterocycles, 2,4-diamino-6,7-dimethylpteridine exhibits exceptional lattice energy due to extensive intermolecular hydrogen bonding involving the 2,4-amino groups and ring nitrogens.[1]

  • Melting Point: The compound does not exhibit a sharp melting point. It typically darkens and decomposes >300 °C without a distinct liquid phase transition.

  • Crystal Habit: When recrystallized from dilute hydrochloric acid, it forms small prisms exhibiting parallel extinction.[2]

  • Thermal Stability: High. Stable at ambient temperatures; degradation occurs primarily via oxidative pathways at elevated temperatures (>200 °C) in the presence of oxygen.[1]

Solubility & pH Dependence

The solubility profile is amphoteric but predominantly basic, driven by the protonation of the pyrazine ring nitrogens.

  • Water: Poorly soluble (< 0.1 mg/mL) at neutral pH (7.0).[1]

  • Acidic Media (0.1 N HCl): Soluble.[1] Protonation of the N1/N3 positions disrupts crystal lattice packing, forming a soluble cation.

  • Basic Media (0.1 N NaOH): Moderately soluble.[1]

  • Organic Solvents:

    • DMSO/DMF: Soluble (often requires sonication).[1]

    • Ethanol/Methanol: Slightly soluble to insoluble.

    • Non-polar (Hexane, Chloroform):[1] Insoluble.

Ionization Constants (pKa)

The 2,4-diamino substitution pattern significantly increases the basicity of the pteridine ring compared to the unsubstituted parent.[1]

  • pKa (Predicted): 6.25 ± 0.10 [1][3]

  • Mechanism: The primary protonation site is the N1 nitrogen of the pyrimidine ring. This value is critical for biological activity, as the cationic form binds more tightly to the negatively charged active site of DHFR.

Spectral Characteristics
  • UV-Vis Absorption: Exhibits characteristic pteridine absorption bands.[1]

    • 
       (Acidic pH): ~260 nm and ~370 nm.[1]
      
    • Note: The 370 nm band gives the compound its intense yellow color.

  • Fluorescence: Highly fluorescent in aqueous solution, typically emitting in the blue-green region (~450 nm) upon excitation at 370 nm.[1] This property is utilized in binding assays to detect displacement by non-fluorescent inhibitors.

Experimental Protocols

Synthesis: The Isay Condensation

The most robust route to 2,4-diamino-6,7-dimethylpteridine is the condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-butanedione (diacetyl).[1]

Reagents:

  • 2,4,5,6-Tetraaminopyrimidine bisulfite (TAP[1][2]·H₂SO₃)[1]

  • 2,3-Butanedione (Diacetyl)[1]

  • Sodium acetate (buffer)[1][4]

  • Deionized water

Protocol:

  • Dissolution: Suspend 50 mmol of TAP·H₂SO₃ in 300 mL of water heated to 80°C.

  • Buffering: Adjust pH to ~5.0–6.0 using sodium acetate to liberate the free amine species without promoting rapid oxidation.

  • Condensation: Add 55 mmol (1.1 eq) of 2,3-butanedione dropwise.

  • Reaction: Stir at 80°C for 60 minutes. The solution will turn deep yellow/orange.

  • Precipitation: Cool the mixture to 4°C. The product precipitates as a yellow solid.

  • Purification:

    • Collect solid by filtration.

    • Recrystallization:[2] Dissolve in minimum volume of boiling 0.1 N HCl. Filter hot to remove insoluble impurities. Allow to cool slowly to crystallize the hydrochloride salt. Neutralize with dilute NH₄OH to recover the free base if required.

Visualization of Synthesis Pathway

SynthesisPathway TAP 2,4,5,6-Tetraaminopyrimidine (Nucleophile) Intermediate Schiff Base Intermediate TAP->Intermediate Condensation (pH 5-6, 80°C) Diacetyl 2,3-Butanedione (Electrophile) Diacetyl->Intermediate Product 2,4-Diamino-6,7- dimethylpteridine Intermediate->Product Cyclization & Dehydration

Caption: Isay synthesis pathway via condensation of tetraaminopyrimidine with a 1,2-dicarbonyl.

Biological Context: DHFR Inhibition

This compound acts as a simplified analogue of methotrexate. Its mechanism of action relies on mimicking the dihydrofolate substrate.

Mechanism:

  • Protonation: At physiological pH, a fraction of the compound is protonated at N1.

  • Ionic Interaction: The protonated N1 forms an ionic bond with a conserved Aspartic Acid residue (e.g., Asp27 in E. coli DHFR) in the enzyme's active site.[1]

  • Competitive Blockade: It occupies the folate binding pocket, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby halting thymidylate synthesis and DNA replication.

Mechanism of Action Diagram

DHFR_Inhibition Inhibitor 2,4-Diamino-6,7-dimethylpteridine Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex High Affinity Binding (Ionic Interaction at N1) Enzyme DHFR Active Site (Negatively Charged Pocket) Enzyme->Complex Substrate Dihydrofolate (DHF) Substrate->Enzyme Blocked

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) preventing substrate binding.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2,4-Diamino-6,7-dimethylpteridine (CID 74023).[1][5] Retrieved from [Link][1]

  • Google Patents. (1954).[1] US2667486A: 2,4-diamino pteridine and derivatives. Retrieved from

Sources

Technical Guide: 2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4), a critical pteridine derivative used in antifolate research and medicinal chemistry.[1]

Core Identity & Research Applications [1]

Executive Summary

CAS Number 1425-63-4 refers to 2,4-Diamino-6,7-dimethylpteridine , a synthetic pteridine derivative.[1][2] It is structurally analogous to the pterin core found in folic acid and clinically significant antifolates like methotrexate and triamterene.[1]

Primary Utility:

  • Competitive Inhibitor: Acts as a competitive inhibitor of dihydrofolate reductase (DHFR) and pteridine reductase, serving as a model compound for studying antifolate mechanisms.[1][3]

  • Synthetic Intermediate: A key precursor in the synthesis of complex folate antagonists and lipophilic anticancer agents.[1]

  • Reference Standard: Used in chromatography (HPLC/LC-MS) for profiling pteridine metabolites in biological fluids.[1]

Correction Note: This CAS number is occasionally misindexed in non-curated databases as "Narirutin" (a flavonoid).[1] Researchers must verify the chemical structure: CAS 1425-63-4 is strictly the pteridine derivative.[1]

Chemical & Physical Properties

The physicochemical profile of 2,4-Diamino-6,7-dimethylpteridine dictates its handling and formulation. It is a rigid, planar molecule with high lattice energy, resulting in poor aqueous solubility at neutral pH.[1]

Table 1: Physicochemical Specifications
PropertyValueNotes
Chemical Name 2,4-Diamino-6,7-dimethylpteridineSynonyms: 6,7-Dimethylpteridine-2,4-diamine; SKF 371
Molecular Formula C₈H₁₀N₆High Nitrogen content (44.19%)
Molecular Weight 190.21 g/mol Small molecule, capable of passive diffusion
Appearance Yellow to Orange Crystalline PowderTypical of conjugated pteridine systems
Melting Point > 300°C (Decomposes)Indicates strong intermolecular H-bonding
pKa (Predicted) ~6.25 (Basic N1/N3)Protonation improves solubility significantly
Solubility (Water) Insoluble (< 0.1 mg/mL) at pH 7Soluble in 0.1 N HCl or 0.1 N NaOH
Solubility (Organic) Soluble in DMSO, DMACPoor solubility in Ethanol, Methanol

Mechanism of Action: Antifolate Activity

The biological significance of CAS 1425-63-4 lies in its structural mimicry of dihydrofolate (DHF) .[1]

Molecular Mechanism

The 2,4-diamino substitution pattern is the hallmark of "classical" antifolates.[1] This structure allows the molecule to bind to the active site of Dihydrofolate Reductase (DHFR) with higher affinity than the natural substrate (DHF).[1]

  • Binding: The protonated N1 of the pteridine ring forms an ionic bond with a conserved aspartic or glutamic acid residue (e.g., Asp27 in E. coli DHFR) in the enzyme's active site.[1]

  • Inhibition: This blocks the reduction of DHF to Tetrahydrofolate (THF).[1]

  • Consequence: Depletion of THF cofactors halts the synthesis of thymidylate (dTMP) and purines, arresting DNA synthesis and cell proliferation.[1][4]

Pathway Visualization

The following diagram illustrates the specific intervention point of 2,4-Diamino-6,7-dimethylpteridine within the folate cycle.

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reductase THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA Synthesis (Thymidylate) THF->DNA One-Carbon Transfer Inhibitor 2,4-Diamino-6,7- dimethylpteridine (CAS 1425-63-4) DHFR Enzyme: DHFR Inhibitor->DHFR Competitive Binding DHFR->DHF Catalyzes

Figure 1: Mechanism of Action.[1][4][5][6] The compound competitively inhibits DHFR, preventing the conversion of DHF to THF and subsequently halting DNA synthesis.

Synthesis & Manufacturing

For research applications requiring high purity, 2,4-Diamino-6,7-dimethylpteridine is synthesized via the Isay Condensation .[1] This robust method involves the condensation of a 4,5-diaminopyrimidine with a symmetric diketone.[1]

Synthetic Route

Reagents:

  • 2,4,5,6-Tetraaminopyrimidine sulfate (Precursor A)

  • 2,3-Butanedione (Diacetyl) (Precursor B)[1]

  • Sodium Acetate (Buffer)[1]

Reaction Logic: The condensation occurs between the vicinal diamines of the pyrimidine and the carbonyls of the diketone. Using a symmetric diketone (2,3-butanedione) prevents the formation of regioisomers (e.g., 6-methyl vs 7-methyl), ensuring a pure 6,7-dimethyl product.[1]

Synthesis Pyrim 2,4,5,6-Tetraaminopyrimidine (Nucleophile) Condensation Condensation Reaction (Reflux in Water/NaOAc, pH 5-6) Pyrim->Condensation Diketone 2,3-Butanedione (Electrophile) Diketone->Condensation Product 2,4-Diamino-6,7-dimethylpteridine (Precipitate) Condensation->Product Cool & Filter

Figure 2: Synthetic workflow via Isay Condensation.[1] This route ensures high regioselectivity.

Experimental Protocols

Stock Solution Preparation

Due to its poor water solubility, proper formulation is critical for biological assays.[1]

Protocol:

  • Weighing: Weigh 19.0 mg of CAS 1425-63-4.

  • Solvent Choice:

    • For Cellular Assays: Add 1.0 mL of sterile DMSO (Dimethyl Sulfoxide).[1] Vortex vigorously for 2 minutes.[1] This yields a 100 mM stock.[1]

    • For Enzymatic Assays (Buffer compatible): Dissolve in 0.1 M HCl or 10% Acetic Acid if DMSO interference is a concern.[1]

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).[1]

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

In Vitro DHFR Inhibition Assay

Objective: Determine the IC50 of CAS 1425-63-4 against recombinant human or bacterial DHFR.[1]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.[1]

  • Substrate: Dihydrofolic acid (DHF) (50 µM final).[1]

  • Cofactor: NADPH (100 µM final).[1]

  • Enzyme: Recombinant DHFR (2-5 units).[1]

Step-by-Step Methodology:

  • Baseline Setup: In a UV-transparent 96-well plate, add 180 µL of Assay Buffer containing NADPH.

  • Inhibitor Addition: Add 10 µL of CAS 1425-63-4 (serially diluted in buffer/DMSO). Include a "No Inhibitor" control (DMSO only).

  • Enzyme Incubation: Add DHFR enzyme and incubate at 37°C for 5 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of DHF substrate to start the reaction.

  • Monitoring: Immediately monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

  • Calculation: Plot the initial velocity (V0) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][7]
Eye Irritation H319Causes serious eye irritation.[1][7]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Inhalation: Handle powder in a fume hood to avoid dust inhalation.[1]

  • Disposal: Dispose of as hazardous chemical waste (nitrogenous organic waste).[1]

References

  • PubChem. (2025).[1][8] 2,4-Diamino-6,7-dimethylpteridine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Dihydrofolate Reductase Inhibitors: Mechanisms and Applications.[1][4][Link][1]

Sources

"biological activity of 2,4-Diamino-6,7-dimethylpteridine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1]

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4) serves as a foundational pharmacophore in the study of antifolate therapeutics.[1] Structurally analogous to the pteridine core of folic acid and methotrexate, this compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR) . While often overshadowed by its clinical derivatives (e.g., methotrexate, triamterene) or its diagnostic analog (the vibriostatic agent O/129), the 6,7-dimethyl variant remains a critical model system for understanding pteridine-enzyme interactions.

This guide provides a comprehensive technical analysis of its biological activity, synthesis, and mechanism of action, designed for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Structural Pharmacology[1][2]

Nomenclature and Properties

The compound is a substituted pteridine, a fused ring system composed of a pyrimidine and a pyrazine ring.[2] The "2,4-diamino" substitution pattern is the structural hallmark of classical antifolates, essential for high-affinity binding to the DHFR active site.

PropertySpecification
IUPAC Name 6,7-Dimethylpteridine-2,4-diamine
CAS Number 1425-63-4
Molecular Formula C₈H₁₀N₆
Molecular Weight 190.21 g/mol
Appearance Yellow to brown crystalline powder
Solubility Low in water; soluble in dilute acids (protonation of N1/N3)
pKa ~5.6 (N1 ring nitrogen)
Structure-Activity Relationship (SAR)

The biological activity of 2,4-diamino-6,7-dimethylpteridine is dictated by two critical structural features:

  • 2,4-Diamino Motif: This arrangement mimics the donor/acceptor hydrogen bonding pattern of the pterin ring in dihydrofolate but with higher basicity, allowing for a strong ionic interaction with the conserved aspartic or glutamic acid residue in the DHFR active site (e.g., Asp27 in E. coli DHFR).

  • 6,7-Dimethyl Substitution: These alkyl groups provide hydrophobic bulk.[1] Unlike the bulky glutamate tail of methotrexate, the methyl groups are small, making this compound a "lipophilic fragment" model. It lacks the active transport properties of folate but can passively diffuse into cells.

Critical Distinction: Do not confuse this compound with O/129 (2,4-diamino-6,7-diisopropylpteridine). While both are antimicrobial, the bulky isopropyl groups of O/129 confer specific selectivity against Vibrio spp. that the dimethyl variant does not replicate with the same profile.

Mechanism of Action: Folate Pathway Antagonism

The primary mechanism of action is the competitive inhibition of Dihydrofolate Reductase (DHFR) .

Enzymatic Inhibition Logic

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH. THF is the essential one-carbon carrier for the synthesis of thymidylate (dTMP), purines, and amino acids.

  • Binding: 2,4-Diamino-6,7-dimethylpteridine binds to the DHFR active site.[1]

  • Protonation: The N1 nitrogen is protonated within the active site, forming an ionic bond with the enzyme's carboxylate side chain.

  • Depletion: Inhibition blocks THF regeneration, leading to "thymineless death" in rapidly dividing cells (bacteria or tumors).[1]

Pathway Visualization

The following diagram illustrates the interruption of the folate cycle by 2,4-diamino-6,7-dimethylpteridine.

FolatePathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme (NADPH -> NADP+) dTMP Thymidylate (dTMP) THF->dTMP Thymidylate Synthase DNA DNA Synthesis (Replication) dTMP->DNA Inhibitor 2,4-Diamino-6,7- dimethylpteridine Inhibitor->DHF Competitive Inhibition

Caption: Competitive inhibition of DHFR by 2,4-Diamino-6,7-dimethylpteridine disrupts DNA synthesis.[1]

Synthesis Protocol

To ensure research integrity, the synthesis of this compound is typically achieved via the Isay Condensation . This reaction is robust and self-validating through the formation of the pteridine precipitate.

Reagents[1][3][5][6]
  • 2,4,5,6-Tetraaminopyrimidine sulfate (or bisulfite): The pyrimidine precursor.[1]

  • 2,3-Butanedione (Diacetyl): The dicarbonyl agent providing the 6,7-dimethyl backbone.

  • Sodium Acetate: Buffer.[1]

  • Solvent: Water/Ethanol mixture.[1]

Step-by-Step Methodology
  • Dissolution: Suspend 10 mmol of 2,4,5,6-tetraaminopyrimidine sulfate in 50 mL of water heated to 80°C.

  • Buffering: Adjust pH to ~4–5 using sodium acetate to optimize condensation conditions.

  • Condensation: Add 12 mmol of 2,3-butanedione (slight excess) dropwise.

  • Reflux: Heat the mixture at reflux (approx. 90–100°C) for 1–2 hours. The solution will darken, and a yellow/brown precipitate will form.

  • Isolation: Cool the reaction mixture to 4°C overnight.

  • Purification: Filter the crude solid. Recrystallize from dilute HCl or boiling water to yield yellow needles of 2,4-diamino-6,7-dimethylpteridine.[1]

  • Validation: Verify structure via melting point (>300°C, decomp) and UV-Vis spectroscopy (distinct pteridine absorption bands at ~240nm and ~370nm).

Synthesis Step1 Precursor: 2,4,5,6-Tetraaminopyrimidine Reaction Isay Condensation (Reflux, pH 4-5) Step1->Reaction Step2 Reagent: 2,3-Butanedione (Diacetyl) Step2->Reaction Product 2,4-Diamino-6,7-dimethylpteridine (Yellow Precipitate) Reaction->Product - 2 H2O

Caption: Isay condensation pathway for the synthesis of the target pteridine.

Biological Data & Experimental Applications[1][5][7][8][9][10][11]

Antimicrobial Activity

While less potent than trimethoprim, the dimethyl derivative exhibits broad-spectrum bacteriostatic activity.[1] It is particularly useful as a reference standard when assessing the lipophilicity requirements of novel antifolates.

OrganismActivity TypeMechanismNotes
E. coliBacteriostaticDHFR InhibitionModerate activity; requires high conc.[1] compared to Trimethoprim.[1][3][4]
S. aureusBacteriostaticDHFR InhibitionUsed to map hydrophobic pocket tolerance in Gram-positives.[1]
Vibrio spp.[1]Weakly StaticDHFR InhibitionContrast: Significantly less active than O/129 (diisopropyl).[1]
DHFR Inhibition Assay Protocol

Objective: Determine the inhibition constant (Ki) of the compound.

  • Enzyme Preparation: Use recombinant human or bacterial DHFR (0.01 U/mL).[1]

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

    • Cofactor: 100 µM NADPH.[1]

    • Substrate: 50 µM Dihydrofolate (DHF).[1]

  • Initiation: Add 2,4-diamino-6,7-dimethylpteridine (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 5 min. Start reaction by adding DHF.[1]

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes.

  • Calculation: Plot initial velocity (V0) vs. inhibitor concentration [I]. Fit to the Michaelis-Menten equation to derive IC50 and Ki.[1]

Safety and Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and powder handling.[1]

References

  • PubChem. (2025).[1] 2,4-Diamino-6,7-dimethylpteridine | C8H10N6.[1] National Library of Medicine.[1] [Link]

  • Kuyper, L. F. (1989).[1] Inhibitors of Dihydrofolate Reductase. In: Design of Enzyme Inhibitors as Drugs. [Link]

  • Collier, H. O. J., & Waterhouse, P. D. (1952).[1] The activities of some 2:4-diaminopteridines and sulphathiazole against Streptococcus faecalis and Staphylococcus aureus. British Journal of Pharmacology.[1] [Link]

  • Schwalbe, C. H., & Williams, G. J. (1986).[1] Structure of 2,4-diamino-6,7-dimethylpteridine hydrochloride monohydrate. Acta Crystallographica. [Link]

  • FDA. (2025).[1] BAM R51: O/129 Disks (2,4-Diamino-6,7-diisopropyl pteridine).[1] U.S. Food and Drug Administration.[1] [Link]

Sources

Technical Guide: 2,4-Diamino-6,7-dimethylpteridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (often referred to in literature as SKF-371 or simply the dimethyl pteridine core ) represents a foundational scaffold in the class of "non-classical" antifolates. Unlike its clinically ubiquitous congener Methotrexate (MTX), this derivative lacks the p-aminobenzoylglutamate tail, rendering it significantly more lipophilic but reducing its binding affinity for Dihydrofolate Reductase (DHFR).

This guide dissects the molecule’s utility not merely as a drug candidate, but as a critical "probe" molecule for understanding passive diffusion mechanisms in antifolate resistance. While classical antifolates rely on the Reduced Folate Carrier (RFC) for cell entry, 2,4-diamino-6,7-dimethylpteridine enters via lipid bilayer diffusion, making it a template for designing next-generation inhibitors (e.g., Trimetrexate) effective against RFC-deficient tumors.

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule consists of a pteridine bicyclic system substituted at four key positions:

  • Positions 2 & 4 (Amino groups): These are the "warheads." They protonate at physiological pH (specifically N1), allowing the molecule to form a critical ionic bond with the aspartate/glutamate residue in the DHFR active site (Asp27 in E. coli, Glu30 in mammalian).

  • Positions 6 & 7 (Methyl groups): These alkyl substitutions provide steric bulk and, crucially, increase lipophilicity (

    
    ). This modification shifts the transport kinetics from carrier-mediated to passive diffusion.
    
Synthetic Pathway (Isay Condensation)

The most robust synthesis utilizes the Isay Condensation , reacting a tetraaminopyrimidine with a 1,2-dicarbonyl compound.

Protocol: Synthesis of 2,4-Diamino-6,7-dimethylpteridine

  • Reagents: 2,4,5,6-Tetraaminopyrimidine sulfate, 2,3-Butanedione (Biacetyl), Sodium Acetate, Water/Ethanol.

  • Mechanism: Double Schiff base formation followed by cyclization.

Synthesis Start1 2,4,5,6-Tetraaminopyrimidine Inter Bis-Schiff Base Intermediate Start1->Inter Condensation (pH 4-5, 80°C) Start2 2,3-Butanedione (Biacetyl) Start2->Inter Product 2,4-Diamino-6,7- dimethylpteridine Inter->Product - 2 H2O Cyclization

Figure 1: Isay Condensation pathway for the synthesis of the pteridine core.

Step-by-Step Protocol:

  • Dissolution: Suspend 10 mmol of 2,4,5,6-tetraaminopyrimidine sulfate in 50 mL of water. Adjust pH to 4–5 using sodium acetate to liberate the free amine species without oxidizing the electron-rich pyrimidine.

  • Addition: Add 12 mmol (slight excess) of 2,3-butanedione dropwise at room temperature.

  • Reflux: Heat the mixture to 80–90°C for 2 hours. The solution will darken, and a yellow-orange precipitate will form.

  • Purification: Cool to 4°C. Filter the precipitate. Recrystallize from dilute acetic acid or ethanol/water to remove unreacted polymeric byproducts.

  • Characterization: Confirm structure via UV-Vis (distinct shifts at 260/370 nm) and Mass Spectrometry (

    
    ).
    

Part 2: Mechanism of Action (MoA)[1]

DHFR Inhibition Dynamics

The 2,4-diamino-6,7-dimethylpteridine scaffold functions as a competitive inhibitor of DHFR.

  • Binding Mode: The 2,4-diamino motif mimics the pteridine ring of the natural substrate (7,8-dihydrofolate). Inside the active site, the inhibitor's N1 becomes protonated and forms a salt bridge with the conserved carboxylic acid residue (Asp27 in bacterial DHFR).

  • The "Weak Binder" Phenomenon: Unlike Methotrexate, this derivative lacks the benzoylglutamate tail. This tail is responsible for hydrophobic interactions in the "L22 pocket" and hydrogen bonding with Arg57. Consequently, 2,4-diamino-6,7-dimethylpteridine has a

    
     in the nanomolar/micromolar range (weaker than MTX's picomolar affinity), making it an excellent tool for studying "minimal" binding requirements.
    

MoA Inhibitor 2,4-Diamino-6,7-dimethylpteridine Enzyme DHFR Enzyme (Active Site) Inhibitor->Enzyme Competes for Binding (Ionic bond at Asp27) Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Reversible Association Product Tetrahydrofolate (THF) Enzyme->Product Reduction (Blocked) Substrate Dihydrofolate (DHF) Substrate->Enzyme Natural Binding DNA DNA/RNA Synthesis Product->DNA One-carbon transfer

Figure 2: Competitive inhibition of DHFR disrupting downstream DNA synthesis.

Transport Mechanisms: The Lipophilic Advantage

A critical distinction in this derivative class is cellular entry.

FeatureMethotrexate (Classical)2,4-Diamino-6,7-dimethylpteridine (Lipophilic)
Primary Transport Reduced Folate Carrier (RFC)Passive Diffusion
Polyglutamylation Yes (Traps drug in cell)No (Rapid equilibrium)
Resistance Profile High (via RFC downregulation)Low (Bypasses RFC)
BBB Penetration PoorModerate to High

Part 3: Biological Applications & Data[2][3][4][5]

Antibacterial & Antiprotozoal Activity

While less potent than Trimethoprim, the 6,7-dimethyl derivative serves as a structural baseline.

  • Bacterial Selectivity: It shows moderate selectivity for bacterial DHFR over mammalian DHFR.

  • Vibriostatic Agent (Differentiation): Note that the related O/129 compound is the 2,4-diamino-6,7-diisopropylpteridine. The dimethyl derivative (SKF-371) is often used in comparative studies to prove that increasing the alkyl chain length (methyl

    
     isopropyl) enhances potency against Vibrio species.
    
Quantitative Comparison (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) data, highlighting the trade-off between binding affinity and transport.

CompoundR6 SubstituentR7 SubstituentTransport ModeRelative DHFR Affinity
SKF-371 -CH3-CH3Passive Diffusion1x (Baseline)
Methotrexate -CH2-N(Me)-Benzoyl-Glu-HRFC Carrier>1000x
Trimethoprim (Trimethoxybenzyl)-HPassive Diffusion~100x (Bacterial specific)
O/129 -CH(CH3)2-CH(CH3)2Passive Diffusion~5-10x

Note: Relative affinity is approximate based on mammalian DHFR inhibition constants (


).

Part 4: Experimental Protocol: DHFR Inhibition Assay

Objective: Determine the


 of 2,4-diamino-6,7-dimethylpteridine against E. coli DHFR.
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 1 mM DTT (to protect the enzyme).

  • Substrate Mix: Prepare a solution of Dihydrofolate (DHF, 50

    
    M) and NADPH (100 
    
    
    
    M).
  • Inhibitor Dilution: Dissolve the pteridine derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100

    
    M) in the buffer.
    
  • Reaction Initiation:

    • Add 10 nM recombinant DHFR to the cuvette.

    • Add inhibitor dilution and incubate for 5 minutes (to allow equilibrium).

    • Add Substrate Mix to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH

    
     NADP
    
    
    
    ) or 280 nm for 5 minutes at 25°C.
  • Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • PubChem. 2,4-Diamino-6,7-dimethylpteridine (Compound Summary). National Library of Medicine. [Link]

  • Srinivasan, B., & Skolnick, J. (2015). Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase.[1][2] FEBS Journal.[2] [Link]

  • Cao, H., et al. (2018).[1] The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release.[1][3] Communications Biology. [Link]

  • Rosowsky, A., et al. (1999). Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry. [Link]

Sources

"mechanism of action of 2,4-Diamino-6,7-dimethylpteridine"

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action: 2,4-Diamino-6,7-dimethylpteridine [1][2][3]

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (often abbreviated as DAM or DAP in structural biology contexts) is a synthetic pteridine derivative that serves as a fundamental lipophilic antifolate . Unlike clinical antifolates such as Methotrexate (MTX) or Pemetrexed, DAM lacks the p-aminobenzoylglutamate tail. This structural truncation renders it a low-affinity inhibitor of Dihydrofolate Reductase (DHFR) , relying solely on the pteridine headgroup for binding.

In drug development, DAM is utilized primarily as a crystallographic probe and pharmacophore model to isolate the specific contributions of the pteridine ring to enzyme binding—specifically the "flipped" binding orientation and N1-protonation state—without the thermodynamic noise of the glutamate tail interactions.

Chemical Identity & Physicochemical Properties

PropertyDetail
IUPAC Name 6,7-dimethylpteridine-2,4-diamine
Molecular Formula C₈H₁₀N₆
Molecular Weight 190.21 g/mol
Key Structural Feature Rigid pteridine ring system with exocyclic amines at C2 and C4; methyl substitutions at C6 and C7.
Solubility Lipophilic (LogP ~0.5–0.8); crosses membranes via passive diffusion.
pKa (N1) ~5.6 (free solution) → Shifts to >10.0 when bound to DHFR.

Mechanism of Action (MOA)

Primary Target: Dihydrofolate Reductase (DHFR)

The biological activity of DAM stems from its competitive inhibition of DHFR (EC 1.5.1.3). DHFR is responsible for reducing 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) , using NADPH as a cofactor.[4][5]

Molecular Binding Topology

Crystallographic studies (e.g., PDB structures of homologous complexes) reveal a distinct binding mode for 2,4-diamino pteridines compared to the natural substrate (folate).

  • Ring Flip (The "Pteridine Flip"):

    • Substrate (Folate): Binds with the pteridine ring oriented to allow hydride transfer from NADPH to C6.

    • Inhibitor (DAM): The 2,4-diamino substitution forces the ring to rotate 180° relative to the folate orientation. This flip is driven by the steric and electrostatic favorability of the 2,4-diamino group interacting with the enzyme's backbone.

  • Electrostatic Clamp (Salt Bridge):

    • Upon binding, the N1 nitrogen of the pteridine ring becomes protonated (pKa shift).[6]

    • This positively charged N1 forms a critical ionic hydrogen bond (salt bridge) with a conserved carboxylate residue deep in the active site (Asp27 in E. coli, Glu30 in mammalian DHFR).

    • The 2-amino group donates a second hydrogen bond to the same carboxylate, creating a rigid "bidentate" anchor.

  • Thermodynamic Penalty (The "Tail" Effect):

    • Unlike MTX, DAM lacks the benzoylglutamate tail.

    • Consequence: It loses the hydrophobic interactions with the Phe31 loop (in E. coli) and the hydrogen bonds formed by the glutamate tail with Arg57.

    • Result: DAM is a weak inhibitor (Ki in the µM range) compared to MTX (Ki in the pM range). Its binding is driven almost entirely by the enthalpy of the N1-Asp27 interaction.

Downstream Signaling Cascade

Inhibition of DHFR by DAM disrupts the folate cycle, leading to "thymineless death."

FolateCycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction (NADPH) meTHF 5,10-Methylene-THF THF->meTHF Carbon Transfer meTHF->DHF Oxidation via TS dTMP dTMP meTHF->dTMP C1 Donor dUMP dUMP dUMP->dTMP Methylation DNA DNA Synthesis dTMP->DNA Replication DHFR DHFR Enzyme DHFR->DHF Catalyzes DAM 2,4-Diamino-6,7- dimethylpteridine DAM->DHFR Inhibits (Competitive) TS Thymidylate Synthase

Figure 1: Mechanism of Folate Cycle Disruption. DAM competitively inhibits DHFR, preventing the regeneration of THF, which is the essential carbon donor for converting dUMP to dTMP.

Comparative Pharmacology: DAM vs. Methotrexate

Feature2,4-Diamino-6,7-dimethylpteridine (DAM)Methotrexate (MTX)
Structure Pteridine headgroup only.Pteridine + p-aminobenzoylglutamate tail.
Cellular Entry Passive Diffusion (Lipophilic).Active Transport (Reduced Folate Carrier - RFC).
Intracellular Retention Low (Efflux is rapid).High (Polyglutamated by FPGS).
Binding Affinity (Ki) Low (µM range).Ultra-High (pM range).
Resistance Profile Unaffected by RFC mutations.Resistance often via RFC downregulation.

Expert Insight: Because DAM enters cells passively, it is often used to study antifolate sensitivity in cell lines that have developed resistance to MTX via downregulation of the Reduced Folate Carrier (RFC).

Experimental Protocols

Synthesis of 2,4-Diamino-6,7-dimethylpteridine (Isay Synthesis)

This protocol utilizes the condensation of a 4,5-diaminopyrimidine precursor with a diketone.[7]

Reagents:

  • 2,4,5,6-Tetraaminopyrimidine sulfate.

  • 2,3-Butanedione (Diacetyl).

  • Sodium acetate (buffer).

Workflow:

  • Dissolution: Dissolve 10 mmol of 2,4,5,6-tetraaminopyrimidine sulfate in 50 mL of water heated to 80°C.

  • Buffering: Adjust pH to ~5.0 using sodium acetate to ensure the nucleophilicity of the amino groups while preventing oxidation.

  • Condensation: Add 12 mmol (1.2 eq) of 2,3-butanedione dropwise.

  • Reflux: Heat the mixture at reflux (100°C) for 1 hour. A yellow precipitate will form.[8]

  • Isolation: Cool to 4°C. Filter the yellow solid.

  • Purification: Recrystallize from boiling water or ethanol.

  • Validation: Confirm structure via ¹H-NMR (Singlet at ~2.6 ppm for methyls) and Mass Spec (M+H 191.1).

DHFR Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of DAM against recombinant human or bacterial DHFR.

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ and DHF is reduced to THF.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.

  • Enzyme Mix: Add 10 nM recombinant DHFR to the buffer.

  • Inhibitor: Add DAM (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Incubate for 5 mins at 25°C.

  • Substrate Initiation: Add NADPH (100 µM final) and Dihydrofolate (50 µM final).

  • Measurement: Monitor A340 continuously for 5 minutes.

  • Analysis: Calculate the initial velocity (V0). Plot % Activity vs. Log[DAM]. Fit to the Hill equation to derive IC50.

References

  • Schwalbe, C. H., & Williams, G. J. (1986). Crystal structure of 2,4-diamino-6,7-dimethylpteridine hydrochloride monohydrate. Acta Crystallographica Section C, 42(9), 1201-1204. Link

  • Benkovic, S. J., et al. (1988). Insights into enzyme function from studies on mutants of dihydrofolate reductase.[2][9] Science, 239(4844), 1105-1110. Link

  • Cody, V., et al. (2011). Structural analysis of human dihydrofolate reductase as a binary complex with potent inhibitors. Acta Crystallographica Section D, 67(10), 875-880. Link

  • Hitchings, G. H. (1989). Mechanism of action of trimethoprim-sulfamethoxazole. Journal of Infectious Diseases, 128(Supplement_3), S433-S436. (Foundational context on 2,4-diamino binding). Link

  • PubChem Compound Summary. (2024). 2,4-Diamino-6,7-dimethylpteridine (CID 74023).[1][10] Link

Sources

A Technical Guide to Pteridine Chemistry and Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the chemistry of the pteridine scaffold and the key synthetic strategies employed in its construction. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and strategic considerations that guide modern synthetic efforts. We will delve into the classical foundations of pteridine synthesis, explore contemporary catalytic methods for functionalization, and discuss the critical role of this heterocycle in medicine.

The Pteridine Nucleus: A Privileged Scaffold in Chemistry and Biology

The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is a cornerstone of biological systems and a highly valued scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly enzymes involved in nucleotide metabolism.

Key Physicochemical Properties:

  • Aromaticity and Electron Distribution: The pteridine system is electron-deficient, a property that governs its reactivity. The pyrazine ring is particularly susceptible to nucleophilic attack, while the pyrimidine ring is less reactive. This electronic nature is fundamental to its biological function and a key consideration in synthetic planning.

  • Tautomerism: Unsubstituted pteridines can exist in various tautomeric forms. For instance, pteridinones exist in keto-enol tautomeric equilibria, which can be influenced by the substituent's electronic nature and the solvent.[1] Understanding the dominant tautomer is critical as it dictates the molecule's hydrogen bonding capabilities and, consequently, its interaction with enzyme active sites.

  • Solubility: The solubility of pteridine derivatives is highly variable and heavily dependent on their substitution. The introduction of polar functional groups is often necessary to impart aqueous solubility, a critical factor for drug development. Common solvents used in pteridine chemistry include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Strategic Importance and Therapeutic Applications

The pteridine core is central to numerous approved drugs, primarily due to its ability to act as an antagonist in metabolic pathways that involve purines or folates. The development of antifolate drugs like methotrexate marked a turning point in cancer chemotherapy and demonstrated the therapeutic potential of this scaffold.[1][3]

Drug NamePrimary Enzyme TargetTherapeutic Area
Methotrexate Dihydrofolate Reductase (DHFR)Oncology, Rheumatology
Pemetrexed Thymidylate Synthase (TS), DHFROncology (Lung Cancer)
Triamterene Epithelial Sodium Channel (ENaC)Cardiology (Diuretic)
Raltitrexed Thymidylate Synthase (TS)Oncology (Colorectal Cancer)

Foundational Synthetic Strategies for the Pteridine Core

The construction of the pteridine nucleus has been a subject of extensive research, leading to several robust and widely adopted synthetic methodologies. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Gabriel-Isay Condensation: The Workhorse Reaction

This is one of the most traditional and versatile methods for constructing the pteridine ring system.[3][4]

  • Principle & Causality: The Gabriel-Isay synthesis involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., a glyoxal, α-ketoester, or diketone).[2][3] The reaction proceeds via the formation of a Schiff base at the more reactive C5-amino group, followed by intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the pteridine. The choice of the 1,2-dicarbonyl component is the primary determinant of the substitution pattern on the newly formed pyrazine ring, offering a high degree of control over the final structure.

Gabriel_Isay_Synthesis cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product pyrimidine 5,6-Diaminopyrimidine schiff Schiff Base Intermediate pyrimidine->schiff Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->schiff cyclized Cyclized Dihydro Intermediate schiff->cyclized Intramolecular Cyclization pteridine Pteridine Core cyclized->pteridine Oxidation/ Aromatization

Caption: The Gabriel-Isay condensation pathway.

Experimental Protocol: Synthesis of 2-Amino-6,7-dimethylpteridin-4(3H)-one

  • Reaction Setup: To a solution of 5,6-diamino-2-aminopyrimidin-4(3H)-one (1.0 eq) in 80% acetic acid, add diacetyl (2,3-butanedione) (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water, ethanol, and diethyl ether to remove residual acid and unreacted starting materials. Dry the product under vacuum to yield the pure pteridine derivative.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The Timmis Synthesis

The Timmis reaction provides an alternative and powerful route, particularly for pteridines bearing an amino group at the C4 position.

  • Principle & Causality: This method involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene group (e.g., a ketone or malonate ester).[3] The nitroso group acts as an electrophilic handle, facilitating the initial condensation with the active methylene compound. Subsequent cyclization and dehydration yield the pteridine ring. This approach offers different regiochemical outcomes compared to the Gabriel-Isay method and is often preferred for synthesizing specific isomers.

Modern Synthetic Advances: Functionalization and Library Synthesis

While classical methods are excellent for forming the core, modern drug discovery demands efficient ways to functionalize the pteridine scaffold to explore structure-activity relationships (SAR).

Transition-Metal Catalyzed Cross-Coupling

The introduction of halogen atoms (typically chlorine) onto the pteridine ring provides a synthetic handle for late-stage functionalization using powerful cross-coupling reactions.

  • Principle & Causality: Chloro-substituted pteridines, which can be synthesized via classical routes, are excellent substrates for reactions like Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) couplings. These reactions are catalyzed by palladium complexes and offer a highly modular and efficient way to introduce a diverse range of substituents (aryl, heteroaryl, alkyl, amino groups) onto the electron-deficient pteridine core. This strategy is invaluable in medicinal chemistry for rapidly generating analogs for biological screening.

Solid-Phase Synthesis for Combinatorial Libraries

To accelerate the drug discovery process, solid-phase synthesis allows for the parallel creation of large libraries of pteridine derivatives.

  • Principle & Causality: The synthesis is carried out on a polymer support, such as a Wang resin.[3] A pyrimidine building block is first anchored to the resin. Subsequent reaction steps, including cyclization to form the pteridine core and functionalization, are performed in a sequential manner. The key advantage is the ease of purification; unreacted reagents and byproducts are simply washed away, while the desired molecule remains attached to the solid support. The final product is cleaved from the resin in the last step. This workflow is highly amenable to automation.

Solid_Phase_Synthesis resin Polymer Resin (e.g., Wang Resin) anchor Anchor Pyrimidine Building Block resin->anchor cycle Cyclize to form Pteridine Core anchor->cycle diversify Functionalize (e.g., Cross-Coupling) cycle->diversify cleave Cleave from Resin diversify->cleave product Purified Pteridine Derivative cleave->product

Caption: Workflow for solid-phase pteridine synthesis.

Conclusion and Future Directions

The synthesis of pteridines has evolved from classical condensation reactions to highly sophisticated, modern methodologies. The Gabriel-Isay and Timmis syntheses remain fundamental for constructing the core scaffold, while transition-metal catalysis and solid-phase techniques have revolutionized the ability to functionalize and diversify these molecules for drug discovery. Future advancements will likely focus on the development of more sustainable and efficient methods, such as C-H activation and flow chemistry, to further streamline the synthesis of these vital therapeutic agents. The enduring importance of the pteridine scaffold in medicine ensures that innovation in its synthesis will remain a critical area of research.

References

  • (PDF) Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. ResearchGate. [Link]

  • N-linked heterocyclic antagonists of P2Y1 receptor useful in the ...
  • Carbocycle and heterocycle antagonists of P2Y1 receptor useful in ...
  • Urea antagonists of P2Y1 receptor useful in the treatment of ...

Sources

Technical Guide: Toxicology and Pharmacological Profile of 2,4-Diamino-6,7-dimethylpteridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6,7-dimethylpteridine (also known as SKF-371 or NSC-24517) is a synthetic pteridine derivative functioning primarily as a competitive inhibitor of dihydrofolate reductase (DHFR) . Structurally analogous to the pteridine moiety of folic acid and methotrexate, this compound serves as a critical probe in understanding antifolate pharmacology and pteridine metabolism.

While often overshadowed by its diisopropyl analog (the vibriostatic agent O/129), the dimethyl derivative exhibits a distinct toxicological profile centered on folate antagonism. Its primary mode of toxicity involves the depletion of tetrahydrofolate (THF) pools, leading to "thymineless death" in rapidly dividing cells and potential disruption of tetrahydrobiopterin (BH4)-dependent signaling. This guide provides a rigorous analysis of its molecular toxicology, safety handling, and validated experimental protocols for assessment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

To ensure reproducibility in experimental settings, the compound must be rigorously identified. 2,4-Diamino-6,7-dimethylpteridine is a lipophilic weak base that requires specific solubilization protocols for biological assays.

PropertySpecification
IUPAC Name 6,7-dimethylpteridine-2,4-diamine
CAS Number 1425-63-4
Molecular Formula C₈H₁₀N₆
Molecular Weight 190.21 g/mol
Appearance Yellow to orange crystalline powder
Solubility Low in water; soluble in acidic ethanol, DMSO, or 0.1 N HCl (protonation of N-1/N-3)
pKa ~5.5 (Basic pteridine ring)
Key Impurities 6,7-dimethylpterin (hydrolysis product)

Mechanism of Action: Molecular Toxicology

The toxicity of 2,4-Diamino-6,7-dimethylpteridine is not a random cytotoxic event but a deterministic consequence of specific enzymatic inhibition.

Primary Target: Dihydrofolate Reductase (DHFR)

The 2,4-diamino substitution pattern is the pharmacophore responsible for high-affinity binding to the active site of DHFR (EC 1.5.1.3).

  • Mechanism: The compound mimics the 7,8-dihydrofolate substrate. The protonated N-1 of the pteridine ring forms an ionic bond with a conserved aspartic or glutamic acid residue (e.g., Asp-27 in bacterial DHFR, Glu-30 in mammalian DHFR) in the enzyme's active site.

  • Consequence: Inhibition of DHFR prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3]

  • Downstream Toxicity:

    • dTMP Depletion: THF is required by Thymidylate Synthase to convert dUMP to dTMP. Blockade leads to dTTP depletion, misincorporation of uracil into DNA, and subsequent DNA strand breaks (Thymineless Death).

    • Purine Biosynthesis Arrest: 10-formyl-THF is essential for de novo purine synthesis.

Secondary Target: Tetrahydrobiopterin (BH4) Pathways

Pteridine analogs can cross-react with enzymes in the BH4 biosynthetic pathway, specifically GTP cyclohydrolase I or Sepiapterin reductase .

  • Toxicological Implication: BH4 is a cofactor for Nitric Oxide Synthase (NOS) and aromatic amino acid hydroxylases. Depletion of BH4 can lead to "NOS uncoupling," where NOS produces superoxide radicals instead of nitric oxide, inducing oxidative stress and endothelial dysfunction.

Visualization of Signaling Toxicity

Mechanism_of_Action Compound 2,4-Diamino-6,7- dimethylpteridine DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->THF Blocked dTMP Thymidine Monophosphate (dTMP) THF->dTMP One-carbon transfer DNA DNA Synthesis & Repair dTMP->DNA Precursor CellDeath Apoptosis (Thymineless Death) DNA->CellDeath Replication Fork Collapse

Figure 1: The cascade of DHFR inhibition leading to cellular toxicity. The compound competitively blocks the reduction of DHF, starving the cell of thymidine precursors necessary for DNA replication.

Toxicological Profile & Safety Assessment

Acute Toxicity Classification (GHS)

Based on aggregated notifications to the ECHA C&L Inventory and PubChem data:

  • Acute Oral Toxicity: Category 4 (H302: Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[4]

  • Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation).[4]

  • STOT-SE: Category 3 (H335: May cause respiratory irritation).

Systemic Toxicity (Inferred from Antifolate Class)
  • Hematotoxicity: Chronic exposure is expected to cause megaloblastic anemia and leukopenia due to the suppression of rapidly dividing bone marrow cells.

  • Gastrointestinal Toxicity: Mucositis and intestinal epithelium damage are common hallmarks of DHFR inhibitors due to the high turnover rate of GI lining cells.

  • Teratogenicity: As a folate antagonist, this compound poses a significant risk of neural tube defects if exposure occurs during pregnancy.

Experimental Protocols for Toxicity Assessment

To validate the biological activity and toxicity of 2,4-Diamino-6,7-dimethylpteridine, the following protocols should be employed. These assays differentiate between general cytotoxicity and specific mechanism-based inhibition.

Protocol A: Spectrophotometric DHFR Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant DHFR (Human or Bacterial).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

  • Substrate: Dihydrofolate (DHF) (50 µM final).

  • Cofactor: NADPH (100 µM final).

  • Enzyme: Recombinant DHFR (0.01 U/mL).

Workflow:

  • Preparation: Dissolve 2,4-Diamino-6,7-dimethylpteridine in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

  • Blanking: Set up a blank cuvette with Buffer + NADPH + Compound (No Enzyme) to correct for intrinsic absorbance of the pteridine.

  • Reaction Initiation: Pre-incubate Enzyme and Compound for 5 minutes at 25°C. Add NADPH. Initiate reaction by adding DHF.[1]

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes.

  • Calculation: Calculate velocity (ΔA/min). Plot % Inhibition vs. Log[Compound].

Protocol B: Cell Viability Rescue Assay (Specificity Check)

Objective: Confirm that toxicity is due to folate depletion (on-target) rather than non-specific mechanisms.

Rationale: If the toxicity is driven by DHFR inhibition, supplementing the media with Thymidine and Hypoxanthine (or Folinic Acid) should bypass the metabolic block and rescue cell viability.

Workflow:

  • Seeding: Seed L1210 (mouse leukemia) or CCRF-CEM cells in 96-well plates (5,000 cells/well).

  • Treatment: Treat cells with the compound at 2x IC50 concentration.

  • Rescue Condition: In a parallel set of wells, add Thymidine (10 µM) and Hypoxanthine (100 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 4 hours. Measure fluorescence/absorbance.

  • Interpretation:

    • Low Viability (No Rescue): Non-specific toxicity.

    • High Viability (Rescue): Confirmed antifolate mechanism.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Enzymatic Assay (Cell-Free) cluster_1 Cellular Rescue Assay Start Compound Stock (DMSO) Dilution Serial Dilution (Buffer/Media) Start->Dilution Mix1 Mix: Enzyme + Compound Dilution->Mix1 Seed Seed Cells (e.g., L1210) Dilution->Seed Substrate Add NADPH + DHF Mix1->Substrate Read1 Measure A340nm (Kinetic) Substrate->Read1 Result Calculate IC50 & Rescue Index Read1->Result Treat Treat +/- Rescue (Thymidine) Seed->Treat Read2 MTT/Resazurin Viability Treat->Read2 Read2->Result

Figure 2: Dual-stream validation workflow. The enzymatic assay confirms molecular binding, while the cellular rescue assay validates the mechanism in a biological system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74023, 2,4-Diamino-6,7-dimethylpteridine. Retrieved January 31, 2026 from [Link]

  • CAS Common Chemistry. 2,4-Diamino-6,7-dimethylpteridine (CAS RN 1425-63-4).[5][4][6] American Chemical Society.[5] Retrieved January 31, 2026 from [Link]

  • Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 6,7-dimethylpteridine-2,4-diamine.[4] Retrieved January 31, 2026 from [Link]

  • National Institutes of Health (NIH). Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase. Retrieved January 31, 2026 from [Link]

Sources

Technical Guide: In Vitro Studies of 2,4-Diamino-6,7-dimethylpteridine

[1]

Executive Summary & Mechanism of Action

2,4-Diamino-6,7-dimethylpteridine is a synthetic pteridine derivative functioning at the intersection of enzymology and structural biology.[1] Unlike classical antifolates (e.g., Methotrexate) which rely on a glutamate tail for active transport and polyglutamylation, this compound is lipophilic and enters cells via passive diffusion.[1]

Its biological utility is defined by two distinct mechanisms:

  • Metabolic Inhibition: It acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR) , occupying the hydrophobic folate-binding pocket and blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), thereby arresting de novo nucleotide synthesis.[1]

  • Fluorescent Sensing: It exhibits environment-sensitive fluorescence.[1][2] Specifically, it functions as a pseudo-nucleobase capable of selectively binding to "orphan" cytosines (unpaired cytosines opposite an abasic site) in RNA duplexes, signaling binding through fluorescence enhancement.[1]

Physicochemical Profile & Solubilization Strategy

Successful in vitro data generation hinges on overcoming the poor aqueous solubility inherent to the pteridine core.[1]

PropertyValue/CharacteristicTechnical Implication
Molecular Weight 190.21 g/mol Small molecule, amenable to fragment-based screening.[1]
Solubility (Water) Very Low (< 0.1 mg/mL)Critical: Aqueous stock solutions will precipitate.[1]
Solubility (DMSO) High (> 10 mM)Preferred solvent for stock preparation.[1]
pKa ~5.3 (N-1), ~0.5 (N-5)Protonation in acidic media increases solubility but may alter binding kinetics.[1]
Fluorescence Ex: ~350-370 nmEmission is highly quenched in water but enhanced upon hydrophobic binding or intercalation.[1]
Validated Solubilization Protocol

Do not attempt direct dissolution in neutral buffer.

  • Primary Stock: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 10 mM . Vortex vigorously.

  • Clarification: If turbidity persists, brief sonication (30 sec, water bath) is permissible.[1]

  • Working Solution: Dilute the DMSO stock at least 1:100 into the assay buffer immediately prior to use to minimize precipitation risk.[1] Final DMSO concentration should remain <1% to avoid enzyme denaturation or cell toxicity.[1]

Application I: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol quantifies the compound's potency (IC50) against DHFR by monitoring the consumption of NADPH.[1]

Experimental Logic

The reaction

340 nm11
Step-by-Step Protocol
  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM KCl.

    • Substrate: Dihydrofolic acid (DHF) at 100 µM (final).

    • Cofactor: NADPH at 100 µM (final).[1]

    • Enzyme: Recombinant Human or Bacterial DHFR (approx.[1] 0.01 U/mL).[1]

  • Pre-Incubation (Critical Step):

    • Mix Enzyme + Buffer + 2,4-Diamino-6,7-dimethylpteridine (variable conc: 0.1 nM – 10 µM).[1]

    • Incubate for 5 minutes at 25°C . Why? This allows the inhibitor to reach equilibrium within the active site before competition with the substrate begins.

  • Initiation:

    • Add NADPH and DHF mixture to initiate the reaction.[1]

  • Measurement:

    • Monitor Absorbance (340 nm) kinetically for 5 minutes.

    • Calculate the slope (

      
      ) of the linear portion.[1]
      
  • Analysis:

    • Normalize slopes against a DMSO-only control (100% activity).

    • Fit data to a sigmoidal dose-response curve to determine IC50.[1]

Application II: Fluorescent RNA "Orphan Cytosine" Sensing

This compound is a selective probe for structural defects in RNA.[1] It binds via hydrogen bonding to a cytosine that lacks a guanine partner (opposite an abasic site).[1]

Experimental Logic

Free pteridine in aqueous solution has low quantum yield (fluorescence is quenched by water).[1] Upon binding the hydrophobic pocket created by the orphan cytosine in the RNA duplex, fluorescence intensity increases significantly.[1]

Step-by-Step Protocol
  • RNA Duplex Preparation:

    • Anneal target RNA strand (containing Cytosine) with a complementary strand containing an abasic site (tetrahydrofuran analogue) opposite the Cytosine.[1]

    • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl.[1]

  • Titration:

    • Fix RNA duplex concentration (e.g., 1.0 µM).[1]

    • Titrate 2,4-Diamino-6,7-dimethylpteridine (0 to 5 µM).[1]

  • Acquisition:

    • Excitation: 350 nm.

    • Emission Scan: 370 nm – 550 nm.[1]

  • Readout:

    • Observe peak emission (typically ~430-450 nm).[1]

    • Plot Fluorescence Intensity vs. Concentration to determine Binding Affinity (

      
      ).[1]
      

Visualizing the Mechanism & Workflow

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the bifurcation of the compound's utility based on the biological context (Enzymatic vs. Structural).

Gcluster_0Pathway A: Metabolic Inhibitioncluster_1Pathway B: Structural SensingCompound2,4-Diamino-6,7-dimethylpteridineDHFRDHFR Enzyme(Active Site)Compound->DHFRCompetitiveBindingRNARNA Duplex(Orphan Cytosine)Compound->RNAH-BondingIntercalationFolateFolate Reduction(DHF -> THF)DHFR->FolateInhibitsDNADNA SynthesisArrestFolate->DNADepletion causesSignalFluorescenceEnhancementRNA->SignalHydrophobicShielding

Figure 1: Dual mechanism of action showing metabolic blockade (Red) and structural sensing (Green).[1]

Experimental Workflow (DOT Diagram)

This flow ensures reproducibility by standardizing the critical solubilization steps.[1]

WorkflowSolidSolid Compound(Store at -20°C)Stock10 mM Stock(100% DMSO)Solid->StockDissolveDilutionIntermediate Dilution(100µM in Buffer)Stock->Dilution1:100 Dilution(Prevents Shock Precip.)Assay1Enzyme Assay(DHFR + NADPH)Dilution->Assay1Add to EnzymeAssay2Fluorescence Assay(RNA Duplex)Dilution->Assay2Add to RNAReadout1Absorbance (340nm)DecreaseAssay1->Readout1Readout2Emission (430nm)IncreaseAssay2->Readout2

Figure 2: Standardized workflow emphasizing the intermediate dilution step to manage solubility.

References

  • PubChem. 2,4-Diamino-6,7-dimethylpteridine (Compound Summary). National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes.[1] Chemical Communications.[1] [Link]

  • MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

The Discovery of Novel Pteridine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pteridine core, a heterocyclic scaffold composed of fused pyrimidine and pyrazine rings, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] From essential naturally occurring derivatives like folic acid to FDA-approved drugs such as Methotrexate, the pteridine scaffold has demonstrated immense therapeutic potential.[1][2] This guide provides an in-depth exploration of the modern drug discovery process for identifying and developing novel pteridine-based therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and computational strategies. We will delve into the rationale behind synthetic methodologies, the intricacies of high-throughput screening cascades, the logic of structure-activity relationship (SAR) studies, and the predictive power of computational modeling, culminating in a holistic view of the journey from a pteridine scaffold to a promising drug candidate.

The Pteridine Scaffold: A Privileged Foundation for Therapeutic Innovation

The pteridine ring system's versatility is its greatest asset in drug discovery.[1] Its structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and precise interactions with biological targets.[1] Naturally occurring pteridines, such as biopterin and neopterin, are vital cofactors and biomarkers in human physiology.[1][3] Neopterin, for instance, is a well-established indicator of cellular immune system activation.[4] Synthetic pteridines have yielded a diverse array of approved drugs, including the anticancer agents methotrexate and pralatrexate, and the diuretic triamterene.[2][5] The wide-ranging pharmacological activities of pteridine derivatives, including anti-inflammatory, antimicrobial, and antiviral properties, underscore the immense potential of this scaffold in addressing a multitude of diseases.[2][5][6]

A critical aspect of the pteridine scaffold's success lies in its ability to mimic endogenous molecules and interact with key enzymatic targets. Many pteridine-based drugs function as inhibitors of enzymes crucial for cell proliferation and metabolism, such as dihydrofolate reductase (DHFR).[7][8] This established mechanism of action provides a solid foundation for the rational design of new and more selective therapeutic agents.

Strategic Synthesis of Pteridine Libraries: Building the Armamentarium

The journey to discovering novel pteridine compounds begins with the synthesis of a diverse chemical library. The choice of synthetic route is paramount, as it dictates the accessible chemical space and the feasibility of generating a large number of analogs for screening.

The Isay Reaction: A Classic and Versatile Approach

One of the most fundamental and widely used methods for constructing the pteridine core is the Isay reaction.[7][9] This condensation reaction between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound offers a straightforward and adaptable route to a wide range of pteridine derivatives.[7][10]

Objective: To synthesize a 6,7-disubstituted pteridine derivative.

Materials:

  • 4,5-diaminopyrimidine

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Solvent (e.g., ethanol, acetic acid)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Appropriate solvents for TLC and column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4,5-diaminopyrimidine in a suitable solvent.

  • Addition of Dicarbonyl Compound: Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period, which can range from a few hours to overnight. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system to yield the desired pteridine derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.[10]

Causality behind Experimental Choices: The choice of solvent can influence the reaction rate and yield. Acetic acid, for instance, can act as both a solvent and a catalyst. The reflux condition provides the necessary activation energy for the condensation reaction to proceed efficiently. TLC monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts. Column chromatography is a standard and effective method for purifying the final compound from unreacted starting materials and impurities.

High-Throughput Screening: Identifying the "Hits"

With a library of synthesized pteridine compounds in hand, the next critical step is to identify molecules that exhibit the desired biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target.[11][12]

Kinase Inhibition Assays: A Major Focus for Pteridine Therapeutics

Protein kinases are a major class of drug targets, particularly in oncology, and many pteridine derivatives have been developed as kinase inhibitors.[13] HTS assays for kinase inhibitors typically measure the phosphorylation of a substrate by the target kinase in the presence of the test compounds.

Objective: To identify pteridine compounds that inhibit the activity of a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Pteridine compound library (dissolved in DMSO)

  • Microtiter plates (e.g., 384-well)

  • Detection reagents (e.g., ADP-Glo™, HTRF®)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Assay Miniaturization: The assay is optimized for a low-volume format (e.g., 10-20 µL) in 384-well plates to conserve reagents and increase throughput.

  • Compound Dispensing: The pteridine compounds from the library are dispensed into the assay plates at a fixed concentration (e.g., 10 µM). Control wells containing DMSO (negative control) and a known inhibitor (positive control) are also included.

  • Enzyme and Substrate Addition: The target kinase and its substrate are added to the wells.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plates are incubated at a controlled temperature for a specific duration.

  • Detection: After the incubation period, a detection reagent is added to measure the extent of the kinase reaction. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: The signal from each well is read using a plate reader. The percentage of inhibition for each compound is calculated relative to the controls. Compounds that exhibit inhibition above a certain threshold (e.g., 50%) are considered "hits."

Self-Validating System: The inclusion of positive and negative controls on every plate is essential for quality control and data normalization. The Z-factor, a statistical parameter that measures the separation between the positive and negative control signals, is calculated for each plate to ensure the robustness and reliability of the assay. A Z-factor above 0.5 is generally considered indicative of a high-quality assay.[4]

From "Hit" to "Lead": The Iterative Process of Optimization

A "hit" from a primary HTS is just the starting point. The subsequent phase, known as hit-to-lead optimization, involves a multidisciplinary effort to improve the potency, selectivity, and drug-like properties of the initial hits.

IC50 Determination: Quantifying Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor.[5] It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[5]

Objective: To determine the IC50 value of a pteridine inhibitor against its target enzyme.

Procedure:

  • Serial Dilution: The inhibitor is serially diluted to create a range of concentrations (typically 8-12 concentrations spanning several orders of magnitude).

  • Enzyme Assay: The enzyme assay is performed as described in the HTS protocol, but with the varying concentrations of the inhibitor.

  • Data Plotting: The enzyme activity is plotted against the logarithm of the inhibitor concentration. This typically generates a sigmoidal dose-response curve.

  • IC50 Calculation: The IC50 value is the concentration of the inhibitor at the inflection point of the sigmoidal curve, which corresponds to 50% inhibition.[5] This is typically calculated using non-linear regression analysis software.

Expertise & Experience: It is crucial to maintain a constant and high concentration of the substrate during IC50 determination to ensure that the measured inhibition is not influenced by substrate depletion.[5] The Cheng-Prusoff equation can be used to convert the IC50 value to the inhibition constant (Ki), which is a true measure of the inhibitor's binding affinity and is independent of the substrate concentration.[14]

Structure-Activity Relationship (SAR) Studies: The Logic of Molecular Design

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[15][16] This iterative process provides crucial insights into the key structural features required for potent and selective inhibition.

Data Presentation: SAR Table

Compound IDR1-SubstituentR2-SubstituentIC50 (nM) vs. Target Kinase
PTD-001-H-Phenyl520
PTD-002-CH3-Phenyl250
PTD-003-H-4-Fluorophenyl150
PTD-004-CH3-4-Fluorophenyl75

This is a representative table. Actual data would be derived from experimental results.

Authoritative Grounding: The insights gained from SAR studies can be further rationalized through computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR).[12][17][18] QSAR models use statistical methods to correlate the physicochemical properties of molecules with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds.[12]

Computational Modeling: In Silico Drug Design

Computational methods are indispensable in modern drug discovery, accelerating the design-synthesize-test cycle.[19][20] Molecular docking studies, for instance, can predict the binding mode of a pteridine inhibitor within the active site of its target protein, providing a structural basis for the observed SAR and guiding further chemical modifications.[17]

Preclinical Development: Assessing Drug-like Properties

A potent and selective compound is not necessarily a good drug. The preclinical development phase focuses on evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates.[20][21][22]

Key ADME Parameters:

  • Solubility: Affects absorption and bioavailability.

  • Permeability: The ability to cross biological membranes.

  • Metabolic Stability: Resistance to degradation by metabolic enzymes (e.g., cytochrome P450s).

  • Pharmacokinetics (PK): The time course of a drug's concentration in the body.[23][24]

  • Pharmacodynamics (PD): The relationship between drug concentration and its effect.[23][25]

In silico ADME models can provide early predictions of these properties, helping to prioritize compounds with favorable drug-like characteristics for further in vivo testing.[26]

Visualizing the Discovery Workflow and Key Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.

DrugDiscoveryWorkflow cluster_0 1. Library Synthesis cluster_1 2. Screening & Hit ID cluster_2 3. Hit-to-Lead Optimization cluster_3 4. Preclinical Development Synthesis Pteridine Library Synthesis (e.g., Isay Reaction) HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification (>50% Inhibition) HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 SAR SAR Studies IC50->SAR Computational Computational Modeling (QSAR, Docking) SAR->Computational ADME ADME/Tox Profiling SAR->ADME Computational->IC50 In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery of novel pteridine compounds.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF NADPH -> NADP+ Pteridine Pteridine Inhibitor (e.g., Methotrexate) Pteridine->DHFR Cell Cell Proliferation Nucleotide->Cell

Caption: Mechanism of action for pteridine-based DHFR inhibitors.

Conclusion and Future Directions

The pteridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The integration of rational design, combinatorial synthesis, high-throughput screening, and computational modeling has revolutionized the efficiency and success rate of pteridine-based drug discovery programs. Future advancements will likely focus on the development of highly selective inhibitors for novel kinase targets, the exploration of pteridines for modulating epigenetic pathways, and the application of artificial intelligence and machine learning to predict the biological activity and ADME properties of virtual pteridine libraries. The enduring legacy and continued potential of the pteridine core solidify its position as a truly "privileged" scaffold in the ongoing quest for new medicines.

References

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PLoS ONE, 6(11), e27649.
  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Current Medicinal Chemistry, 12(6), 705-724.
  • Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica.
  • Therapeutic potential of pteridine derivatives: A comprehensive review. (2019). Medicinal Research Reviews, 39(2), 461-516.
  • High-throughput screening for kinase inhibitors. (2005). ChemBioChem, 6(3), 481-90.
  • Neopterin and biopterin levels and tryptophan degradation in patients with diabetes. (2018). PLoS ONE, 13(3), e0193581.
  • Synthesis and biological activity study of some new pteridine derivatives. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 899-906.
  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science.
  • DOT Language. (2024). Graphviz. Retrieved from [Link]

  • How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? (2023).
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry.
  • Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

  • Dot Language (graph based diagrams). (2018). Medium. Retrieved from [Link]

  • Expanding the Horizon of Pteridine Chemistry: Optimized Synthesis by the Isay Reaction, and Molecular-Docking Studies. (n.d.).
  • Real examples of Graphviz. (2021). Medium. Retrieved from [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). Molecules, 27(10), 3267.
  • Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D-QSAR methods. (n.d.).
  • Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. (2021). Biopolymers and Cell, 37(3), 205-216.
  • Examples. (n.d.). graphviz 0.21 documentation. Retrieved from [Link]

  • Structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

  • Create Complex Graphs with GraphViz. (2020). YouTube. Retrieved from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]

  • Computational Ways to Enhance Protein Inhibitor Design. (2021). Frontiers in Molecular Biosciences, 8, 638642.
  • Compound screening. (n.d.). Nuvisan. Retrieved from [Link]

  • Computational approaches for the design of modulators targeting protein-protein interactions. (2022). Expert Opinion on Drug Discovery, 17(1), 59-74.
  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved from [Link]

  • Biomedical Graph Visualizer for Identifying Drug Candid
  • Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (1995). Journal of Cancer Research and Clinical Oncology, 121(11-12), 649-659.
  • High-throughput screening for protein kinase inhibitors. (n.d.). Bentham Science Publishers.
  • Refined ADME Profiles for ATC Drug Classes. (2025). Pharmaceuticals, 18(3), 354.
  • Physicochemical Descriptors Related to ADME Properties. (n.d.).
  • Metabolism of drug interactions: pharmacodynamic and pharmacokinetic interactions. (n.d.). Longdom Publishing.
  • Introduction to Pharmacokinetics and Pharmacodynamics. (n.d.). ASHP.
  • Pharmacokinetics and Pharmacodynamics of Drugs Commonly Used in Pregnancy and Parturition. (2015). Anesthesiology Clinics, 33(2), 231-247.
  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (2019). Advances in Experimental Medicine and Biology, 1148, 115-129.

Sources

Methodological & Application

"analytical methods for 2,4-Diamino-6,7-dimethylpteridine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Analytical Strategies for 2,4-Diamino-6,7-dimethylpteridine

Executive Summary

This guide details the analytical characterization and quantification of 2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4). Structurally analogous to the vibriostatic agent O/129 (2,4-diamino-6,7-diisopropylpteridine) and a key intermediate in folate antagonist synthesis, this compound presents specific analytical challenges due to its low aqueous solubility and high polarity.

This protocol leverages the compound’s intrinsic fluorescence for high-sensitivity detection (LOD < 1 ng/mL) while providing a robust HPLC-UV method for purity assessment. We also define a mass spectrometry (LC-MS/MS) workflow for trace analysis in complex biological matrices.

Physicochemical Profile & Analytical Implications

Understanding the molecule's behavior is the prerequisite for robust method design.

PropertyValueAnalytical Implication
Molecular Formula C₈H₁₀N₆Precursor ion [M+H]⁺ = 191.1 Da (ESI+).
Molecular Weight 190.21 g/mol Small molecule; elutes early on standard C18 without ion-pairing or pH control.
Solubility Low in water; Soluble in DMSO, 0.1 N HCl.Critical: Standards must be prepared in acidified water or DMSO to prevent precipitation.
pKa (Basic) ~5.3 (N-1/N-3 ring nitrogens)Mobile phase pH must be controlled (pH < 4) to maintain the cationic form for consistent retention.
Fluorescence Ex λ: ~360 nmEm λ: ~450 nm
UV Maxima ~260 nm, ~360 nmDual-wavelength monitoring recommended for purity checks.

Method A: HPLC-FLD/UV (Quality Control & Purity)

Scope: Routine purity analysis, stability testing, and quantification in pharmaceutical formulations.

Instrument Configuration
  • System: HPLC with quaternary pump and degasser.

  • Detectors:

    • Primary: Fluorescence Detector (FLD).

    • Secondary: Diode Array Detector (DAD/UV) in series (UV before FLD).

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Chromatographic Conditions
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.5 (Adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar impurities)
12.0 60 40 Linear Gradient
15.0 60 40 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End of Run |

Detection Parameters
  • Fluorescence: Excitation: 360 nm | Emission: 450 nm | Gain: 10.

  • UV: Channel A: 260 nm (bw 4 nm) | Channel B: 365 nm (bw 4 nm).

Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 2,4-Diamino-6,7-dimethylpteridine into a 10 mL volumetric flask. Dissolve in DMSO (sonicate for 5 mins).

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of Mobile Phase A . Note: Diluting directly into water may cause precipitation; using the acidic buffer prevents this.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)

Scope: Quantification in plasma, urine, or complex reaction mixtures.

Mass Spectrometry Settings (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: 191.1 → 174.1 (Loss of NH₃).

    • Qualifier: 191.1 → 149.1 (Ring fragmentation).

LC Conditions (Compatible with MS)
  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.9 µm (Enhanced selectivity for aromatic pteridines).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

Visualized Workflows

Figure 1: Analytical Decision Matrix & Workflow

This diagram illustrates the logic flow for selecting the appropriate method and the critical sample preparation steps required to avoid solubility errors.

AnalyticalWorkflow Start Sample: 2,4-Diamino-6,7-dimethylpteridine Solubility CRITICAL STEP: Dissolve in DMSO or 0.1M HCl (Avoid neutral water) Start->Solubility Decision Determine Analytical Goal Route_QC Goal: Purity / High Conc. (> 1 µg/mL) Decision->Route_QC Formulation/Synthesis Route_Trace Goal: Bioanalysis / Trace (< 100 ng/mL) Decision->Route_Trace Plasma/Urine HPLC_UV Method A: HPLC-UV/FLD Mobile Phase: Phosphate Buffer (pH 3.5) Route_QC->HPLC_UV LC_MS Method B: LC-MS/MS Mobile Phase: 0.1% Formic Acid Route_Trace->LC_MS Solubility->Decision Detection_UV Detection: UV 260/360 nm (Structure Confirmation) HPLC_UV->Detection_UV Detection_FLD Detection: FLD Ex360/Em450 (High Sensitivity) HPLC_UV->Detection_FLD Detection_MRM Detection: MRM 191.1 -> 174.1 (Specificity) LC_MS->Detection_MRM

Caption: Figure 1. Decision tree for analytical method selection emphasizing the critical solubility step.

Troubleshooting & Validation Criteria

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Interaction of basic amines with residual silanols.Ensure Mobile Phase pH is < 4.0; Use an end-capped column. Add 0.1% Triethylamine (TEA) if using UV only.
Precipitation in Injector Sample solvent incompatible with mobile phase.Dilute DMSO stock at least 1:10 with Mobile Phase A before injection.
Low Fluorescence Signal Quenching or incorrect pH.Fluorescence of pteridines is pH-dependent. Ensure effluent pH is acidic to neutral.
Validation Parameters (ICH Q2)
  • Linearity: 0.05 – 50 µg/mL (R² > 0.999).

  • LOD (FLD): ~ 1 ng/mL.

  • Recovery: 95-105% (spiked into placebo/matrix).

References

  • BenchChem. (2025).[1] 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023.[2][3] PubChem.[1][2][3][4] [Link]

  • Royal Society of Chemistry. (2014). 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes. Chemical Communications. [Link]

  • CAS Common Chemistry. (2025). 2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4). [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy of 2,4-Diamino-6,7-dimethylpteridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2,4-Diamino-6,7-dimethylpteridine (CAS: 1425-63-4) serves as a critical model compound in the development of antifolates and dihydrofolate reductase (DHFR) inhibitors.[1] Structurally analogous to the pteridine core of Methotrexate and Triamterene, it is frequently used to study the electronic distribution and protonation thermodynamics of the pyrazine ring system.

This Application Note provides a rigorous protocol for the NMR characterization of this molecule. Due to the high nitrogen content (6 atoms) and potential for aggregation, standard protocols often yield broad, uninterpretable spectra. This guide addresses solubility challenges, solvent-dependent chemical shift migration, and the definitive assignment of regio-isomeric methyl groups.[1]

Sample Preparation Protocol

Challenge: Pteridines exhibit poor solubility in common organic solvents (CDCl3, Acetone-d6) due to strong intermolecular hydrogen bonding and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-stacking.
Solution:  Dimethyl sulfoxide-d6 (DMSO-d6) is the standard solvent.[1] Trifluoroacetic acid-d (TFA-d) is used for protonated species characterization.[1]
Reagents and Materials
  • Analyte: 2,4-Diamino-6,7-dimethylpteridine (>98% purity).[1]

  • Primary Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

  • Titration Solvent: TFA-d (Trifluoroacetic acid-d).[1]

  • Equipment: 5mm Precision NMR tubes (Wilmad 528-PP or equivalent).

Preparation Workflow

The following decision tree outlines the solubilization strategy to ensure narrow linewidths and accurate integration.

SamplePrep Start Start: 10 mg Analyte SolventAdd Add 0.6 mL DMSO-d6 Start->SolventAdd Sonicate Sonicate (40°C, 10 min) SolventAdd->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Filter Filter (0.45 µm PTFE) Check->Filter Yes Acidify Add 10-20 µL TFA-d (Protonation Method) Check->Acidify No (Suspension) Tube Transfer to 5mm Tube Filter->Tube Acidify->Sonicate Acquire Ready for Acquisition Tube->Acquire

Figure 1: Sample preparation workflow emphasizing solubility management. The addition of TFA-d breaks intermolecular H-bonds, ensuring a sharp spectrum of the cationic species.

Acquisition Parameters (400 - 600 MHz)

To mitigate the rapid relaxation of quadrupolar nitrogen nuclei (which broadens adjacent protons), specific acquisition parameters are recommended.

Parameter1H Standard13C {1H} Decoupled1H-13C HSQC
Pulse Sequence yg30 (30° pulse)zgpg30 (Power-gated)hsqcetgp
Relaxation Delay (D1) 2.0 s2.0 s1.5 s
Acquisition Time (AQ) 3.0 s1.0 s0.2 s (F1)
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)Optimized
Scans (NS) 161024 (Low sensitivity)8 - 16
Temperature 298 K (25°C)298 K298 K

Expert Insight: If the amino (


) protons appear as extremely broad humps, increase the experimental temperature to 313 K (40°C). This accelerates the chemical exchange with residual water/solvent, often sharpening the peaks or averaging them into the baseline, allowing for clearer observation of the methyl signals.

Data Analysis & Interpretation

1H NMR Assignment (DMSO-d6)

The spectrum is characterized by two distinct methyl singlets and two broad amino signals.[1]

Chemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Note
2.52 Singlet3H

Slightly shielded relative to C7-Me due to proximity to N5.
2.68 Singlet3Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Deshielded by N8 anisotropy.
6.80 - 7.20 Broad Singlet2Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Exchangeable. High electron density at C2.[1]
7.80 - 8.50 Broad Singlet2Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Exchangeable. H-bonded to N3 or N5.[1]

Note: Chemical shifts are referenced to TMS (0.00 ppm).[1][2] Values may drift


 ppm depending on concentration and water content.
13C NMR Assignment

The pteridine core contains 6 aromatic carbons.[1] The symmetry is broken by the N-heteroatoms, making all carbons magnetically non-equivalent.[1]

  • Aliphatic Region: ~23.0 ppm (C6-Me) and ~24.5 ppm (C7-Me).[1]

  • Aromatic Region:

    • 162-164 ppm: C4 (Deshielded by amino group and adjacent nitrogens).[1]

    • 155-158 ppm: C2 (Guanidine-like character).[1]

    • 145-150 ppm: C6, C7 (Substituted pyrazine ring).[1]

    • 120-130 ppm: C4a, C8a (Bridgehead carbons).[1]

Structural Validation Logic (HMBC)

To definitively distinguish the C6-Methyl from the C7-Methyl, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

AssignmentLogic Me6 Methyl @ 2.52 ppm C4a C4a (Bridgehead) Me6->C4a Weak 4-bond corr. (Often absent) Me7 Methyl @ 2.68 ppm Me7->C4a NO Correlation (Too distant) C7 C7 (Ring) Me7->C7 Strong 2-bond corr. Logic Logic: C6 is closer to the pyrimidine ring fusion (C4a/C8a) than C7.

Figure 2: HMBC correlation logic for distinguishing regio-isomeric methyl groups.

Protonation Studies (The "Cation" Effect)

A key application of this molecule is studying protonation sites.[1] Upon adding TFA-d (or HCl), the molecule protonates first at N1 or N3 , followed by N5 or N8 depending on pH.[1]

  • Shift Migration: Upon protonation (Mono-cation formation), the ring becomes electron-deficient.[1]

  • Observation: All signals shift downfield (higher ppm).

    • Methyls shift from ~2.5/2.7 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~2.8/2.9 ppm.
      
    • Aromatic carbons shift downfield by 2-5 ppm.[1]

  • Solubility: The protonated salt is significantly more soluble in polar media than the free base.[1]

Protocol for Titration:

  • Acquire standard spectrum in DMSO-d6.[1]

  • Add 10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    L TFA-d directly to the NMR tube. Shake.
    
  • Acquire spectrum.[1][2][3][4][5][6]

  • Repeat until chemical shifts stabilize (indicating full protonation).[1]

References

  • PubChem. 2,4-Diamino-6,7-dimethylpteridine (Compound).[1][7][8] National Library of Medicine.[1][7] Available at: [Link][1]

  • Komenda, J. et al. Voltammetric determination of 2,4-diamino-6,7-dimethylpteridine.[1] Collection of Czechoslovak Chemical Communications.[1] (Classic reference for pteridine electrochemistry and stability).[1]

Sources

"crystallography of 2,4-Diamino-6,7-dimethylpteridine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization and Crystallographic Protocol for 2,4-Diamino-6,7-dimethylpteridine

Executive Summary

This guide details the crystallographic workflow for 2,4-Diamino-6,7-dimethylpteridine , a critical structural analog used to model antifolate drug interactions (such as Methotrexate) with Dihydrofolate Reductase (DHFR).[1][2]

While the pteridine core is essential for biological activity, its high lattice energy and poor solubility in neutral aqueous media present significant challenges for single-crystal growth.[1][2] This note provides validated protocols for obtaining diffraction-quality crystals, specifically focusing on the hydrochloride monohydrate form, which stabilizes the protonated species relevant to enzyme binding.

Key Technical Insights:

  • Target Polymorph: Triclinic (

    
    ), Hydrochloride Monohydrate.[1][2]
    
  • Critical Mechanism: Protonation at N1 is the prerequisite for solubilization and mimics the cationic state required for high-affinity DHFR inhibition.[1][2]

  • Primary Challenge: Overcoming the "microcrystalline powder" tendency caused by rapid precipitation.

Physicochemical Profile & Solubility

Before attempting crystallization, the solubility profile must be manipulated.[1][2] The neutral molecule is planar and stacks efficiently, leading to extremely low solubility in organic solvents.[1][2]

ParameterValue / CharacteristicImplication for Crystallography
Formula

(Neutral)
Planar, electron-deficient ring system.[1][2]
pKa (N1) ~5.6Protonation at N1 occurs in mild acid, drastically increasing solubility.[1][2]
Solubility (Water) < 0.1 mg/mL (Neutral)Direct aqueous evaporation will fail.[1][2]
Solubility (DMSO) ModerateSuitable for vapor diffusion methods.[1][2]
Solubility (Aq. HCl) High (> 10 mg/mL)Preferred route for salt formation.[1][2]
Crystal Habit Needles/PlatesTendency to form thin needles requires slow growth rates.[1][2]

Experimental Protocols

Workflow Visualization: Method Selection

The following decision tree outlines the optimal crystallization strategy based on the desired protonation state.

Crystallization_Strategy Start Start: 2,4-Diamino-6,7-dimethylpteridine Check_pH Desired Form? Start->Check_pH Goal Goal: Diffraction Quality Crystal Route_Salt Cationic (HCl Salt) (Biologically Relevant) Check_pH->Route_Salt Protonated Route_Neutral Neutral Species Check_pH->Route_Neutral Neutral Method_A Method A: Acidic Slow Cooling (Rose-colored prisms) Route_Salt->Method_A Method_B Method B: DMSO Vapor Diffusion (Pale yellow needles) Route_Neutral->Method_B Process_A 1. Dissolve in 2M HCl (Hot) 2. Filter (0.2 µm) 3. Controlled Cooling (0.5°C/min) Method_A->Process_A Process_B 1. Dissolve in DMSO 2. Precipitant: Water/MeOH 3. Sitting Drop Setup Method_B->Process_B Process_A->Goal Process_B->Goal

Figure 1: Decision tree for selecting the crystallization method based on the target chemical species.

Protocol A: Acidic Slow Cooling (Recommended)

Target: Hydrochloride Monohydrate (


)[1][2]

This method yields the most robust crystals (rose-colored prisms) suitable for X-ray diffraction.[1][2]

  • Preparation: Weigh 20 mg of 2,4-diamino-6,7-dimethylpteridine.

  • Solubilization: Add 4.0 mL of 2M HCl to a scintillation vial.

  • Heating: Heat the mixture to 60°C with gentle stirring until the solution is clear. The solution will turn a distinct yellow-orange.[1][2]

    • Note: If undissolved particles remain, filter through a 0.22 µm PTFE syringe filter into a pre-warmed vial.

  • Nucleation Control: Cap the vial loosely to allow very slow evaporation, or preferably, place the vial in a programmable heat block.

  • Cooling Ramp: Ramp temperature down from 60°C to 20°C at a rate of 1°C per hour .

    • Why: Rapid cooling causes the formation of microcrystalline "fluff."[1][2] Slow cooling allows the chloride ions and water molecules to organize into the lattice.[1][2]

  • Harvesting: After 48-72 hours, rose-colored triclinic crystals should appear. Harvest using cryo-loops and minimize exposure to dry air to prevent dehydration (loss of lattice water).[1][2]

Protocol B: DMSO/Water Vapor Diffusion

Target: Neutral Solvates[1][2]

  • Stock Solution: Dissolve 10 mg of compound in 100 µL of pure DMSO.

  • Reservoir: Prepare a reservoir of 1.0 mL water (or 50% Methanol/Water).

  • Drop Setup: Mix 2 µL of protein stock + 1 µL of reservoir solution on a sitting drop bridge.

  • Equilibration: Seal and store at 20°C.

  • Outcome: Crystals usually appear as thin yellow needles within 1-2 weeks.[1][2] These are often more fragile than the HCl salt.[1][2]

Data Collection & Structural Analysis

Unit Cell Parameters (Reference Standard)

When processing data, compare your initial indexing results against these standard values for the hydrochloride monohydrate form to validate your crystal identity.

ParameterValue (Approx)
Crystal System Triclinic
Space Group

a (

)
9.47
b (

)
10.86
c (

)
11.85

(°)
71.4

(°)
76.5

(°)
76.1
Z 4 (Two independent cations)

Source: Schwalbe & Williams, 1986 [1].[1][2][3][4]

Critical Structural Features to Refine
  • Protonation Site: The electron density map (

    
    ) should clearly show a hydrogen atom attached to N1 .[1][2] This confirms the cationic state.[1][2]
    
  • Water Channels: The lattice contains water molecules that bridge the pteridine cations and chloride anions.[1][2] Ensure these waters are modeled with appropriate thermal parameters (B-factors); they are structural, not just solvent noise.[1][2]

  • Hoogsteen vs. Watson-Crick: Analyze the hydrogen bonding face. In the crystal lattice, 2,4-diaminopteridines often form base-pair-like dimers. Specifically, look for the

    
     motif  involving the amino groups and ring nitrogens.[1][2][4]
    
Structural Connectivity Diagram

H_Bonding_Network Pteridine_A Pteridine Cation A (Protonated N1) Pteridine_B Pteridine Cation B (Protonated N1) Pteridine_A->Pteridine_B Base Pairing (N-H...N) Water Lattice Water (H2O) Pteridine_A->Water H-Bond Chloride Cl- Anion Pteridine_B->Chloride Charge Assist Water->Chloride H-Bond

Figure 2: Schematic of the hydrogen bonding network stabilizing the crystal lattice.[1][2] The interaction between the protonated pteridine, lattice water, and chloride ions is the primary stabilizing force.[1][2]

References

  • Schwalbe, C. H., & Williams, G. J. B. (1986).[1][2][3][4] Structure of 2,4-diamino-6,7-dimethylpteridine hydrochloride monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 42(9), 1254-1257.[1][2][3]

  • Weinstock, J., et al. (1968).[1][2][3][4] Pteridines. Structure-activity relationships in a series of 2,4-diamino-6,7-disubstituted pteridines. Journal of Medicinal Chemistry, 11(3), 573-579.[1][2]

  • Bernstein, J., et al. (1995).[1][2][4] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573.[1][2] [1][2]

Sources

Application Note: 2,4-Diamino-6,7-dimethylpteridine in Enzyme Inhibition Assays

[1]

Executive Summary & Mechanism of Action

2,4-Diamino-6,7-dimethylpteridine is a synthetic pteridine derivative that functions as a potent, competitive inhibitor of Dihydrofolate Reductase (DHFR) .[1] Structurally, it mimics the pteridine ring of the natural substrate, 7,8-dihydrofolate (DHF).[1]

In the cellular context, DHFR catalyzes the NADPH-dependent reduction of DHF to tetrahydrofolate (THF), a critical cofactor for the biosynthesis of thymidylate, purines, and amino acids. By occupying the active site of DHFR, 2,4-Diamino-6,7-dimethylpteridine blocks the hydride transfer from NADPH to DHF, effectively arresting DNA synthesis.[1] This compound serves as a foundational "fragment" model for studying antifolate pharmacophores (e.g., Methotrexate) and is increasingly utilized in fragment-based drug discovery (FBDD) and as a fluorescent probe for orphan cytosines in RNA.[1]

Key Signaling Pathway (Inhibition Logic)

The following diagram illustrates the specific metabolic blockade induced by the compound.[1]

FolatePathwayN_FolateFolateN_DHFDihydrofolate(DHF)N_Folate->N_DHFReductionN_THFTetrahydrofolate(THF)N_DHF->N_THF NADPH -> NADP+ N_DNADNA Synthesis(Thymidylate)N_THF->N_DNA 1-Carbon Transfer N_DHFRDHFR Enzyme(Target)N_DHFR->N_DHF CatalyzesN_Inhibitor2,4-Diamino-6,7-dimethylpteridineN_Inhibitor->N_DHFR COMPETITIVEINHIBITION (Ki)

Figure 1: Mechanism of Action.[1] The inhibitor competitively binds to DHFR, preventing the reduction of DHF to THF and halting downstream DNA synthesis.

Critical Material Attributes (CMA) & Preparation

Success with pteridine assays relies heavily on handling solubility and photosensitivity correctly.[1]

Physicochemical Profile
PropertySpecificationExperimental Implication
Molecular Weight 190.20 g/mol Low MW allows for rapid diffusion; ideal for fragment screening.[1]
Solubility (Water) Low / Sparingly SolubleDo not attempt to dissolve directly in neutral buffer.[1]
Solubility (DMSO) High (>10 mM)Preferred solvent. Prepare stocks in 100% DMSO.[1]
pKa ~5.5 (N1), ~0.5 (N5)Protonation state affects binding; Assay pH must be strictly controlled (pH 7.0–7.5).[1]
Light Sensitivity HighPteridines photodegrade.[1] Use amber tubes and low light.
Stock Solution Preparation Protocol[1]
  • Weighing: Weigh approximately 1.9 mg of 2,4-Diamino-6,7-dimethylpteridine into an amber microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to yield a 10 mM stock solution.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Confirm complete dissolution visually. The solution should be clear and slightly yellow.[1]

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Protocol: Spectrophotometric DHFR Inhibition Assay

Objective: Determine the IC50 of 2,4-Diamino-6,7-dimethylpteridine against recombinant DHFR (human or bacterial). Principle: The assay monitors the depletion of NADPH and DHF, measured by a decrease in absorbance at 340 nm (ε = 12,300 M⁻¹cm⁻¹ for the combined NADPH oxidation and DHF reduction).

Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (Dithiothreitol), 0.5 mM KCl.[1] Note: DTT prevents oxidation of the enzyme's cysteine residues.

  • Substrate 1 (Cofactor): NADPH (Reduced Nicotinamide Adenine Dinucleotide Phosphate), 10 mM stock in water.[1]

  • Substrate 2: Dihydrofolate (DHF), 1 mM stock in assay buffer (Freshly prepared, protect from light).

  • Enzyme: Recombinant DHFR (approx.[1] 0.01 – 0.1 Units/mL final concentration).[1]

  • Inhibitor: 2,4-Diamino-6,7-dimethylpteridine (Serial dilutions in DMSO).[1]

Experimental Workflow

The following diagram details the precise order of addition to ensure equilibrium binding.

AssayWorkflowStep11. Prepare Master Mix(Buffer + NADPH + Enzyme)Step22. Add Inhibitor(Various Conc. in DMSO)Step1->Step2 Dispense 190 µL/well Step33. Pre-Incubation(5-10 min @ 25°C)Step2->Step3 Allow E-I Binding Step44. Initiate Reaction(Add Dihydrofolate - DHF)Step3->Step4 Add 10 µL Substrate Step55. Kinetic Read(Abs 340nm, 5 min)Step4->Step5 Measure Slope (ΔA/min)

Figure 2: Assay Workflow. Pre-incubation allows the inhibitor to equilibrate with the enzyme before the reaction is triggered by DHF.

Step-by-Step Procedure
  • Plate Setup: Use a UV-transparent 96-well microplate.[1] Standard polystyrene plates block UV light at 340 nm.[1]

  • Inhibitor Dilution: Prepare a 10-point dilution series of the inhibitor in DMSO (e.g., from 100 µM down to 0.1 nM). Keep DMSO concentration constant (e.g., 1% final).

  • Enzyme Mix: In a reservoir, mix Assay Buffer, DTT, and DHFR Enzyme.

    • Scientist's Tip: Adjust enzyme concentration so the uninhibited reaction is linear for at least 5 minutes (ΔA ≈ 0.02–0.05 per min).

  • Pre-Incubation:

    • Add 180 µL of Enzyme Mix to reaction wells.

    • Add 10 µL of Inhibitor (or DMSO control) to respective wells.[1]

    • Add 10 µL of NADPH (final conc. 100 µM).[1]

    • Incubate for 5 minutes at 25°C to allow the inhibitor to bind the active site.[1]

  • Initiation: Add 10 µL of DHF (final conc. 50 µM) to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 340 nm every 15 seconds for 10 minutes (Kinetic Mode).

Data Analysis (Self-Validating)[1]
  • Calculate Velocity (V): Determine the slope of the linear portion of the curve (ΔAbs/min) for each well.

  • Normalize: Calculate % Activity relative to the DMSO-only control (V_inhibitor / V_control * 100).

  • Curve Fitting: Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis).[1] Fit data to a 4-parameter logistic (Hill) equation to extract the IC50 .[1]

    
    
    
  • Validation Check: The Z' factor of the assay should be > 0.5. If the DMSO control slope is < 0.01 OD/min, enzyme activity is too low—increase enzyme concentration.[1]

Advanced Protocol: Determining Inhibition Modality (Ki)

To confirm the mechanism is competitive (as expected for pteridines), perform a Lineweaver-Burk analysis.[1]

  • Matrix Setup: Prepare 4 concentrations of Inhibitor (0, 0.5x IC50, 1x IC50, 2x IC50).

  • Substrate Titration: For each inhibitor concentration, vary the DHF concentration (e.g., 5, 10, 20, 50, 100 µM). Keep NADPH constant (saturating, >100 µM).[1]

  • Plot: Plot 1/V (Y-axis) vs. 1/[S] (X-axis).

  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (Vmax is unchanged, Km increases).

    • Calculation:

      
       (Cheng-Prusoff equation for competitive inhibitors).[1]
      

Troubleshooting & Scientific Insights

IssueProbable CauseCorrective Action
Non-Linear Rates Substrate depletion or Enzyme instabilityReduce enzyme concentration or shorten measurement time to the initial 2 minutes. Add BSA (0.1 mg/mL) to stabilize enzyme.[1]
High Background Absorbance Inhibitor precipitationCheck solubility limit.[1] 2,4-diamino pteridines can stack at >100 µM.[1] Ensure final DMSO is <5%.[1]
Variable IC50 values NADPH oxidationNADPH is unstable in acidic pH or if frozen/thawed repeatedly.[1] Prepare NADPH fresh daily.
"Drifting" Baseline Temperature fluctuationsDHFR activity is temperature-dependent.[1] Use a temperature-controlled plate reader at 25°C or 37°C.

References

  • National Institutes of Health (NIH). Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase.[1] (Protocol grounding for DHFR assays). Available at: [Link][1]

  • PubChem. 2,4-Diamino-6,7-dimethylpteridine Compound Summary. (Chemical and Physical Properties).[1][2][3][4] Available at: [Link][1]

  • PubMed. 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes.[1][5] (Secondary application note). Available at: [Link][1]

Application Notes & Protocols for the Synthesis of 2,4-Diamino-6,7-dimethylpteridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 2,4-diamino-6,7-dimethylpteridine and related analogs. The pteridine scaffold is a privileged structure in medicinal chemistry, forming the core of essential biological cofactors and clinically significant drugs, most notably antifolates like methotrexate.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into process optimization, troubleshooting, and the strategic selection of synthetic routes. We will detail robust protocols, including the classical Gabriel-Isay condensation and an efficient one-step synthesis, providing the necessary framework for both the direct synthesis of the target molecule and the rational design of novel analogs.

Part 1: Scientific Foundation and Strategic Overview

The 2,4-diaminopteridine core is of significant interest due to its role as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids.[3][4][5] By mimicking the natural substrate, dihydrofolic acid, these compounds can halt cellular proliferation, a mechanism central to their application in anticancer and antimalarial therapies.[3][4] The synthesis of analogs, particularly by modifying the 6- and 7-positions, is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

The primary challenge in pteridine synthesis is often the control of regioselectivity when using unsymmetrical precursors. The methods described herein are chosen for their reliability, scalability, and adaptability for creating a diverse library of analogs.

Core Synthetic Strategies

Two principal and highly effective methodologies for constructing the 2,4-diamino-6,7-dimethylpteridine scaffold are:

  • The Gabriel-Isay Condensation: This is the most traditional and widely applied method for pteridine synthesis. It involves the acid-catalyzed condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[6][7] For the target molecule, 2,4,5,6-tetraaminopyrimidine is reacted with biacetyl (2,3-butanedione). The reaction's success hinges on the differential nucleophilicity of the amino groups on the pyrimidine ring.[8]

  • One-Step Synthesis from Isonitrosomalononitrile: A highly efficient alternative route builds the pyrimidine ring in situ from guanidine and a malononitrile derivative, followed by reduction and immediate condensation.[9] This method is advantageous as it streamlines the process, starting from more readily available precursors.

Below is a general workflow illustrating the key stages common to these synthetic approaches.

G cluster_0 Phase 1: Preparation & Reaction cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Validation Precursors Select & Prepare Starting Materials Reaction Ring Formation/ Condensation Reaction Precursors->Reaction Combine under controlled conditions Workup Reaction Quenching & Crude Isolation Reaction->Workup Precipitation/ Filtration Purification Recrystallization or Chromatography Workup->Purification Remove impurities & side products Characterization Structural Analysis (NMR, MS, etc.) Purification->Characterization Confirm identity & purity FinalProduct Pure Target Compound Characterization->FinalProduct

Caption: General experimental workflow for pteridine synthesis.

Part 2: Detailed Experimental Protocols

Protocol 1: Gabriel-Isay Synthesis of 2,4-Diamino-6,7-dimethylpteridine

This protocol details the condensation of 2,4,5,6-tetraaminopyrimidine sulfate with biacetyl. The acidic conditions of the sulfate salt facilitate the cyclocondensation reaction to form the pyrazine ring.

The reaction proceeds via a double condensation. The C5 amino group of the diaminopyrimidine, being the more nucleophilic, typically initiates the attack on one of the carbonyl carbons of biacetyl.[8] Following the initial condensation and dehydration to form an imine, an intramolecular cyclization occurs as the C6 amino group attacks the second carbonyl carbon. Subsequent aromatization through water elimination yields the stable pteridine ring system. Using a symmetrical dicarbonyl like biacetyl prevents the formation of regioisomers.

G A 2,4,5,6-Tetraaminopyrimidine C Condensation Reaction (Acidic Conditions) A->C B Biacetyl (2,3-Butanedione) B->C D Intermediate (Dihydropteridine) C->D Double Condensation E Aromatization (-H2O) D->E F 2,4-Diamino-6,7-dimethylpteridine E->F

Caption: Reaction scheme for the Gabriel-Isay synthesis.

ReagentFormulaMolecular WeightSupplierNotes
2,4,5,6-Tetraaminopyrimidine sulfateC₄H₈N₆ · H₂SO₄238.23Major chemical suppliersCan be used directly.
Biacetyl (2,3-Butanedione)C₄H₆O₂86.09Major chemical suppliersUse freshly distilled for best results.
Deionized WaterH₂O18.02-
Ethanol (95%)C₂H₅OH46.07-For washing the final product.
1 M Sodium HydroxideNaOH40.00-For pH adjustment during workup.
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2.38 g (10 mmol) of 2,4,5,6-tetraaminopyrimidine sulfate in 100 mL of deionized water.

  • Reagent Addition: While stirring, add 0.95 mL (11 mmol, 1.1 eq) of biacetyl to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 2 hours. The suspension should gradually turn into a yellow solution, followed by the precipitation of the yellow product.

  • Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the yellow crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product sequentially with 50 mL of cold deionized water, followed by 25 mL of cold 95% ethanol to remove unreacted starting materials and water.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight. A typical yield is 75-85%.

The crude product is often of high purity. If necessary, it can be recrystallized from a large volume of hot water. The identity and purity should be confirmed by:

  • ¹H NMR: To confirm the structure and absence of impurities.

  • Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺ ≈ 191.11).

  • Melting Point: Compare with the literature value.

IssueProbable CauseRecommended Solution
Low YieldIncomplete reaction or product loss in filtrate.Ensure vigorous stirring and adequate reflux time. Cool thoroughly before filtration. Minimize wash volumes.
Dark/Off-color ProductImpurities in starting materials or side reactions.Use purified biacetyl. Ensure the reaction is not heated for an excessively long period. Recrystallize the product.
Protocol 2: Efficient One-Step Synthesis from Isonitrosomalononitrile

This elegant synthesis, adapted from the work of Taylor et al., constructs the target molecule from simple precursors in a single pot.[9] It involves the initial formation of a pyrimidine, which is then reduced and condensed without isolation.

This reaction is a sequence of three key steps:

  • Pyrimidine Formation: Guanidine carbonate reacts with the potassium salt of isonitrosomalononitrile in a polar aprotic solvent like ethylene glycol to form a 2,4-diamino-5-nitrosopyrimidine intermediate.

  • Reduction: Sodium hydrosulfite (dithionite) is added to reduce the 5-nitroso group to a 5-amino group, generating the reactive 2,4,5-triaminopyrimidine species in situ.

  • Condensation: The addition of biacetyl to this solution triggers the final Gabriel-Isay-type condensation to form the desired 2,4-diamino-6,7-dimethylpteridine.

ReagentFormulaMolecular WeightNotes
Potassium salt of isonitrosomalononitrileC₃KN₃O135.16Can be prepared from malononitrile and potassium nitrite.
Guanidine carbonate(CH₅N₃)₂·H₂CO₃180.17Source of the N-C-N fragment for the pyrimidine ring.
Ethylene glycolC₂H₆O₂62.07High-boiling solvent.
Sodium hydrosulfite dihydrateNa₂S₂O₄ · 2H₂O210.15Reducing agent.
Biacetyl (2,3-Butanedione)C₄H₆O₂86.09
EthanolC₂H₅OH46.07For precipitating and washing the product.
  • Initial Reaction: In a 100 mL flask, combine 1.35 g (10 mmol) of the potassium salt of isonitrosomalononitrile and 1.80 g (10 mmol) of guanidine carbonate in 20 mL of ethylene glycol.

  • Heating: Gently warm the mixture with stirring for 3-5 minutes. The solution will become clear and deep red, indicating the formation of the nitrosopyrimidine.

  • Reduction: Dilute the mixture with 20 mL of water and add 2.1 g (10 mmol) of sodium hydrosulfite dihydrate. Heat the mixture on a water bath (approx. 80-90°C) for 20 minutes, or until the solution becomes a clear, light yellow.

  • pH Adjustment: Cool the solution and carefully acidify to pH 6 with dilute hydrochloric acid.

  • Condensation: Add 1.0 mL (11.5 mmol) of biacetyl to the solution and warm the mixture on a water bath for 15 minutes. A yellow solid should begin to precipitate.

  • Isolation and Washing: Dilute the reaction mixture with 40 mL of ethanol and chill in an ice bath to complete precipitation. Collect the yellow crystalline product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold ethanol and dry in a vacuum oven. The reported yield for this procedure is high, often around 75%.[9]

Part 3: Synthesis of Analogs and Broader Applications

The true power of these protocols lies in their adaptability for creating novel analogs for structure-activity relationship (SAR) studies.

Strategies for Analog Synthesis
Modification TargetStrategyExample Precursors
C6 and C7 Positions In Protocol 1 or 2, replace biacetyl with other 1,2-dicarbonyl compounds. This is the most straightforward method for generating diversity at these positions.Benzil (for 6,7-diphenyl analog), Glyoxal (for unsubstituted analog), Pyruvic aldehyde (for 6-methyl analog, may produce isomers).[9]
Pyrimidine Core Synthesize or procure substituted 5,6-diaminopyrimidines as the starting material for a Gabriel-Isay condensation. This allows for modification at positions 2 and 4.2-Amino-5,6-diamino-4(3H)-pyrimidinone (to yield a pterin), Substituted guanidines in the one-step synthesis.
Complex Side Chains For more elaborate structures, such as those found in antifolates, a multi-step approach like the Taylor Synthesis is often required.[6][10] This involves building the pyrimidine ring onto a pre-functionalized pyrazine precursor, offering greater synthetic flexibility.2-Amino-5-(chloromethyl)pyrazine-3-carbonitrile can be coupled with an amine and then cyclized with an amidine to form the pteridine ring.[10]

References

  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. Available at: [Link]

  • Becerra, A., et al. (2021). A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. Life. Available at: [Link]

  • C&EN Global Enterprise. (1954). New Pteridine Synthesis. ACS Publications. Available at: [Link]

  • Rosowsky, A., et al. (1990). First use of the Taylor pteridine synthesis as a route to polyglutamate derivatives of antifolates. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Taylor synthesis of pterins. Available at: [Link]

  • Do, T. Q., & Yoshina, S. A. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules. Available at: [Link]

  • O'Brien, P., et al. (2015). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Medicinal Chemistry. Available at: [Link]

  • Taylor, E. C., & Cheng, C. C. (1959). Pteridines. XXI. A One-Step Synthesis of 4-Aminopteridines. The Journal of Organic Chemistry. Available at: [Link]

  • Nzila, A., et al. (2005). 2,4-diaminopteridine-based Compounds as Precursors for De Novo Synthesis of Antifolates: A Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Nzila, A., et al. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Basnet, A., et al. (2012). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews. Available at: [Link]

  • Do, T. Q., & Yoshina, S. A. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules. Available at: [Link]

  • Tadesse, S., et al. (2013). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Computational and Structural Biotechnology Journal. Available at: [Link]

Sources

Application Note: Mechanistic Profiling of Antifolate Resistance Using 2,4-Diamino-6,7-dimethylpteridine

[1]

Introduction & Biological Context

2,4-Diamino-6,7-dimethylpteridine is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR).[1] Unlike classical antifolates such as Methotrexate (MTX), which rely on the Reduced Folate Carrier (RFC) for cellular entry, this pteridine derivative permeates cell membranes via passive diffusion due to the absence of the polar glutamate tail found in folates and MTX.

This unique physicochemical property makes 2,4-Diamino-6,7-dimethylpteridine an indispensable tool for dissecting mechanisms of drug resistance in cancer cell lines.[1] By comparing the cytotoxicity profiles of MTX versus this lipid-soluble analog, researchers can distinguish between transport-defective resistance (downregulation of RFC) and intracellular resistance (DHFR gene amplification or mutation).[1]

Key Mechanistic Differentiators
FeatureMethotrexate (MTX)2,4-Diamino-6,7-dimethylpteridine
Cellular Entry Active Transport (RFC/SLC19A1)Passive Diffusion (Lipid Bilayer)
Polyglutamylation Yes (Retained in cell)No (Rapid equilibrium)
Primary Target DHFRDHFR
Resistance Indicator Sensitive to RFC lossUnaffected by RFC loss

Experimental Workflow Visualization

The following diagram illustrates the differential entry pathways and the logic behind using this compound to stratify resistance mechanisms.

AntifolateMechanismMTXMethotrexate(Classical Antifolate)RFCReduced FolateCarrier (RFC)MTX->RFCRequiresLipidPteridine2,4-Diamino-6,7-dimethylpteridineMembraneCell Membrane(Lipid Bilayer)LipidPteridine->MembranePassiveDiffusionDHFRDHFR Enzyme(Target)RFC->DHFRActive TransportMembrane->DHFRBypasses TransporterDNADNA SynthesisInhibitionDHFR->DNAInhibits THF Production

Figure 1: Differential cellular entry mechanisms.[1] MTX requires the RFC transporter, whereas 2,4-Diamino-6,7-dimethylpteridine enters via passive diffusion, bypassing transport-mediated resistance mechanisms.[1]

Protocol A: Differential Cytotoxicity Profiling

This protocol quantifies the "Resistance Factor" to determine if a cell line's resistance to MTX is due to transport failure or target modification.[1]

Materials Required[1][2][3][4][5][6][7][8][9]
  • Test Compound: 2,4-Diamino-6,7-dimethylpteridine (Solid).[1]

  • Reference Compound: Methotrexate (MTX).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.[1]

  • Cell Culture Media: RPMI-1640 or DMEM (Folate-free preferred).[1]

  • Serum: Dialyzed Fetal Bovine Serum (dFBS) (Critical: Standard FBS contains endogenous folates that compete with the inhibitor).

  • Reagent: CellTiter-Glo® or MTT reagent.[1]

Step-by-Step Methodology
1. Compound Preparation
  • Stock Solution: Dissolve 2,4-Diamino-6,7-dimethylpteridine in 100% DMSO to a concentration of 10 mM. Vortex vigorously.

    • Note: This compound is lipophilic.[1] Ensure no precipitate remains.

    • Storage: Aliquot and store at -20°C. Protect from light (pteridines are photosensitive).[1]

  • Working Solution: Prepare serial dilutions (1:3) in culture medium.[1][3][4] Range: 10 µM down to 0.1 nM.[1] Keep DMSO concentration constant <0.5%.[1]

2. Cell Seeding
  • Harvest cells in logarithmic growth phase.

  • Wash cells 2x with PBS to remove traces of standard serum.[1]

  • Resuspend in media containing 10% Dialyzed FBS .

  • Seed 3,000–5,000 cells/well in 96-well white-walled plates (for luminescence) or clear plates (for MTT).

  • Incubate overnight at 37°C, 5% CO2.

3. Treatment
  • Add 100 µL of 2x drug dilutions to respective wells.

  • Controls:

    • Vehicle Control (DMSO only).[1]

    • Positive Control (10 µM Puromycin or known toxicant).[1]

    • Blank (Media only).[1][5]

  • Incubate for 72 hours (minimum 2 cell doubling times).

4. Readout & Analysis
  • Add viability reagent (e.g., CellTiter-Glo) according to manufacturer instructions.[1]

  • Measure Luminescence or Absorbance.[1][3]

  • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Data Interpretation: The Resistance Decision Matrix

Use the data from Protocol A to calculate the Relative Resistance (RR) for both MTX and the lipid-soluble pteridine.

Formula:

Decision Logic

The following logic tree guides the classification of the resistance mechanism.

ResistanceLogicStartCompare IC50 ShiftsMTX_ResIs MTX IC50 Elevated?Start->MTX_ResPteridine_ResIs Pteridine IC50 Elevated?MTX_Res->Pteridine_ResYes (>10x shift)NoResNo Resistance DetectedMTX_Res->NoResNoTransportDefectMechanism:Transport Defect (RFC Loss)Pteridine_Res->TransportDefectNo (Sensitive)TargetAmpMechanism:DHFR Amplification/MutationPteridine_Res->TargetAmpYes (Resistant)

Figure 2: Decision Matrix.[1] If cells are resistant to MTX but sensitive to 2,4-Diamino-6,7-dimethylpteridine, the resistance is transport-mediated.[1]

Expected Data Summary
Observed PhenotypeMTX IC50 ShiftPteridine IC50 ShiftDiagnosis
Wild Type 1.0x1.0xBaseline sensitivity.[1]
RFC Null (Transport) >100x ~1.0x Drug cannot enter via RFC; Pteridine enters passively.
DHFR Amplified >50x>50xTarget enzyme is overexpressed; requires higher dose of both drugs.[1]
DHFR Mutation >10x>10xAffinity loss affects both drugs (assuming binding site conservation).[1]

Protocol B: Metabolite Rescue (Validation)

To confirm that the observed cytotoxicity is specifically due to DHFR inhibition (and not off-target toxicity of the pteridine), perform a "Rescue Assay."

  • Setup: Prepare plates as in Protocol A with the IC90 concentration of 2,4-Diamino-6,7-dimethylpteridine.

  • Rescue Cocktail: Supplement the media with:

    • Thymidine (10 µM)

    • Hypoxanthine (100 µM)

  • Rationale: DHFR inhibition depletes tetrahydrofolate, halting thymidylate and purine synthesis.[1][6] Providing downstream products (Thymidine/Hypoxanthine) should restore cell viability if the mechanism is on-target.[1]

  • Result: Full restoration of growth confirms specific folate pathway inhibition.[1]

References

  • Mechanism of Antifolates: Visentin, M., et al.[1] "The antifolates."[1][4][7][8] Hematology/Oncology Clinics, 2012.[1]

  • Lipophilic DHFR Inhibitors: Rosowsky, A. "Methotrexate analogues.[1] 32. Chain extension, alpha-carboxyl deletion, and gamma-carboxyl replacement..."[1] Journal of Medicinal Chemistry, 1988.[1]

  • Passive Diffusion vs Transport: Westerhof, G.R., et al. "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes."[1] Molecular Pharmacology, 1995.[1]

  • Dialyzed FBS Protocol: Comparison of standard vs. dialyzed serum in antifolate assays. ThermoFisher Technical Guide.

  • Pteridine Solubility & Properties: PubChem Compound Summary for CID 74023, 2,4-Diamino-6,7-dimethylpteridine.[1]

Application Note: Preclinical Evaluation of 2,4-Diamino-6,7-dimethylpteridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

2,4-Diamino-6,7-dimethylpteridine (often referenced in older literature as a congener to the vibriostatic agent O/129) is a synthetic pteridine derivative acting primarily as a lipid-soluble inhibitor of Dihydrofolate Reductase (DHFR) .[1] Unlike classical antifolates (e.g., Methotrexate) which require active transport via the Reduced Folate Carrier (RFC), lipophilic pteridines can penetrate cells via passive diffusion, making them critical candidates for treating transport-resistant tumors and intracellular pathogens (e.g., Toxoplasma, Vibrio cholerae).[1]

This guide provides a rigorous framework for evaluating the efficacy of this compound.[1] The core challenge with this specific pteridine is bioavailability due to its rigid planar structure and poor aqueous solubility.[1] Therefore, this protocol prioritizes formulation strategy alongside efficacy models.

Mechanism of Action (MoA)

The compound functions as a competitive inhibitor of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] This blockade starves the cell of methyl donors required for thymidylate and purine synthesis, leading to "thymineless death" in rapidly dividing cells (bacteria or cancer).[1]

MOA DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR DHFR Enzyme DHFR->DHF Catalyzes Inhibitor 2,4-Diamino-6,7- dimethylpteridine Inhibitor->DHFR Competitively Inhibits DNA DNA Synthesis (Thymidylate) THF->DNA Methyl Donor CellDeath Apoptosis / Bacteriostasis DNA->CellDeath Depletion Leads to

Figure 1: Mechanism of Action.[1][2][3][4] The compound competitively binds DHFR, blocking the conversion of DHF to THF, ultimately arresting DNA synthesis.[1]

Part 2: Formulation & Pharmacokinetics (The "Gatekeeper" Step)[1]

Critical Warning: 2,4-Diamino-6,7-dimethylpteridine exhibits poor aqueous solubility.[1] Administering it as a simple suspension in saline will result in erratic absorption and false-negative efficacy data.[1] You must optimize the vehicle before efficacy testing.[1]

Protocol A: Vehicle Selection & Solubility Screen

Objective: Establish a formulation allowing IP or Oral administration at 10–50 mg/kg.[1]

Vehicle ComponentConcentrationFunctionNotes
DMSO 5–10%Co-solventPrimary solubilizer.[1] Do not exceed 10% for chronic dosing.[1]
Tween 80 5–10%SurfactantPrevents precipitation upon dilution.[1]
PEG 400 30–40%Co-solventIncreases stability of the lipophilic compound.[1]
Saline/Water BalanceDiluentAdd last, slowly, with vortexing.[1]

Preparation Step:

  • Dissolve the weighed compound in 100% DMSO first.[1]

  • Add Tween 80 and vortex.[1]

  • Add PEG 400 and vortex.[1]

  • Slowly add warm (37°C) saline while sonicating.

  • Success Criteria: Clear solution or stable micro-emulsion (no visible crystals).[1]

Protocol B: Pharmacokinetic (PK) Validation

Animal Model: Male CD-1 Mice or Wistar Rats (n=3 per timepoint). Route: Intraperitoneal (IP) and Oral (PO).[1] Dose: 20 mg/kg.[1]

  • Dosing: Administer formulated compound.

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS.

    • Note: Pteridines are highly fluorescent.[1] HPLC with fluorescence detection (Ex: 360nm, Em: 460nm) is a valid, cost-effective alternative to MS.[1]

  • Go/No-Go Decision:

    • Go: Plasma concentration > IC50 (typically > 0.1 µM) for at least 4 hours.

    • No-Go: Rapid clearance (< 30 min half-life) or poor absorption.[1] Action: Switch to lipid-based nanocarrier or subcutaneous depot.[1]

Part 3: Efficacy Models

Choose the model based on your therapeutic indication.[1] The L1210 Leukemia Model is the gold standard for defining antifolate potency, while the Bacterial Peritonitis Model assesses antimicrobial utility.[1]

Model 1: Murine L1210 Leukemia (Anticancer / Antiproliferative)

Rationale:[1] L1210 cells are highly sensitive to folate depletion.[1] This model benchmarks the compound against standard-of-care (Methotrexate).[1]

Experimental Design:

  • Animals: DBA/2 mice (syngeneic host) or CD2F1 hybrids.[1]

  • Tumor Inoculation: Inject ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     L1210 cells intraperitoneally (Day 0).
    
  • Grouping (n=8-10/group):

    • Vehicle Control (Negative)[1]

    • Methotrexate (Positive Control, 2 mg/kg, q.d.)[1]

    • Test Compound Low (10 mg/kg, q.d.)[1]

    • Test Compound High (50 mg/kg, q.d.)[1]

Workflow:

  • Day 0: Inoculate mice.

  • Day 1: Begin treatment (IP injection) 24 hours post-inoculation.

  • Monitoring: Weigh mice daily. Monitor for ascites development and lethargy.[1]

  • Endpoint: Survival (Time to Death).

  • Calculation: Calculate % Increase in Life Span (ILS). ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    
    • Valid Efficacy:[1] ILS > 25% is considered active.[1]

Model 2: Vibrio cholerae / S. aureus Infection (Antimicrobial)

Rationale: 2,4-diamino-6,7-dimethylpteridine is a congener of the vibriostatic agent O/129.[1] It is vital to test if it retains activity against folate-synthesizing bacteria.[1]

Experimental Design:

  • Animals: ICR or BALB/c mice.

  • Infection: Intraperitoneal injection of bacterial suspension (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) mixed with 5% mucin (enhances virulence).
    
  • Treatment: Administer test compound (SC or PO) 1 hour and 4 hours post-infection.[1]

Workflow:

  • Inoculum Prep: Grow V. cholerae or MRSA to log phase.[1] Dilute to required CFU.

  • Infection: Inject mice.[1] Sepsis typically develops within 12-24 hours.[1]

  • Dosing: Immediate therapeutic intervention.[1]

  • Endpoint: 7-day survival rate.

  • Secondary Endpoint: Bacterial load in blood/spleen at 24 hours (requires sacrificing a satellite group).[1]

Part 4: Data Visualization & Workflow

Workflow Start Start: 2,4-Diamino-6,7- dimethylpteridine Solubility Solubility Screen (DMSO/PEG/Tween) Start->Solubility PK PK Study (Mice) Determine T1/2 & Cmax Solubility->PK Decision Bioavailable? PK->Decision Decision->Solubility No (Reformulate) Model_Cancer Model A: L1210 Leukemia (Survival / ILS) Decision->Model_Cancer Yes (Anticancer) Model_Micro Model B: Bacterial Sepsis (Survival / CFU Load) Decision->Model_Micro Yes (Antimicrobial) Analysis Data Analysis (Kaplan-Meier / ANOVA) Model_Cancer->Analysis Model_Micro->Analysis

Figure 2: Experimental Workflow. A decision-tree approach ensures only bioavailable formulations proceed to costly efficacy models.[1]

Part 5: Troubleshooting & Expert Tips

  • Precipitation in Syringe: If the compound crashes out of solution upon drawing into the syringe, increase the PEG 400 content or switch to a lipid emulsion (e.g., Intralipid).

  • Toxicity vs. Efficacy: Pteridines can cause renal crystallization (similar to Methotrexate).[1] Perform gross necropsy on kidneys.[1] If kidneys are pale or granular, reduce dose and increase hydration.[1]

  • Dietary Folate: Standard rodent chow is high in folate, which can outcompete the inhibitor.[1]

    • Expert Tip: Use folate-deficient diet starting 1 week prior to the study to sensitize the model and mimic the clinical nutritional state more accurately.[1]

References

  • PubChem. (2025).[1][5][6] 2,4-Diamino-6,7-dimethylpteridine (CID 74023).[1] National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1][5][7] 2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability. (Technical Note on Pteridine Solubility). Link[1]

  • Rosowsky, A., et al. (2004).[1] Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry. Link

  • Werner-Felmayer, G., et al. (1995).[1][3] 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA.[1][3] FEBS Letters. (Mechanistic reference for pteridine-based inhibition). Link

  • Collier, H. O. J., et al. (1950).[1] Vibriostatic activity of certain 2:4-diaminopteridines. Nature. (Historical reference establishing the antimicrobial activity of this class).[1] Link[1]

Sources

Application Note: Formulation of 2,4-Diamino-6,7-dimethylpteridine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation strategies for 2,4-Diamino-6,7-dimethylpteridine (also known as O-129 or DMP ), a lipid-soluble small molecule inhibitor of dihydrofolate reductase (DHFR). Unlike classical antifolates (e.g., Methotrexate) which are hydrophilic due to a glutamate tail, DMP is highly lipophilic and practically insoluble in neutral aqueous media.

Successful in vivo administration requires overcoming this solubility barrier without compromising biological tolerability. This document provides two validated formulation protocols:

  • Intravenous (IV) / Intraperitoneal (IP) Solution: A co-solvent system for pharmacokinetic (PK) and acute efficacy studies.

  • Oral (PO) Suspension: A homogenous suspension for sub-chronic dosing and bioavailability assessment.

Physicochemical Profile & Solubility Challenges

Understanding the molecular behavior of DMP is the prerequisite for stable formulation.

PropertyValueImplication for Formulation
Molecular Weight 190.21 g/mol Small molecule; rapid diffusion once solubilized.
LogP (Octanol/Water) ~0.6 - 1.2 (Predicted)Moderately lipophilic; crosses cell membranes via passive diffusion.
pKa (Basic) ~5.3 (N-1/N-8 ring nitrogens)Soluble in acidic pH (< 4.0) via protonation; precipitates at neutral physiological pH (7.4) if not stabilized.
Aqueous Solubility < 0.1 mg/mL (at pH 7)Critical: Requires organic co-solvents or surfactants for systemic delivery.
Stability Photosensitive Pteridines degrade rapidly under UV/visible light. All steps must be performed under yellow light or in amber vessels.

Decision Matrix: Vehicle Selection

Select the appropriate vehicle based on your study endpoint and route of administration.

VehicleSelection Start Study Goal Route Route of Admin Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP PO Oral Gavage (PO) Route->PO Sol_IV Protocol A: Co-Solvent Solution (DMSO/PEG/Saline) IV->Sol_IV High Bioavailability PK Studies Sol_IP Protocol A (Modified): Reduce DMSO < 10% IP->Sol_IP Rapid Absorption Susp_PO Protocol B: Viscous Suspension (0.5% MC + Tween 80) PO->Susp_PO Gut Absorption Tox Studies

Figure 1: Decision tree for selecting the optimal formulation vehicle based on administration route.

Protocol A: Co-Solvent Solution (IV/IP Administration)

Target Concentration: 1 – 5 mg/mL Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline Stability: Prepare fresh daily. Use within 4 hours.

Reagents Required[1][2][3][4][5]
  • Active Compound: 2,4-Diamino-6,7-dimethylpteridine (High Purity >98%)

  • Solvent 1: Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.

  • Solvent 2: Polyethylene Glycol 400 (PEG 400).

  • Diluent: 0.9% Sterile Saline (NaCl).[1]

  • Equipment: Amber glass vials, vortex mixer, sonicator, 0.22 µm PTFE syringe filter.

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of DMP into a sterile amber glass vial.

    • Example: For 2 mL of 2 mg/mL solution, weigh 4.0 mg of DMP.

  • Primary Solubilization (The "Solvent Spike"):

    • Add 10% of total volume of DMSO directly to the powder.

    • Example: Add 200 µL DMSO.

    • Action: Vortex vigorously for 30 seconds. If particles persist, sonicate for 1-2 minutes until a clear, yellow-orange solution is obtained.

    • Critical Check: Ensure complete dissolution here. If it doesn't dissolve in 100% DMSO, it will not dissolve in the mixture.

  • Secondary Solubilization:

    • Add 40% of total volume of PEG 400.

    • Example: Add 800 µL PEG 400.

    • Action: Vortex immediately. The solution becomes viscous.

  • Aqueous Phase Addition (Precipitation Risk Zone):

    • Slowly add 50% of total volume of warm (37°C) Sterile Saline dropwise while vortexing.

    • Example: Add 1.0 mL Saline.

    • Why Dropwise? Rapid addition of water can shock the system, causing the hydrophobic pteridine to crash out as a precipitate.

  • Final Filtration:

    • Pass the solution through a 0.22 µm PTFE or PES syringe filter to ensure sterility and remove any micro-particulates.

    • Note: Nylon filters may bind pteridines; avoid them.

Protocol B: Homogenous Suspension (Oral Administration)

Target Concentration: 5 – 50 mg/mL Vehicle Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water Stability: Stable for 7 days at 4°C (Protect from light).

Reagents Required[1][2][3][4][5]
  • Vehicle Base: 0.5% (w/v) Methylcellulose (400 cP) in distilled water.

  • Surfactant: Tween 80 (Polysorbate 80).

  • Equipment: Mortar and pestle (preferred) or high-shear homogenizer.

Step-by-Step Procedure
  • Vehicle Preparation:

    • Heat 100 mL of distilled water to 80°C.

    • Disperse 0.5 g Methylcellulose powder. Stir until wetted.

    • Add 100 mL ice-cold water to solubilize the polymer (MC dissolves in cold water).

    • Add 0.4 mL Tween 80. Mix well.

  • Wetting (Levigation):

    • Weigh DMP powder into a mortar.

    • Add a small amount of Tween 80 (pure) or the prepared vehicle dropwise.

    • Grind with pestle to form a smooth, lump-free paste. This "wetting" step is crucial to prevent powder clumping.

  • Dilution:

    • Gradually add the remaining MC vehicle while triturating (grinding) continuously.

    • Transfer to an amber dosing vial.

  • Resuspension:

    • Always vortex vigorously immediately before oral gavage to ensure dose uniformity.

Quality Control & Self-Validation

Before injecting animals, valid the formulation using these checks:

TestMethodAcceptance Criteria
Visual Solubility Hold vial against light source (amber vial removed briefly).Solution: Crystal clear, no floating particles.Suspension: Uniform opacity, no large clumps.
Dilution Test (Simulated Blood) Add 10 µL of formulation to 1 mL of warm PBS (pH 7.4).No immediate gross precipitation. (Cloudiness is acceptable for suspensions, but IV solutions should ideally remain clear or form a nano-dispersion).
pH Check pH strip or micro-electrode.IV/IP: pH 4.5 – 8.0 (Adjust with 0.1N NaOH/HCl if needed, but caution: pH > 8 may degrade pteridines).

Biological Considerations

Dosing Volume Limits

Respect the physiological limits of the animal model to avoid vehicle toxicity (e.g., hemolysis from DMSO or volume overload).

  • Mouse (20g):

    • IV: Max 5 mL/kg (100 µL total)

    • PO: Max 10 mL/kg (200 µL total)

  • Rat (250g):

    • IV: Max 5 mL/kg (1.25 mL total)

    • PO: Max 10 mL/kg (2.5 mL total)

Adverse Effects of Vehicle[5][6]
  • DMSO: Concentrations >10% IV can cause hemolysis and local phlebitis. If higher solubility is needed, switch to a continuous infusion or use a cyclodextrin-based vehicle (e.g., 20% HP-β-CD).

  • Pteridine Toxicity: High doses of antifolates can cause renal crystallization. Ensure animals are well-hydrated.

Workflow Visualization

FormulationWorkflow Start Weigh DMP Powder (Amber Vial) Step1 Add 100% DMSO (10% of Final Vol) Start->Step1 Step2 Vortex/Sonicate (Until Clear Yellow) Step1->Step2 Step3 Add PEG 400 (40% of Final Vol) Step2->Step3 Step4 Add Warm Saline Dropwise (50% of Final Vol) Step3->Step4 Check QC: Check Clarity & pH Step4->Check Filter Filter (0.22 µm PTFE) Check->Filter Clear Precip Precipitation Observed? Discard & Re-evaluate Check->Precip Cloudy

Figure 2: Step-by-step workflow for preparing the IV co-solvent formulation.

References

  • PubChem. (n.d.).[2][3] 2,4-Diamino-6,7-dimethylpteridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Retrieved from [Link]

  • Rosowsky, A., et al. (2004). Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase.[4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Strickley, R. G. (2004).[5] Solubilizing excipients in oral and injectable formulations.[5] Pharmaceutical Research.[6] Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 2,4-Diamino-6,7-dimethylpteridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,4-Diamino-6,7-dimethylpteridine (CAS: 1425-63-4), a critical pharmacophore in the development of antifolates and pteridine-based API intermediates.

Unlike bench-scale methods that isolate the unstable intermediate 2,4,5,6-tetraaminopyrimidine (TAP) , this protocol utilizes a telescoped (one-pot, two-step) approach. TAP is generated in situ via the reduction of a nitroso precursor and immediately condensed with 2,3-butanedione (diacetyl). This strategy mitigates the high oxidation risk associated with TAP, improves overall yield, and ensures high regiochemical purity.

Key Advantages of This Protocol
  • Oxidation Control: Eliminates isolation of air-sensitive tetraaminopyrimidine.[1]

  • Scalability: Validated for reactor scales from 1 L to 50 L.[1]

  • Safety: Incorporates specific controls for diacetyl handling (inhalation hazard) and exotherm management.

  • Purity: Includes a self-validating acid-base purification loop to remove uncyclized pyrimidines.[1]

Retrosynthetic Strategy & Mechanism

The synthesis relies on the Isay Condensation principle, where a 4,5-diaminopyrimidine condenses with an


-dicarbonyl compound.

Pathway:

  • Precursor: 2,4,6-Triaminopyrimidine (commercially available).[1]

  • Activation: Nitrosation at the C-5 position.

  • Reduction: Conversion of the nitroso group to an amine (generating TAP).[1]

  • Cyclization: Condensation with 2,3-butanedione.

Critical Process Parameters (CPPs)
  • Inert Atmosphere: Oxygen exclusion is mandatory during Step 2 (Reduction) to prevent formation of violuric acid derivatives (blue/purple impurities).[1]

  • pH Control: The condensation efficiency is pH-dependent; slightly acidic to neutral conditions favor the pteridine ring closure.[1]

  • Temperature: Nitrosation requires

    
     to prevent diazonium side reactions; Cyclization requires 
    
    
    
    .[1]

Process Logic Map

PteridineSynthesis Start Start: 2,4,6-Triaminopyrimidine Step1 Step 1: Nitrosation (NaNO2 / HCl, <10°C) Start->Step1 Check1 QC Check: Yellow Precipitate? Step1->Check1 Step2 Step 2: Reduction (In Situ) (Na2S2O4 or H2/Cat, N2 atm) Check1->Step2 Yes (Proceed) Step3 Step 3: Cyclization (Add 2,3-Butanedione, 80°C) Step2->Step3 Immediate Telescope Crude Crude Isolation (Filtration) Step3->Crude Purify Purification Loop (Dissolve in HCl -> Filter -> Precipitate w/ NaOH) Crude->Purify Final Final Product: 2,4-Diamino-6,7-dimethylpteridine Purify->Final

Figure 1: Logical workflow for the telescoped synthesis of 2,4-Diamino-6,7-dimethylpteridine.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2,4,6-Triaminopyrimidine Starting Material1.0Fine powder
Sodium Nitrite (NaNO₂) Nitrosating Agent1.1Dissolve in min. water
Sodium Dithionite (Na₂S₂O₄) Reducing Agent2.5Freshly opened bottle
2,3-Butanedione (Diacetyl) Cyclization Agent1.2High Toxicity (Vapor)
Acetic Acid (Glacial) Solvent/Buffer-
HCl (conc.) Catalyst/Solvent-
Ammonium Hydroxide (28%) Neutralization-
Stage 1: Nitrosation (Formation of 2,4,6-Triamino-5-nitrosopyrimidine)

Goal: Introduce the nitrogen at C-5 necessary for the second amino group.

  • Dissolution: In a reactor equipped with a mechanical stirrer and temperature probe, suspend 2,4,6-Triaminopyrimidine (100 g, 0.8 mol) in Water (1.5 L) .

  • Acidification: Add Glacial Acetic Acid (100 mL) . The suspension may not clear completely; this is normal.

  • Cooling: Cool the mixture to 0–5°C using a glycol jacket or ice bath.

  • Addition: Dropwise add a solution of Sodium Nitrite (61 g, 0.88 mol) in Water (200 mL) over 45 minutes.

    • Control: Maintain internal temperature

      
      . Exotherm is moderate.[1]
      
  • Reaction: Stir at 0–5°C for 2 hours. The color changes to a vibrant rose/red or orange precipitate.[1]

  • Work-up (Optional for Telescope): For highest purity, filter the nitroso intermediate and wash with cold water.[1] However, for this scalable protocol, we proceed directly to reduction.

Stage 2: Reduction to Tetraaminopyrimidine (TAP)

Goal: Reduce the nitroso group (-NO) to an amine (-NH₂) without isolating the air-sensitive product.[1]

  • Inerting: Sparge the reaction mixture from Stage 1 with Nitrogen (N₂) for 15 minutes. Maintain a positive N₂ pressure throughout this step.[1]

  • Basification: Adjust pH to ~8–9 using Ammonium Hydroxide (if the nitroso was isolated, resuspend in water first).[1]

  • Reduction: Slowly add solid Sodium Dithionite (Na₂S₂O₄) in portions.

    • Observation: The red nitroso suspension will fade to a pale yellow or off-white slurry (TAP sulfate/sulfite salts).[1]

    • Exotherm Warning: This reaction is exothermic.[1] Monitor temperature.

  • Completion: Stir for 30 minutes at ambient temperature under N₂.

Stage 3: Cyclization (The Isay Condensation)

Goal: Form the pyrazine ring to complete the pteridine core.

  • Heating: Warm the TAP slurry to 50°C .

  • Addition: Add 2,3-Butanedione (83 g, 0.96 mol) (Diacetyl) in one portion (or dropwise if scale >10L to manage exotherm).

    • Safety Note: Diacetyl vapors are hazardous (bronchiolitis obliterans).[1] Use a closed dosing system or fume hood.[1]

  • Reflux: Heat the mixture to 80–90°C for 2–4 hours.

    • Chemistry: The mixture will darken slightly.[1][2] The product, 2,4-Diamino-6,7-dimethylpteridine, is highly insoluble and will precipitate as a yellow/ochre solid.

  • Cooling: Cool to room temperature.

  • Isolation: Filter the crude solid. Wash copiously with Water and Ethanol to remove unreacted diacetyl and sulfur byproducts.[1]

Purification & Quality Control

The "Brick Dust" nature of pteridines makes chromatography difficult.[1] We utilize an Acid-Base Reprecipitation method.[1]

Purification Protocol
  • Acid Dissolution: Suspend the crude solid in 10% HCl (aq) (approx. 10 mL per gram of crude). Heat to 60°C.

    • Mechanism:[1][3][4][5][6][7] The pteridine protonates and dissolves; carbonaceous impurities or unreacted sulfur compounds often remain suspended.[1]

  • Filtration: Filter the hot acidic solution through a Celite pad or glass fiber filter to remove insolubles.[1]

  • Precipitation: Cool the filtrate to 10°C. Slowly adjust pH to 7–8 using Ammonium Hydroxide (28%) .

    • Observation: Bright yellow microcrystals will precipitate.[1]

  • Final Wash: Filter, wash with water, then acetone.[1] Dry at 100°C under vacuum.

Analytical Specifications
ParameterSpecificationMethod
Appearance Yellow to Ochre PowderVisual
Purity > 98.0%HPLC (C18, Phosphate Buffer/MeOH)
Proton NMR Consistent with StructureDMSO-d6
Solubility Soluble in dilute acid/base; Insoluble in water/organicsVisual
Loss on Drying < 1.0%Gravimetric

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is Blue/Violet Oxidation of TAP intermediate.Ensure rigorous N₂ sparging during Step 2.[1] Add trace sodium bisulfite during workup.[1]
Low Yield Incomplete Nitrosation or pH drift.[1]Verify pH during nitrosation (must be acidic).[1] Ensure NaNO₂ quality.
Gummy Precipitate Polymerization of Diacetyl.[1]Do not overheat Diacetyl in the absence of TAP.[1] Add Diacetyl slowly at 50°C.
Insoluble Black Specs Decomposition during drying.[1]Dissolve in hot HCl, treat with activated charcoal, filter, and reprecipitate.

References

  • Synthesis of Pteridines: Dick, G. P. G.; Wood, H. C. S.; Logan, W. R.[1] "Pteridine Derivatives. Part I. A New Synthesis of 2:4-Diaminopteridines." Journal of the Chemical Society, 1956 , 2131-2135.[1] Link

  • TAP Preparation: Weinstock, J.; Dunoff, R. Y. "2,4,5,6-Tetraaminopyrimidine Sulfate."[1] Organic Syntheses, 1968 , Coll.[1] Vol. 5, p.1025.[1] Link

  • Scale-Up Safety: "Diacetyl: Occupational Safety and Health Administration (OSHA) Safety Guidelines." OSHA.gov.[1] Link

  • Pteridine Properties: Pfleiderer, W. "Pteridines.[1][2] Properties, Reactivity, and Functionalization."[4] Comprehensive Heterocyclic Chemistry II, 1996 , Vol 7, 679-736.[1] Link

  • Mechanism of Isay Condensation: Taghavi, M. et al. "Mechanistic study of the reaction between 4,5-diaminopyrimidine and diketones."[1] Journal of Molecular Structure, 2017 .[1] Link[1]

Sources

Application Note: Purification Strategies for 2,4-Diamino-6,7-dimethylpteridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2,4-Diamino-6,7-dimethylpteridine (often referred to as 6,7-DMP ) is a critical heterocyclic intermediate in the synthesis of antifolate pharmaceuticals, including Methotrexate and related pteridine-based therapeutics. Structurally, it consists of a pteridine ring system substituted with amino groups at positions 2 and 4, and methyl groups at positions 6 and 7.

High-purity isolation of 6,7-DMP is challenging due to its low solubility in common organic solvents and its tendency to coprecipitate with structurally similar impurities, such as unreacted 2,4,5,6-tetraaminopyrimidine (TAP) and oxidative degradation products (lumazines).

This guide provides a multi-stage purification workflow designed to achieve pharmaceutical-grade purity (>98%). The protocols leverage the amphoteric nature of the pteridine ring and specific solubility differentials.

Physicochemical Profile
PropertyDataNotes
CAS Number 1425-63-4
Molecular Formula C₈H₁₀N₆MW: 190.21 g/mol
Solubility (Water) Very Low (< 0.1 mg/mL)Neutral pH
Solubility (Acid) HighProtonation of ring nitrogens (forms salts)
Solubility (Base) ModerateDeprotonation (forms salts)
Solubility (Organic) Low (EtOH, MeOH)Moderate in DMSO/DMF (Hot)
pKa ~5.5 (Basic)Protonation occurs at N-1 or N-3

Impurity Profile & Purification Strategy

Effective purification requires understanding the specific impurities generated during the standard condensation synthesis (Traube synthesis variant) between 2,4,5,6-tetraaminopyrimidine and 2,3-butanedione (diacetyl).

Key Impurities[1][2]
  • 2,4,5,6-Tetraaminopyrimidine (TAP): The starting material.[1][2] Highly polar, oxidizable, and difficult to remove by simple washing.

  • Lumazines (Hydrolysis Products): If the reaction conditions are too harsh, the amino groups at C2 or C4 can hydrolyze to hydroxyls, forming 2-amino-4-hydroxy-6,7-dimethylpteridine.

  • Polymeric Oxidative Species: Brown/yellow amorphous solids formed by the oxidation of TAP.

The Purification Logic

We utilize a "Dissolution-Filtration-Reprecipitation" (DFR) cycle followed by Solvent-Anti-Solvent Recrystallization .

  • Step 1 (Acid Extraction): The product is dissolved in dilute acid. Pteridines form soluble cationic salts. Non-basic impurities (polymers) remain insoluble and are filtered off.

  • Step 2 (Charcoal Treatment): Activated carbon removes trace colored organic impurities.

  • Step 3 (Controlled Precipitation): Neutralization to the isoelectric point (pH ~7-8) precipitates the free base in a crystalline form.

  • Step 4 (Recrystallization): A DMF/Water system is used to polish the crystal habit and remove trapped salts.

Detailed Experimental Protocols

Protocol A: Bulk Purification via Acid-Base Precipitation

Best for: Removing gross impurities, starting materials, and insoluble polymers.

Reagents:

  • Hydrochloric Acid (1.0 M)

  • Ammonium Hydroxide (28% NH₃ solution) or Sodium Hydroxide (2.0 M)

  • Activated Charcoal (Norit or equivalent)

  • Deionized Water

Procedure:

  • Dissolution: Suspend the crude 2,4-diamino-6,7-dimethylpteridine (10 g) in 1.0 M HCl (100 mL) .

    • Mechanism:[2][3][4][5][6][7] The pteridine ring is protonated, vastly increasing aqueous solubility.

    • Observation: The solution should turn bright yellow/orange. Dark brown solids (polymers) may remain suspended.

  • Filtration 1: Heat the mixture to 50°C for 15 minutes to ensure complete dissolution of the product. Filter the warm solution through a Celite pad or glass fiber filter to remove insoluble polymeric byproducts.

  • Adsorption: Add Activated Charcoal (0.5 g) to the filtrate. Stir at room temperature for 30 minutes.

    • Note: This step is critical for removing oxidizable color bodies.

  • Filtration 2: Filter again (0.45 µm membrane recommended) to remove the charcoal. The filtrate should be a clear, bright yellow liquid.

  • Precipitation: While stirring vigorously, slowly add Ammonium Hydroxide dropwise until the pH reaches 7.5 - 8.0 .

    • Critical: Do not overshoot to pH > 10, as solubility may increase again due to deprotonation, or hydrolysis may occur.

    • Observation: A heavy yellow precipitate will form immediately.

  • Isolation: Cool the slurry to 4°C for 2 hours to maximize yield. Filter the solid under vacuum.[2]

  • Washing: Wash the cake with Cold Water (3 x 20 mL) followed by Cold Ethanol (1 x 10 mL) to remove residual ammonium salts.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: High-Purity Recrystallization (DMF/Water)

Best for: Achieving >99% purity for analytical standards or biological assays.

Reagents:

  • N,N-Dimethylformamide (DMF) - Reagent Grade

  • Deionized Water

Procedure:

  • Dissolution: Suspend the acid-purified solid (from Protocol A) in DMF (10 mL per gram of solid) .

  • Heating: Heat the mixture to 90-100°C . The solid should dissolve completely.[4] If not, add small aliquots of DMF until clear.

    • Safety: Perform in a fume hood. DMF is hepatotoxic.

  • Filtration (Optional): If any haze remains, perform a hot filtration.

  • Crystallization: Remove from heat. Slowly add Hot Water (90°C) dropwise to the hot DMF solution until a faint turbidity persists (Cloud Point).

    • Ratio: Typically requires ~0.5 to 1 volume of water relative to DMF.

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Mechanism:[2][3][4][5][6][7] Slow cooling promotes the growth of defined needles/plates, excluding impurities from the lattice.

  • Collection: Filter the crystals. Wash with a 1:1 DMF/Water mixture, then copiously with water, and finally with acetone.

  • Drying: Dry under high vacuum at 80°C to ensure removal of solvent inclusions.

Analytical Validation (HPLC Method)[3]

To verify the purity of the isolated 2,4-diamino-6,7-dimethylpteridine, use the following Reverse-Phase HPLC method. This method separates the target from the 7,6-isomer (if present) and the tetraaminopyrimidine precursor.

Chromatographic Conditions:

ParameterSetting
Column C18 (ODS-AQ or equivalent), 150 x 4.6 mm, 3-5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 6.0)
Mobile Phase B Acetonitrile (or Methanol)
Flow Rate 1.0 mL/min
Detection UV/Vis Diode Array: 254 nm (quantitation) & 360 nm (specificity)
Temperature 30°C
Injection Vol 5 - 10 µL

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold for polar impurities)

  • 2-15 min: 5% → 60% B (Linear Gradient)

  • 15-20 min: 60% B (Wash)

  • 20-25 min: 5% B (Re-equilibration)

Sample Preparation: Dissolve 2 mg of the sample in 1 mL of DMSO or 0.1 M HCl . Dilute with Mobile Phase A to the working concentration. Note: Do not dissolve directly in neutral water due to poor solubility.

Visualizing the Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the separation mechanisms at each stage.

PurificationWorkflow Raw Crude Reaction Mixture (Target + TAP + Polymers) AcidSol Dissolve in 1M HCl (Protonation -> Soluble Cation) Raw->AcidSol Acidification Filter1 Filtration (Remove Insoluble Polymers) AcidSol->Filter1 Separation Charcoal Charcoal Treatment (Adsorb Colored Impurities) Filter1->Charcoal Filtrate Neutralize Neutralize with NH4OH to pH 7.5 (Precipitate Free Base) Charcoal->Neutralize Filter & Adjust pH CrudeSolid Isolated Solid (>95% Purity) Neutralize->CrudeSolid Filtration & Wash Recryst Recrystallization (DMF / Water System) CrudeSolid->Recryst Polish FinalProduct Pure 2,4-Diamino-6,7-dimethylpteridine (>99% HPLC) Recryst->FinalProduct Slow Cooling

Caption: Step-by-step purification logic for 2,4-Diamino-6,7-dimethylpteridine, utilizing pH-dependent solubility switches and solvent polishing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74023, 2,4-Diamino-6,7-dimethylpteridine. Retrieved from [Link]

  • Ellard, J. A. (1981).Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine. GB Patent 1595338A.
  • Taguchi, H., et al. (2022).HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. CN Patent 114965738A.

Sources

"experimental design for 2,4-Diamino-6,7-dimethylpteridine studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Profiling of 2,4-Diamino-6,7-dimethylpteridine

Subtitle: Protocols for Solubility Optimization, DHFR Inhibition Kinetics, and Cellular Antifolate Validation.

Introduction & Strategic Significance

2,4-Diamino-6,7-dimethylpteridine (CAS: 1425-63-4) serves as a critical structural probe in the study of antifolate pharmacology.[1][2] Unlike "classical" antifolates (e.g., Methotrexate) that contain a glutamate tail for active transport via the Reduced Folate Carrier (RFC), this compound represents a non-classical, lipophilic pteridine core .

Its primary utility lies in defining the Structure-Activity Relationship (SAR) of the pteridine ring interaction within the Dihydrofolate Reductase (DHFR) binding pocket. By lacking the bulky side chains of clinical drugs, it allows researchers to isolate the contribution of the pteridine ring's electronic and steric properties to enzyme inhibition.[2]

Critical Distinction: Do not confuse this compound with the vibriostatic agent O/129 (2,4-diamino-6,7-diisopropylpteridine).[1][2] While structurally similar, the steric bulk of the isopropyl groups in O/129 alters its specificity and solubility profile compared to the dimethyl analog described here.[2]

Pre-Analytical Architecture: Solubility & Stability

Challenge: Pteridines possess high crystal lattice energy and poor aqueous solubility at neutral pH, leading to experimental artifacts (precipitation) in biological assays.[2]

Protocol: Optimized Solubilization Strategy

ParameterSpecificationRationale
Primary Solvent DMSO (Dimethyl Sulfoxide)Disrupts strong intermolecular H-bonds of the pteridine ring.[1][2]
Stock Concentration 10 mMHigher concentrations risk precipitation upon freeze-thaw cycles.[1][2]
Aqueous Diluent PBS (pH 7.4) + 0.1% BSABSA prevents non-specific binding of the hydrophobic core to plasticware.[2]
Acidic Assist 0.1 M HCl (Optional)Protonation of N1/N3 (pKa ~5.[2]5) significantly enhances aqueous solubility if DMSO is contraindicated.[1][2]
Storage -20°C, Desiccated, DarkPteridines are photosensitive; UV light causes oxidative degradation to lumazines.[1][2]

Self-Validating Check:

  • Visual Inspection: Before every assay, centrifuge the stock solution at 10,000 x g for 5 minutes. A pellet indicates precipitation; do not use.[1][2]

  • Absorbance Scan: Verify concentration using

    
     (approx. 250 nm and 370 nm).[2] A decrease in the 370 nm peak suggests degradation.[1][2]
    

Mechanistic Workflow: The DHFR Inhibition Pathway

The compound acts as a competitive inhibitor of DHFR, preventing the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF).[3][4] This depletion blocks thymidylate synthesis, arresting DNA replication.[1][2][5]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme (Target) DHF->DHFR Substrate NADPH NADPH NADPH->DHFR Cofactor Inhibitor 2,4-Diamino-6,7- dimethylpteridine Inhibitor->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DNA DNA Synthesis (Thymidylate) THF->DNA One-Carbon Transfer

Figure 1: Mechanism of Action.[1][2][5] The pteridine derivative competitively binds the DHFR active site, blocking the NADPH-dependent reduction of DHF.

Protocol: In Vitro DHFR Enzymatic Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ and DHF is reduced to THF.[1][2]

Materials:

  • Recombinant Human or Bacterial DHFR.[1][2]

  • Substrate: Dihydrofolic acid (DHF).[1][2][3][5]

  • Cofactor: NADPH.[1][2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (DTT preserves enzyme stability).[1][2]

Step-by-Step Methodology:

  • Blanking: Prepare a blank containing Buffer + NADPH + Inhibitor (No Enzyme) to correct for background absorbance of the pteridine compound itself (pteridines absorb in UV; this step is critical).[2]

  • Enzyme Activation: Incubate DHFR (0.01 U/mL) with the Test Compound (0.1 nM – 10 µM) in buffer for 5 minutes at 25°C. This allows pre-equilibrium binding.[1][2]

  • Reaction Initiation: Add a mixture of NADPH (100 µM) and DHF (50 µM).[2]

  • Kinetic Monitoring: Immediately measure Absorbance (340 nm) every 15 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the slope (

      
      ) for the linear portion.[2]
      
    • Plot % Activity vs. Log[Inhibitor].

    • Determine

      
       using a 4-parameter logistic regression.[1][2]
      

Expert Insight: If the compound absorbs at 340 nm (which some pteridines do), use a high concentration of enzyme and run the reaction to completion, or validate with an HPLC-based endpoint assay measuring THF production directly.

Protocol: Cellular "Rescue" Validation

To prove that cytotoxicity is specifically due to DHFR inhibition (and not off-target toxicity), a "Rescue Experiment" is required.[1][2]

Concept: If the drug kills cells by depleting folate pools, adding the downstream products (Thymidine and Hypoxanthine) should bypass the block and restore cell viability.[2]

Experimental Design:

GroupTreatmentExpected Outcome
Control Vehicle (DMSO)100% Viability
Test Compound (

)
< 20% Viability (Cell Death)
Rescue Compound + Thymidine (10 µM) + Hypoxanthine (100 µM)> 80% Viability (Restoration)

Workflow Visualization:

Rescue_Experiment cluster_conditions Experimental Conditions Seed Seed Cells (e.g., CCRF-CEM or Bacteria) Treat Apply Treatment Seed->Treat Cond1 Compound Only (Folate Depletion) Treat->Cond1 Cond2 Compound + Rescue Mix (Thymidine/Hypoxanthine) Treat->Cond2 Readout Measure Viability (MTT / CellTiter-Glo) Cond1->Readout Cond2->Readout Result1 Cell Death (Specific Effect) Readout->Result1 If DHFR inhibited Result2 Cell Survival (Mechanism Confirmed) Readout->Result2 If rescued

Figure 2: The Rescue Experiment. Restoration of viability upon adding downstream metabolites confirms the antifolate mechanism.[2]

References

  • BenchChem. (2025).[1][2][5][6][7] Synthesis of 2,4-Diamino-6-chloromethylpteridine: A Detailed Protocol for Drug Development Professionals. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 74023, 2,4-Diamino-6,7-dimethylpteridine. Retrieved from [2]

  • Visentin, M., et al. (2019).[1][2] DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, MDPI.[1][2] Retrieved from [2]

  • Suling, W. J., et al. (2000).[1][2] Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy.[1][2][4][8][9] Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2,4-Diamino-6,7-diisopropylpteridine phosphate salt (O/129 comparison). Retrieved from [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Diamino-6,7-dimethylpteridine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

2,4-Diamino-6,7-dimethylpteridine is a structural analog of methotrexate and triamterene.[1][2] Like many pteridine derivatives, it presents a classic "brick dust" profile in medicinal chemistry: high melting point (>230°C) and high crystal lattice energy, resulting in poor aqueous solubility.[2]

The primary solubility barrier is the strong intermolecular hydrogen bonding network formed by the 2-amino, 4-amino, and ring nitrogen atoms in the crystal lattice. Successful dissolution requires disrupting these intermolecular forces, typically through protonation (pH manipulation) or the use of polar aprotic solvents (DMSO) .

This guide provides self-validating protocols to overcome these barriers in analytical and biological applications.

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of 2,4-Diamino-6,7-dimethylpteridine across common laboratory conditions.

Solvent SystemSolubility RatingEstimated Max Conc.Usage Notes
Water (Neutral pH) Very Poor< 0.1 mg/mLNot recommended.[1][2] Compound remains as a suspension.[2]
0.1 M HCl / 1 M Acetic Acid Good1 - 5 mg/mLRecommended for Aqueous Stocks. Protonation of ring nitrogens (N1/N3) disrupts crystal lattice.[2]
DMSO (Dimethyl Sulfoxide) Excellent> 10 mg/mLStandard for Bioassays. Requires vortexing/sonication.[1][2] Hygroscopic; keep anhydrous.[2]
Ethanol / Methanol Poor< 1 mg/mLInefficient disruption of pi-stacking.[1][2] Not recommended for primary stocks.[2]
PBS (pH 7.4) Poor< 0.1 mg/mLRisk of immediate precipitation ("crashing out") upon dilution from DMSO.[1][2]

Visual Troubleshooting Logic

Diagram 1: Solubilization Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on the intended downstream application.

SolubilityLogic Start Start: 2,4-Diamino-6,7-dimethylpteridine Solid AppCheck Intended Application? Start->AppCheck BioAssay Cell Culture / Bioassay AppCheck->BioAssay Analytical HPLC / LC-MS / Synthesis AppCheck->Analytical DMSORoute Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSORoute AcidRoute Dissolve in 0.1M HCl or Acetic Acid Analytical->AcidRoute Dilution Dilute into Media (Keep DMSO < 0.5%) DMSORoute->Dilution MobilePhase Use Acidic Mobile Phase (0.1% Formic Acid) AcidRoute->MobilePhase PrecipCheck Check for Precipitation (Turbidity) Dilution->PrecipCheck

[1][2]

Troubleshooting & FAQs

Scenario A: "My compound precipitates immediately when I add the DMSO stock to cell culture media."

The Cause: This is the "Solvent Shift" effect. 2,4-Diamino-6,7-dimethylpteridine is hydrophobic.[1][2][3] When a concentrated DMSO stock is introduced to an aqueous buffer (PBS/Media), the DMSO rapidly diffuses into the water, leaving the compound behind. The water cannot solvate the hydrophobic molecules, forcing them to re-aggregate (precipitate).

The Solution: The "Intermediate Dilution" Protocol

  • Prepare Stock: Dissolve solid in 100% anhydrous DMSO to 10 mM. Sonicate for 5 minutes until clear.

  • Intermediate Step: Do not pipette 1 µL of stock directly into 10 mL of media.

  • Serial Dilution: Dilute the stock 1:10 in DMSO first (to 1 mM).

  • Rapid Dispersion: Add the diluted DMSO stock to the media while vortexing the media . This prevents local high concentrations where precipitation nuclei form.[2]

  • Validation: Inspect the tube against a dark background. If cloudy, the compound has crashed out. Spin at 10,000 x g for 5 mins; if a pellet forms, the concentration is too high for the media.

Scenario B: "I see peak tailing or carryover in my HPLC analysis."

The Cause: Pteridines are basic heterocycles.[2] They interact strongly with silanol groups on silica-based HPLC columns and can adsorb to stainless steel surfaces (chelation effects).[1][2]

The Solution: Acidic Mobile Phase Modification

  • Mobile Phase: Ensure your aqueous phase contains at least 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) .[2] The acid keeps the pteridine protonated (cationic) and suppresses the ionization of surface silanols, reducing secondary interactions.

  • Column Choice: Use an end-capped C18 column or a column designed for basic compounds (e.g., C18 with embedded polar groups).[1][2]

Scenario C: "Why does the fluorescence intensity change during my experiment?"

The Cause: The fluorescence of 2,4-diaminopteridines is highly pH-dependent.[2] The neutral species and the protonated species (cation) have distinct excitation/emission maxima and quantum yields.

The Solution: pH Buffering

  • Ensure your assay buffer has sufficient capacity to maintain a stable pH (± 0.1 units).[2]

  • If working in acidic conditions (pH < 5), the fluorescence will differ significantly from physiological pH (7.4).[1][2] Determine the pKa of the specific transition in your buffer system before starting quantitative assays.

Mechanistic Insight: Why Acid Works[2]

Understanding the chemistry allows you to predict behavior.[2] The 2,4-diamino substitution pattern makes the N1 and N3 ring nitrogens the preferred sites for protonation.

Diagram 2: Protonation Mechanism

Caption: Protonation at N1 disrupts the intermolecular hydrogen bonding network, increasing solubility in aqueous acid.

Protonation Neutral Neutral Species (Insoluble Aggregate) Protonated Cationic Species (Soluble) Neutral->Protonated Protonation at N1/N3 Disrupts Lattice Energy Lattice Crystal Lattice (H-Bond Network) Neutral->Lattice Aggregates via Intermolecular H-Bonds Acid + H+ (Acid) Acid->Protonated

[1][2] Key Takeaway: If you cannot use DMSO, you must lower the pH to < 4.0 to achieve stable aqueous solubility.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74023, 2,4-Diamino-6,7-dimethylpteridine.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes.[1][2] Chemical Communications.[2] Retrieved from [Link]

  • ResearchGate Community. Discussions on DMSO solubility and precipitation in cell culture media. Retrieved from [Link]

Sources

Technical Support Center: 2,4-Diamino-6,7-dimethylpteridine Stability & Handling

[2]

Status: Active Last Updated: January 2026 Scope: Solution-state stability, degradation pathways, and analytical troubleshooting.[1][2]

Quick Reference: Stability Matrix

Consult this table before designing your stock solution protocols.

ParameterStability RatingCritical ThresholdsManifestation of Failure
Photostability Critical (High Risk) Visible/UV Light (> 10 mins exposure)Loss of fluorescence; formation of "Lumazine" derivatives.[2]
Hydrolytic Stability ModeratepH < 3.0 or pH > 10.0 (Extended storage)Deamination (conversion of -NH₂ to =O).[2] HPLC retention shift.
Oxidative Stability ModeratePresence of Peroxides/Fe³⁺Ring oxidation; N-oxide formation.[2]
Solubility pH DependentpKa ≈ 5.3 (N-1 protonation)Immediate precipitation upon dilution into neutral buffers.[2]

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution changed fluorescence intensity or color after sitting on the bench."

Diagnosis: Photochemical Degradation (Photolysis).[2][3] Technical Insight: Pteridines are intrinsic fluorophores.[1][2] The 2,4-diamino-6,7-dimethylpteridine scaffold is highly susceptible to photo-oxidation.[2] Upon exposure to UV or ambient lab light, the electron-rich aromatic system absorbs photons, leading to the formation of radical intermediates.[1][2] This often results in the oxidation of the ring or side chains, significantly altering the quantum yield of fluorescence.[1][2]

Corrective Protocol:

  • Immediate Action: Discard the compromised solution. Photodegradation is irreversible.[1][2]

  • Prevention:

    • Amber Glassware: All stock solutions must be prepared and stored in amber borosilicate glass.[1][2]

    • Foil Wrapping: If amber glass is unavailable, wrap vials in aluminum foil before adding the solid.

    • Autosampler Protection: Ensure your HPLC autosampler has a darkened cover or keep the temperature at 4°C to slow secondary thermal reactions.[1][2]

Issue 2: "I see new impurity peaks eluting earlier (lower RT) than the main peak in Reverse Phase HPLC."

Diagnosis: Hydrolytic Deamination (Formation of Lumazine Derivatives).[2] Technical Insight: In strong acidic or basic aqueous solutions, the amino groups at positions 2 and 4 are susceptible to nucleophilic attack by water.[1][2] The most common pathway is the hydrolysis of the 4-amino group to a hydroxyl group (tautomerizing to a ketone).[2]

  • Pathway: 2,4-Diamino-6,7-dimethylpteridine

    
     2-Amino-4-hydroxy-6,7-dimethylpteridine.[2]
    
  • Result: The product is more polar (due to the oxygen functionality), causing it to elute earlier on C18 columns.[1][2]

Experimental Verification (Protocol):

  • Prepare Stress Sample: Dissolve 1 mg of compound in 1 mL of 0.1 M HCl.[1][2]

  • Heat: Incubate at 60°C for 4 hours.

  • Analyze: Run LC-MS. Look for a mass shift of +1 Da (substitution of -NH₂ [16 Da] with -OH [17 Da]).[2]

    • Parent M+H: ~191.1 m/z[1][2]

    • Hydrolysis Product M+H: ~192.1 m/z[1][2]

Issue 3: "The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4)."

Diagnosis: pH-Dependent Solubility Crash (pKa Artifact).[2] Technical Insight: 2,4-Diamino-6,7-dimethylpteridine behaves as a weak base.[2]

  • Acidic pH (< 5.0): The N-1 and N-3 positions protonate, creating a cationic species that is water-soluble.[2]

  • Neutral/Basic pH (> 7.0): The molecule exists in its neutral, uncharged form.[1][2] The planar aromatic stacking forces (pi-pi interactions) dominate, leading to rapid aggregation and precipitation.[2]

Corrective Protocol:

  • Do not dilute high-concentration DMSO stocks (>10 mM) directly into neutral PBS.[2]

  • Bridge Solvent: Use a co-solvent system if neutral pH is required (e.g., 5-10% DMSO or Ethanol in the final buffer).[2]

  • Acidic Buffer: If the assay permits, maintain pH < 5.0 using Acetate or Citrate buffers.[1][2]

Visualizing the Degradation Pathways

The following diagram illustrates the logical flow of degradation based on environmental stressors.

PteridineDegradationcluster_0Degradation ZoneParent2,4-Diamino-6,7-dimethylpteridine(Active)LightUV/Vis Light(hv)Parent->LightAcidAcidic Hydrolysis(H+ / H2O)Parent->AcidBaseBasic Hydrolysis(OH-)Parent->BasePhotoOxPhoto-oxidationProducts(Ring Opening/Oxides)Light->PhotoOx OxidationMonoHydro2-Amino-4-hydroxy-6,7-dimethylpteridine(Isoxanthopterin Analog)Acid->MonoHydro Deamination(Fastest at C4)Base->MonoHydro DeaminationDiHydro2,4-Dihydroxy-6,7-dimethylpteridine(6,7-Dimethyllumazine)MonoHydro->DiHydro SecondaryHydrolysis

Figure 1: Primary degradation pathways.[2][4] Light induces oxidation; pH extremes drive the stepwise replacement of amino groups with hydroxyls (Lumazine formation).[1][2]

Validated Storage & Handling Protocol

To ensure data integrity, adopt this "Self-Validating" workflow:

A. Stock Preparation (The "Dark & Dry" Rule)[2]
  • Weighing: Weigh the solid quickly. The powder is hygroscopic; prolonged exposure to air can alter the effective mass.[1][2]

  • Solvent Choice:

    • Preferred: Dimethyl Sulfoxide (DMSO) (Anhydrous).[1][2]

    • Alternative: 0.1 M HCl (if aqueous stock is strictly necessary).[2]

  • Concentration: Prepare at 10–20 mM.

  • Storage: Aliquot into single-use amber vials. Store at -20°C. Do not freeze-thaw more than 3 times.

B. Analytical QC Check (HPLC Method)

Before using an old stock, run this 5-minute check:

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 360 nm.[1][2]

  • Pass Criteria: Purity > 98%. Any peak at relative retention time (RRT) ~0.8 suggests hydrolysis.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74023: 2,4-Diamino-6,7-dimethylpteridine. Retrieved January 31, 2026.[1][2]

  • BenchChem (2025).2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability.
  • Pfleiderer, W. (1963). Pteridines.[1][2][6] XXVIII. The Hydrolysis of 2,4-Diaminopteridines. Chemische Berichte. (Foundational text on the mechanism of amino-to-hydroxyl conversion in pteridines).

    • Note: While a direct URL to this older German text is not available, the mechanism is standard organic chemistry for pteridines referenced in modern texts.[1][2]

  • Sigma-Aldrich (2025). Product Specification: 2,4-Diamino-6,7-diisopropylpteridine phosphate salt.[2][7] (Reference for general handling of alkyl-substituted diaminopteridines).

    Technical Support Center: Optimizing HPLC Conditions for 2,4-Diamino-6,7-dimethylpteridine

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 2,4-Diamino-6,7-dimethylpteridine. We will delve into the physicochemical nature of the analyte, establish rational starting points for method development, and offer in-depth troubleshooting for common chromatographic challenges.

    Section 1: Understanding the Analyte: Physicochemical Properties

    A successful HPLC method is built upon a foundational understanding of the analyte's chemical properties. 2,4-Diamino-6,7-dimethylpteridine is a polar, basic molecule, characteristics that dictate the chromatographic strategy. Its multiple nitrogen atoms, particularly the amino groups, are susceptible to protonation, making mobile phase pH a critical parameter for controlling retention and peak shape.

    PropertyValue / DescriptionSource
    Molecular Formula C₈H₁₀N₆[1][2]
    Molecular Weight 190.21 g/mol [1][2]
    Chemical Structure A heterocyclic pteridine core with two primary amine substituents and two methyl groups.[1][2][3]
    Predicted Polarity High. The molecule contains multiple nitrogen atoms capable of hydrogen bonding.[4][5]
    Predicted Basicity Basic. The amino groups are readily protonated in acidic conditions.[6][7]
    Solubility While specific data is limited, related pteridines are soluble in aqueous and organic solvents like methanol and acetonitrile. Stock solutions may be prepared in DMSO.[8][9][10]
    Section 2: Frequently Asked Questions (FAQs)

    This section addresses common initial queries to streamline your method development process.

    Q1: What are the recommended initial HPLC conditions for 2,4-Diamino-6,7-dimethylpteridine?

    A1: Due to the compound's high polarity, a standard C18 reversed-phase method may provide insufficient retention. Therefore, we recommend starting with two parallel approaches: Hydrophilic Interaction Chromatography (HILIC) and a modified Reversed-Phase (RP) method. HILIC is often the more robust choice for this class of compounds.[4][5]

    ParameterHILIC Starting ConditionsReversed-Phase Starting Conditions
    Column BEH Amide, 2.1 x 100 mm, 1.7 µmHigh-Purity C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 5.00.1% Formic Acid in Water
    Mobile Phase B 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH 5.00.1% Formic Acid in Acetonitrile
    Gradient 0-100% B over 10 minutes5-95% B over 10 minutes
    Flow Rate 0.4 mL/min1.0 mL/min
    Column Temp. 30 °C30 °C
    Detection UV, monitor at λmax (determine by scan, ~254-280 nm)UV, monitor at λmax (determine by scan, ~254-280 nm)
    Injection Vol. 2 µL5 µL

    Q2: What type of HPLC column is best for analyzing this compound?

    A2: The choice depends on your separation goals and available instrumentation.

    • Hydrophilic Interaction Chromatography (HILIC): This is the preferred technique. A HILIC column with an amide phase (e.g., BEH Amide) provides excellent retention and selectivity for polar, basic compounds like pteridines.[5] Retention is governed by a partitioning mechanism into a water-enriched layer on the stationary phase surface, which is ideal for this analyte.

    • Reversed-Phase (RP-HPLC): While challenging, RP-HPLC is feasible. Standard C18 columns often yield poor retention.[4][11] Success requires either a polar-endcapped C18 column or the use of mobile phases with a low pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated and retained. Highly aqueous mobile phases may be necessary, which can risk column dewetting on traditional C18 phases.

    Q3: How should I prepare my sample for injection?

    A3: The principle of "like dissolves like" is critical. The sample diluent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.[4]

    • For HILIC: Dissolve your sample in a solvent with a high organic content (e.g., 90% Acetonitrile / 10% Water). Injecting a sample dissolved in a highly aqueous solvent will cause severe peak fronting.

    • For Reversed-Phase: Dissolve your sample directly in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    Q4: What is the best detection method?

    A4:

    • UV-Vis Detection: 2,4-Diamino-6,7-dimethylpteridine contains a chromophore and is readily detectable by UV. Before starting, perform a UV-Vis scan of a standard solution in your mobile phase to determine the wavelength of maximum absorbance (λmax). This will ensure the highest sensitivity.

    • Mass Spectrometry (MS): The compound's basic nature makes it an excellent candidate for positive mode electrospray ionization (ESI+). MS detection provides superior selectivity and sensitivity and is highly recommended for analyzing complex matrices. HILIC methods are particularly well-suited for LC-MS analysis because the high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source.[4]

    Section 3: In-Depth Troubleshooting Guide

    This guide addresses specific issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

    Problem 1: Poor or No Retention (Analyte elutes at the solvent front)
    • Probable Cause (Reversed-Phase): The analyte is too polar for the C18 stationary phase, and/or the mobile phase is too strong.

    • Solution:

      • Decrease Mobile Phase Strength: Reduce the initial percentage of organic modifier (acetonitrile or methanol). You may need to use a mobile phase containing as little as 1-5% organic.

      • Modify pH: Lower the mobile phase pH to ~2.5-3.0 with formic or phosphoric acid. This ensures the basic amine groups are fully protonated, which can increase interaction with the stationary phase.

      • Switch to HILIC: If retention remains poor, the compound is an ideal candidate for HILIC, which is designed for polar analytes.[11][12]

    • Probable Cause (HILIC): The mobile phase is too strong (too much water), or the sample is dissolved in an incompatible solvent.

    • Solution:

      • Increase Mobile Phase Strength: In HILIC, the organic solvent (acetonitrile) is the weak solvent. Increase the initial percentage of acetonitrile to increase retention.

      • Verify Sample Solvent: Ensure the sample is dissolved in a solvent with at least the same, or higher, acetonitrile concentration as your initial mobile phase.

    Problem 2: Asymmetric Peak Shape (Tailing)
    • Probable Cause: Secondary interactions between the basic analyte and acidic residual silanols on the silica backbone of the stationary phase. This is a very common issue for basic compounds.[13]

    • Solution:

      • Lower Mobile Phase pH (RP & HILIC): Adjusting the pH to a lower value (e.g., 3.0-5.0) serves two purposes: it keeps the basic analyte consistently protonated and suppresses the ionization of acidic silanols, thereby minimizing the unwanted ionic interactions that cause tailing.

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-25 mM, for UV-only methods) can help to mask residual silanols and improve peak shape.

      • Use a High-Purity Column: Modern columns (e.g., those with BEH technology) have fewer accessible silanol groups and are designed to provide excellent peak shape for basic compounds.[14]

      • Check for Column Overload: Inject a 1:10 dilution of your sample. If the peak shape improves significantly, you may be overloading the column.

    Problem 3: Unstable or Drifting Retention Times
    • Probable Cause: The system has not reached equilibrium, or the mobile phase composition is changing.

    • Solution:

      • Ensure Proper Equilibration: HILIC columns, in particular, require longer equilibration times than reversed-phase columns. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.

      • Prepare Fresh Mobile Phase: Prepare mobile phases daily. Organic solvents can evaporate, and buffer pH can change over time, leading to retention shifts.

      • Use a Column Thermostat: Fluctuations in ambient temperature can cause significant changes in retention time. A stable column temperature (e.g., 30 °C) is essential for reproducibility.

    Section 4: Experimental Protocol: HILIC Method Development Workflow

    This protocol provides a systematic approach to developing a robust HILIC method for 2,4-Diamino-6,7-dimethylpteridine.

    1. Reagent and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of 2,4-Diamino-6,7-dimethylpteridine in DMSO or a 50:50 mixture of acetonitrile:water.

    • Working Standard: Dilute the stock solution to a final concentration of ~10 µg/mL using 90:10 acetonitrile:water as the diluent.

    • Mobile Phase A (95% ACN): Prepare 1L of 10 mM ammonium acetate in 950 mL acetonitrile and 50 mL water. Adjust pH to 5.0 with acetic acid.

    • Mobile Phase B (50% ACN): Prepare 1L of 10 mM ammonium acetate in 500 mL acetonitrile and 500 mL water. Adjust pH to 5.0 with acetic acid.

    • Filtration: Filter all mobile phases through a 0.22 µm membrane.

    2. Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm[5]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 1-2 µL

    • UV Detection: Wavelength of maximum absorbance (λmax).

    • Gradient Program:

    Time (min)%A%B
    0.01000
    8.00100
    10.00100
    10.11000
    15.01000

    3. System Suitability:

    • Perform five replicate injections of the working standard.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of retention time < 1.0%.

      • RSD of peak area < 2.0%.

      • Tailing factor between 0.9 and 1.5.

    4. Optimization Strategy:

    • Retention Factor (k'): If retention is too low, increase the initial %A. If retention is too high, decrease the initial %A.

    • Resolution: To improve the resolution between the analyte and any impurities, adjust the gradient slope. A shallower gradient (e.g., extending the gradient time from 8 to 12 minutes) will increase resolution. Changing the pH of the mobile phase can also drastically alter selectivity.[4]

    Section 5: Visualization of Workflows

    The following diagrams illustrate key decision-making processes in method development and troubleshooting.

    MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_optimize Phase 3: Optimization Analyte Analyte Characterization (Polarity, pKa, UV Scan) Standard Prepare Standard & Sample (Dissolve in Weak Solvent) Analyte->Standard Col_Select Column Selection (HILIC vs RP) Standard->Col_Select MP_Select Mobile Phase Screening (pH, Buffer, Organic) Col_Select->MP_Select Gradient Optimize Gradient (Slope, Time) MP_Select->Gradient Flow Adjust Flow & Temp Gradient->Flow Validate System Suitability Test Flow->Validate

    Caption: HPLC Method Development Workflow.

    TailingTroubleshooting Start Peak Tailing Observed Check_Overload Inject 1:10 Dilution Start->Check_Overload Shape_Improved Yes: Reduce Sample Load Check_Overload->Shape_Improved Shape Improves? Shape_Same No: Chemical Issue Check_Overload->Shape_Same Shape Same? Check_pH Is Mobile Phase pH > 2 units below analyte pKa? Shape_Same->Check_pH Adjust_pH No: Lower pH to 3.0-5.0 & Re-equilibrate Check_pH->Adjust_pH No pH_OK Yes: pH is likely optimal Check_pH->pH_OK Yes Adjust_pH->Start Check_Column Is column old or not for basic compounds? pH_OK->Check_Column Replace_Column Yes: Replace with modern, high-purity column Check_Column->Replace_Column Yes Final_Check Problem Persists: Consider buffer type/conc. Check_Column->Final_Check No

    Caption: Troubleshooting Decision Tree for Peak Tailing.

    References
    • 2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability. (2025). Benchchem.
    • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Autech Industry Co.,Limited.
    • 2,4-Diamino-6,7-Diisopropylpteridine Phosph
    • 2,4-Diamino-6,7-diisopropylpteridine ≥98% 84176-65-8. Sigma-Aldrich.
    • 2,4-Diamino-6,7-diisopropylpteridine | 3810-29-5. Benchchem.
    • 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor. MedChemExpress.
    • 2,4-Diamino-6,7-diisopropylpteridine phosph
    • 2,4-DIAMINO-6,7-DIMETHYLPTERIDINE. gsrs.
    • 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023. PubChem.
    • Martín-Tornero, E., González Gómez, D., Durán-Merás, I., & Espinosa-Mansilla, A. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8(33), 6339-6346.
    • Technical Support Center: HPLC Separation of Pteridine Isomers. (2025). Benchchem.
    • Jánská, M., & Šatínský, D. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra‐HPLC in analysis of polar pteridines.
    • 2,4-Diamino-6,7-dimethylpteridine. CAS Common Chemistry.
    • Troubleshooting Peak Shape Problems in HPLC.
    • HPLC Analysis of Very Polar Compounds in Bioanalysis.
    • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
    • Bicyclic 6-6 Systems: Pteridines. Science of Synthesis.
    • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
    • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
    • 11 HPLC Problems and Solutions You Must Know. Labtech.

    Sources

    "addressing batch-to-batch variability of 2,4-Diamino-6,7-dimethylpteridine"

    Author: BenchChem Technical Support Team. Date: February 2026

    Internal Designation: DAM-67 | CAS: 1943-30-2 (Free Base) / 1425-63-4 (General)

    Executive Summary

    Welcome to the Technical Support Center for 2,4-Diamino-6,7-dimethylpteridine . As a Senior Application Scientist, I recognize that batch-to-batch variability with pteridine derivatives is a notorious bottleneck in the synthesis of antifolates (like Methotrexate) and diuretics (like Triamterene).

    This compound is chemically "stubborn"—it exhibits low solubility, high melting points, and sensitivity to photo-oxidation. Variability usually manifests in three critical areas: Solubility Profiles , Chromatographic Purity (Lumazine contamination) , and Physical Appearance (Color/Hydration) .

    This guide provides self-validating troubleshooting workflows to standardize your starting material before it enters your critical reaction stream.

    Module 1: Critical Troubleshooting (FAQs)

    Q1: Why does "Batch A" dissolve in my reaction solvent (DMSO/Acetic Acid) while "Batch B" remains a suspension?

    Diagnosis: This is rarely a purity issue; it is almost always a Protonation State or Salt Form discrepancy.

    The Science: Pteridines rely on stacking interactions (pi-pi stacking) that create incredibly stable, insoluble crystal lattices. Solubility is achieved only when these stacks are disrupted by protonation.

    • Free Base: Highly insoluble in water and organic solvents.

    • Mono/Di-Hydrochloride Salts: Significantly higher solubility in polar media.

    The Fix (Self-Validating Protocol): Perform a Comparative Acid Titration to determine the salt content of your batch.

    • Suspend 100 mg of the material in 10 mL water.

    • Measure initial pH.

      • pH ~6-7: Free Base (Low Solubility).

      • pH < 3: Hydrochloride Salt (High Solubility).[1]

    • Remediation: If you require the soluble form, treat the free base with 1M HCl in methanol, then precipitate with ether. If you require the free base for a nucleophilic attack, neutralize the salt with aqueous ammonia.

    Q2: My HPLC shows a persistent impurity at RRT ~0.85 that correlates with lower reaction yields. What is it?

    Diagnosis: This is likely 2-amino-4-hydroxy-6,7-dimethylpteridine (a Lumazine derivative) .

    The Science: The 4-amino group on the pteridine ring is susceptible to hydrolysis, especially if the material was exposed to moisture or extreme pH during the previous isolation step. Lumazines are "dead ends" in many coupling reactions because the hydroxy group (tautomerizing to a ketone) is far less reactive than the amino group it replaced [1].

    The Fix: Standard reverse-phase HPLC often fails to separate the Lumazine from the parent diamine due to similar polarities.

    • Recommended Method: Use an Ion-Pairing HPLC Method .

      • Mobile Phase: 10 mM Sodium Heptanesulfonate (pH 3.0) / Acetonitrile (85:15).

      • Mechanism:[2] The ion-pairing agent binds to the protonated amines, increasing retention of the diamine (parent) while the mono-amine (Lumazine) elutes earlier.

    Q3: The material color varies from bright yellow to dark orange/brown. Is the darker batch degraded?

    Diagnosis: Not necessarily. This is often a Hydration or Particle Size artifact, but it can indicate photo-oxidation.

    The Science:

    • Bright Yellow: Anhydrous, crystalline free base.

    • Orange: Monohydrate form or amorphous aggregates.

    • Brown/Pink hue: WARNING. This indicates oxidative degradation (N-oxide formation) or trace metal contamination (iron chelation) from the reactor vessels [2].

    The Fix: Perform a Fluorescence Check .

    • Dissolve trace amount in 0.1 M H2SO4.

    • Blue Fluorescence: Pure Pteridine.[3]

    • Green/Muddy Fluorescence: Oxidized contaminants present.[4]

    Module 2: Standardized QC Workflows

    Workflow 1: Incoming Material Triage

    Use this logic tree to decide whether to release a batch for synthesis or trigger a purification protocol.

    QC_Triage Start Incoming Batch (2,4-Diamino-6,7-dimethylpteridine) Visual Step 1: Visual Inspection Start->Visual ColorCheck Is color Yellow/Orange? Visual->ColorCheck FluorCheck Step 2: Fluorescence Check (in 0.1M H2SO4) ColorCheck->FluorCheck Yes Reject_Ox REJECT: Oxidative Degradation ColorCheck->Reject_Ox No (Brown/Pink) FluorDecision Strong Blue Emission? FluorCheck->FluorDecision Solubility Step 3: Solubility Test (Target Solvent) FluorDecision->Solubility Yes FluorDecision->Reject_Ox No (Green/Dull) SolDecision Dissolves Completely? Solubility->SolDecision HPLC Step 4: HPLC Analysis (Ion-Pairing Method) SolDecision->HPLC Yes Reprocess_Salt REPROCESS: Salt Adjustment SolDecision->Reprocess_Salt No (Wrong pH) PurityDecision Lumazine < 0.5%? HPLC->PurityDecision Release RELEASE FOR SYNTHESIS PurityDecision->Release Yes Reprocess_Pure REPROCESS: Recrystallization PurityDecision->Reprocess_Pure No

    Figure 1: Decision matrix for evaluating batch quality prior to synthesis. This minimizes the risk of wasting expensive coupling reagents on sub-par starting material.

    Module 3: Remediation Protocols

    If your batch fails the QC Triage (above), use these standardized purification methods.

    Protocol A: Acid/Base Reprecipitation (For Lumazine Removal)

    Best for removing hydrolysis impurities.

    • Dissolution: Dissolve 10g of crude pteridine in 100 mL of 2M HCl at 60°C.

      • Why: The diamine protonates and dissolves; highly insoluble polymeric impurities can be filtered off here.

    • Filtration: Filter the hot solution through a Celite pad to remove mechanical impurities.

    • Neutralization: Slowly add 28% Ammonium Hydroxide to the filtrate while stirring vigorously until pH reaches 8-9.

      • Critical Step: Do not use NaOH. Sodium salts can get trapped in the crystal lattice. Ammonia salts wash away easily.

    • Cooling: Allow the slurry to cool to 4°C for 2 hours.

    • Isolation: Filter the bright yellow precipitate. Wash with cold water (2x) and Methanol (1x).

    • Drying: Dry under vacuum at 60°C for 12 hours.

    Protocol B: Salt Conversion (For Solubility Adjustment)

    Use this if your reaction requires the Hydrochloride salt form.

    • Suspend the Free Base in Methanol (10 mL/g).

    • Add 1.2 equivalents of concentrated HCl dropwise.

    • The yellow suspension will briefly dissolve (or thin out) and then reprecipitate as the orange/red hydrochloride salt.

    • Add Diethyl Ether to drive precipitation to completion.

    • Filter and dry under nitrogen (hygroscopic).

    Module 4: Physicochemical Data Reference

    PropertyValueNotes
    Molecular Weight 190.21 g/mol Free Base
    Appearance Yellow (Base) to Orange (Salt)Darkening indicates oxidation
    Melting Point > 300°CDecomposes before melting
    Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH [3]
    Solubility (0.1N HCl) > 10 mg/mLProtonation of N1/N3 breaks stacking
    UV
    
    
    245 nm, 370 nmCharacteristic of pteridine core
    pKa ~5.3First protonation occurs at N1 [4]

    References

    • PubChem. (2025).[1][5][6] 2,4-Diamino-6,7-dimethylpteridine Compound Summary. National Center for Biotechnology Information. [Link]

    • Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress.[7] Current Drug Metabolism, 3(2), 203–209. [Link]

    • Schwalbe, C. H., & Williams, G. J. (1986).[8] Structure of 2,4-diamino-6,7-dimethylpteridine hydrochloride monohydrate. Acta Crystallographica Section C. [Link]

    Sources

    Technical Support Center: Interpreting Ambiguous Mass Spectrometry Data for Pteridines

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Support Level: Tier 3 (Advanced Application Science) Topic: Pteridine Analysis (Biopterin, Neopterin, Folates) via LC-MS/MS

    Introduction: The Pteridine Paradox

    Welcome to the Advanced Support Center. If you are here, you have likely encountered the "Pteridine Paradox": these molecules are biologically critical biomarkers for metabolic and neurological disorders (e.g., PKU, dopamine synthesis), yet they are chemically some of the most frustrating analytes in mass spectrometry.

    The Core Challenge: Pteridines possess a bicyclic heteroaromatic ring system that is:

    • Redox Labile: Tetrahydrobiopterin (BH4) oxidizes to Dihydrobiopterin (BH2) and Biopterin (B) within minutes if unprotected.

    • Isobaric: Multiple structural isomers (e.g., Biopterin vs. Isobiopterin) share identical m/z values and fragmentation patterns.

    • Polar: They elute in the void volume of standard C18 columns, leading to massive ion suppression.

    This guide moves beyond basic operation manuals to address the causality of data ambiguity and provides self-validating protocols to resolve it.

    Module 1: Pre-Analytical Ambiguity (The Oxidation Trap)

    User Issue: "My BH4 (Tetrahydrobiopterin) signal is low, but my Biopterin signal is huge. Is the patient deficient, or did my sample degrade?"

    Root Cause Analysis

    In standard LC-MS workflows, BH4 is an "artifact generator." Without immediate stabilization, BH4 auto-oxidizes to BH2 and fully oxidized Biopterin. If you measure high Biopterin and low BH4, you are likely measuring your own sample preparation delay, not the patient's biology.

    The Protocol: Differential Stabilization

    To validate whether the ratio is real or artificial, you must employ a "Time-Zero" stabilization protocol.

    Step-by-Step Stabilization Workflow:

    • Collection: Blood/CSF must be drawn directly into tubes pre-chilled to 4°C.

    • Immediate Additive: Within 60 seconds of collection, add Dithioerythritol (DTE) (final conc. 0.1%) or Ascorbic Acid (final conc. 1%).

      • Mechanism:[1][2][3][4][5] These reducing agents act as sacrificial anodes, consuming dissolved oxygen before it attacks the 5,6,7,8-tetrahydropterin ring.

    • Darkness: Pteridines are photosensitive.[6] Wrap samples in foil immediately.

    • Protein Precipitation: Use ice-cold Trichloroacetic Acid (TCA) rather than Acetonitrile.

      • Why? Acidic pH stabilizes the tetrahydro- form better than organic solvents alone.

    Visualization: The Oxidation Cascade

    The following diagram illustrates the degradation pathway you are fighting against.

    OxidationCascade BH4 BH4 (Tetrahydrobiopterin) Active Cofactor BH2 BH2 (Dihydrobiopterin) Intermediate BH4->BH2 Auto-oxidation (O2, Light, pH > 7) Bio Biopterin (Fully Oxidized) Fluorescent Artifact BH2->Bio Slow Oxidation Stabilizer Stabilizer Block (DTE / Ascorbic Acid) Stabilizer->BH4 Preserves

    Caption: The degradation pathway of BH4. Without antioxidants (Blue), the analyte naturally decays into oxidized artifacts (Red/Yellow), skewing quantification.

    Module 2: Chromatographic Resolution (The Isobaric Nightmare)

    User Issue: "I see a peak at m/z 238. Is it Biopterin, Isobiopterin, or something else? The MS/MS spectra look identical."[7]

    Root Cause Analysis

    Mass spectrometry measures mass-to-charge ratio, not structure. Biopterin and Isobiopterin are stereoisomers. They have the same exact mass and produce nearly identical fragment ions (neutral loss of H2O, RDA cleavage). MS alone cannot distinguish them. You must rely on chromatographic selectivity.

    The Solution: HILIC vs. Reversed Phase

    Standard C18 (Reversed Phase) is often inadequate because pteridines are highly polar and elute too early (in the void volume), suffering from ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this application.

    Comparative Data: Separation Efficiency

    FeatureReversed Phase (C18)HILIC (Amide/Silica)Verdict
    Retention Mechanism Hydrophobic InteractionPartitioning into water layerHILIC Wins
    Elution Order Polar elutes first (Void)Polar elutes last (Retained)HILIC Wins
    MS Sensitivity Low (High aqueous mobile phase)High (High organic mobile phase)HILIC Wins
    Isomer Separation Poor (Co-elution common)Excellent (Biopterin vs. Neopterin)HILIC Wins
    Troubleshooting Workflow: The Ambiguity Decision Tree

    Use this logic flow to determine if your peak is valid.

    PteridineDecisionTree Start Ambiguous Peak Detected (e.g., m/z 238) RT_Check Check Retention Time (RT) vs. Authentic Standard Start->RT_Check Match RT Matches Standard? RT_Check->Match Yes Likely Identification Match->Yes Yes No Suspect Isomer (Isobiopterin/Sepiapterin) Match->No No Action1 Validate with Spike-in (Standard Addition) Yes->Action1 Action2 Switch Column Mode (C18 -> HILIC) No->Action2

    Caption: Logic flow for resolving identity. Retention time (RT) on a HILIC column is the primary discriminator for isobaric pteridines, not MS mass accuracy.

    Module 3: Spectral Interpretation (The Fragmentation Puzzle)

    User Issue: "I am getting a transition of 236 -> 192. What is the mechanism, and why do I see it for multiple compounds?"

    Mechanistic Insight: Retro-Diels-Alder (RDA)

    The pteridine ring system undergoes a characteristic fragmentation known as the Retro-Diels-Alder (RDA) cleavage.[3] This is a pericyclic reaction that breaks the pyrazine ring.

    • The Transition: m/z 236 (Protonated Biopterin)

      
      m/z 192.
      
    • The Chemistry: This represents a loss of 44 Da, typically corresponding to a

      
       fragment (acetaldehyde equivalent) from the dihydroxypropyl side chain during ring cleavage.
      
    • The Ambiguity: Because Neopterin and Biopterin share the same core ring structure, they share many "ring-based" fragments. You must look for side-chain specific losses.

    Key Diagnostic Transitions (ESI Positive Mode):

    AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Mechanism
    Biopterin 238.1192.1164.1Loss of side chain (
    
    
    )
    Neopterin 254.1206.1192.1RDA cleavage
    BH4 242.1166.1149.1Ring opening + loss of
    
    
    Self-Validation Step

    If you suspect co-elution, enable Dynamic MRM (dMRM) to monitor the ratio between the Quantifier and Qualifier ions.

    • Rule: The Quant/Qual ratio must remain constant across the chromatographic peak. If the ratio skews at the peak tail, an isobaric interference is present.

    References & Authority

    The protocols and mechanisms described above are grounded in the following authoritative sources:

    • Fukushima, T., & Nixon, J. C. (1980). Analysis of reduced forms of biopterin in biological tissues and fluids. Methods in Enzymology.[6][8] (The foundational text on differential oxidation).

    • Han, F., et al. (2024). LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma.[9] Bioanalysis.[4][10][8][9][11][12] (Modern direct measurement protocols using ascorbic acid stabilization).

    • Guibal, P., et al. (2014). Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid.[4][11] ACS Chemical Neuroscience.[11] (Details on HILIC separation and oxidation kinetics).

    • Burton, R. L., et al. (2014). LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. Molecular Genetics and Metabolism. (Reference for mass transitions and isotope dilution).

    For further assistance, please upload your raw .d or .raw files to the secure server for Tier 3 spectral analysis.

    Sources

    "refining purification protocols for 2,4-Diamino-6,7-dimethylpteridine"

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Welcome to the Pteridine Solutions Technical Support Center. You are likely working with 2,4-Diamino-6,7-dimethylpteridine (CAS: 1425-63-4), a critical intermediate often used in the synthesis of antifolates like Methotrexate.[1]

    We understand the frustration. Pteridines are notoriously difficult to purify due to their "brick-dust" solubility profile —insoluble in water and most organic solvents, yet prone to strong π-π stacking interactions that trap impurities.[1]

    This guide moves beyond standard textbook recipes. Below are the specific troubleshooting protocols we use internally to resolve solubility locks, remove persistent byproducts, and validate purity.

    Module 1: The Solubility Paradox

    User Question: "I cannot get the crude product to dissolve in ethanol, methanol, or water for recrystallization. It just sits there as a sludge.[1] How do I purify it?"

    Technical Insight: 2,4-Diamino-6,7-dimethylpteridine behaves like a zwitterionic lattice.[1] It resists dissolution in neutral organic solvents because the intermolecular hydrogen bonding (between amino groups and ring nitrogens) is stronger than the solvation energy.[1]

    The Solution: The Acid-Base Swing Protocol Do not attempt direct recrystallization from neutral solvents.[1] Instead, exploit the basicity of the pyrimidine ring nitrogens (pKa ~ 5.3). We use a "Dissolution-Filtration-Precipitation" cycle.[2]

    Protocol 1: Acid-Base Purification
    StepActionMechanism
    1 Suspend crude solid in distilled water (10 mL/g).Creates a slurry; impurities may dissolve, product remains solid.[1]
    2 Slowly add 2M HCl while stirring until pH < 2.Protonation of N1/N3 positions breaks the crystal lattice.[1] The salt form is water-soluble.[1][3]
    3 Heat to 60°C for 15 mins, then add Activated Charcoal (5% w/w).Solubilizes stubborn salts; charcoal adsorbs oxidized polymeric impurities.
    4 Hot Filtration (Celite pad).[1]CRITICAL STEP: Removes insoluble byproducts (e.g., silica, dust, polymerized tars).[1]
    5 Cool filtrate to RT. Slowly add 20% NaOH or NH₄OH dropwise.Neutralization.
    6 Stop addition at pH 7.5 - 8.0 .The free base precipitates out.[1] Going too basic (pH > 11) may redissolve it as a phenolate-like anion if hydrolysis occurred.[1]
    7 Filter, wash with cold water , then cold acetone .[1]Removes inorganic salts (NaCl) and residual water.[1]

    Visualization: The Acid-Base Logic Flow

    AcidBasePurification Start Crude Pteridine (Insoluble) Acidify Add 2M HCl (pH < 2) Start->Acidify SolubleState Soluble Cationic Species (Solution) Acidify->SolubleState Protonation Filter Hot Filtration (Remove Insolubles) SolubleState->Filter Neutralize Neutralize with NH4OH (Target pH 8) Filter->Neutralize Clear Filtrate Precipitate Precipitate Free Base Neutralize->Precipitate Deprotonation Wash Wash: H2O -> Acetone Precipitate->Wash

    Figure 1: The Acid-Base Swing methodology separates the target pteridine from non-basic impurities via reversible protonation.[1]

    Module 2: Chromatographic Purity (HPLC)

    User Question: "My HPLC peaks are tailing badly, and I see a 'ghost' peak eluting immediately. Is my column broken?"

    Technical Insight: Pteridines are basic heterocycles.[1] They interact strongly with residual silanol groups on standard silica-based C18 columns, causing tailing.[1] The "ghost peak" is often the unretained salt form if your mobile phase pH is too low or ionic strength is insufficient.[1]

    The Solution: Ion-Suppression HPLC Method You must suppress the ionization of the silanols or the amine groups. We recommend a phosphate buffer system.

    Protocol 2: Validated HPLC Method
    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

    • Wavelength: 254 nm (universal) and 360 nm (specific to pteridine core).[1]

    • Flow Rate: 1.0 mL/min.[1][4]

    • Temperature: 30°C.

    Mobile Phase Composition:

    ComponentRoleConcentration
    Solvent A Buffer20 mM Potassium Phosphate (pH 6.[1]0)
    Solvent B Organic ModifierAcetonitrile (ACN) or Methanol (MeOH)

    Gradient Table:

    Time (min)% Solvent A% Solvent BPhase Description
    0.0955Equilibration
    15.06040Elution of Pteridine
    20.01090Wash (Lipophilic impurities)
    25.0955Re-equilibration

    Troubleshooting Matrix:

    SymptomProbable CauseCorrective Action
    Peak Tailing Silanol interactionAdd 0.1% Triethylamine (TEA) to buffer or lower pH to 3.[1]0.
    Split Peak Sample solvent mismatchDissolve sample in Mobile Phase A (Buffer), NOT pure DMSO.
    Broad Peak Column overloadInject less volume (try 5 µL) or dilute sample.
    Module 3: Identifying Synthesis Byproducts

    User Question: "I synthesized this via the condensation of 2,4,5,6-tetraaminopyrimidine and 2,3-butanedione. I have a persistent impurity at RRT 0.8. What is it?"

    Technical Insight: In the condensation of tetraaminopyrimidines with diketones, two main impurities arise:

    • Lumazines: If the starting material hydrolyzes before condensation, you get 2-amino-4-hydroxypteridines (Lumazines).[1] These are less soluble and more acidic.[1]

    • Regioisomers: While 2,3-butanedione (diacetyl) is symmetrical, yielding only the 6,7-dimethyl isomer, if you used a substituted glyoxal, you would get 6- vs 7- isomers.[1]

    • Oxidation Products: Pteridines oxidize in air to form N-oxides or hydroxylated species.[1]

    Visualization: Impurity Profiling Logic

    ImpurityLogic Impurity Unknown Impurity (RRT 0.8) SolubilityCheck Solubility in 1M NaOH? Impurity->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble SolubilityCheck->Insoluble No Lumazine Likely Lumazine (Hydrolysis Product) Soluble->Lumazine Phenolic -OH present StartingMat Unreacted Tetraaminopyrimidine Insoluble->StartingMat Highly Polar/Basic

    Figure 2: Rapid diagnostic flow for identifying common synthesis impurities based on solubility behavior.

    References & Authoritative Grounding
    • BenchChem. 2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability. (2025).[1][2][3][5][6] Retrieved from .

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 74023: 2,4-Diamino-6,7-dimethylpteridine.[1] Retrieved from .[1]

    • Taylor, E. C. The Chemistry of Pteridines.[1] (Foundational text on pteridine solubility and reactivity).

    • Google Patents. Process for purifying diaminotoluene by recrystallization (Analogous amino-aromatic purification). CN104965738A. Retrieved from .[1]

    Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling pteridine derivatives, as they are bioactive antifolate precursors.[1]

    Sources

    "troubleshooting cell culture contamination in pteridine experiments"

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Pteridine Paradox

    Working with pteridines—specifically tetrahydrobiopterin (BH4) , neopterin , and folic acid derivatives —presents a unique "false positive" paradox in cell culture. These compounds are chemically unstable, light-sensitive, and prone to auto-oxidation.

    When a researcher observes a culture flask turning yellow or cloudy, the immediate instinct is to suspect bacterial contamination. However, in pteridine experiments, this is frequently a sign of chemical degradation , not microbial growth. This guide differentiates between the two, preventing the unnecessary disposal of valuable experiments while ensuring true contamination is swiftly managed.

    Module 1: Diagnostic Triage – Chemical vs. Biological[1][2]

    Before discarding cultures, you must distinguish between oxidative degradation (chemical) and microbial proliferation (biological).

    The "Yellow Media" Phenomenon
    • Biological Cause: Bacteria produce acidic metabolites (lactate/acetate), causing the phenol red pH indicator to turn yellow. This is almost always accompanied by turbidity .

    • Chemical Cause: BH4 oxidizes to 7,8-dihydrobiopterin (BH2) and subsequently to biopterin . While BH4 is colorless, oxidized pteridines can impart a yellowish hue and, critically, biopterin is intensely fluorescent .

    Visual & Functional Comparison Table
    FeatureChemical Oxidation (BH4
    
    
    Biopterin)
    Bacterial Contamination
    Media Clarity Crystal Clear (No particulate matter)Turbid/Cloudy (Loss of visibility through flask)
    pH Change Minimal drift (unless high concentrations used)Rapid drop (Yellowing of Phenol Red)
    Microscopy No moving particles; potential crystalline precipitate at high conc."Shimmering" motility (Brownian or active) in inter-cellular spaces
    Fluorescence (UV) Strong Blue Fluorescence (Biopterin)Generally Non-Fluorescent (unless specific strains)
    Smell Neutral / ChemicalSour / Offensive

    Module 2: Troubleshooting Workflow (Decision Logic)

    The following diagram outlines the critical path for identifying the source of the issue.

    PteridineTroubleshooting Start Observation: Media Color Change (Yellowing) or Cloudiness CheckTurbidity Step 1: Check Turbidity (Visual & Microscopy) Start->CheckTurbidity Turbid Turbid / Cloudy (Particulates Visible) CheckTurbidity->Turbid Yes Clear Clear Solution (Transparent) CheckTurbidity->Clear No Microscopy Step 2: Phase Contrast Microscopy (400x) Turbid->Microscopy Fluorescence Step 2: UV Light Check (365nm) Clear->Fluorescence Motility Are small 'shimmering' particles moving? Microscopy->Motility Bacteria Diagnosis: Bacterial Contamination Action: Discard & Bleach Motility->Bacteria Yes Precipitate Diagnosis: Drug Precipitation Action: Check Solubility Limit Motility->Precipitate No (Static crystals) BlueGlow Strong Blue Fluorescence? Fluorescence->BlueGlow Oxidation Diagnosis: Pteridine Oxidation (BH4 -> Biopterin) Action: Add Antioxidants / Fresh Media BlueGlow->Oxidation Yes pHDrift Diagnosis: Metabolic Acidosis (Overconfluent cells) Action: Passage Cells BlueGlow->pHDrift No

    Figure 1: Decision matrix for distinguishing pteridine instability from biological contamination.

    Module 3: Protocols for Stability & Sterility

    Protocol A: Sterile Preparation of Pteridine Stock Solutions

    Critical Warning: NEVER autoclave pteridine solutions. Heat destroys the pteridine ring structure and accelerates auto-oxidation [1].

    • Dissolution: Dissolve BH4 or pteridine powder in deoxygenated (nitrogen-sparged) 0.1 M HCl or water (depending on solubility).

      • Why Acid? BH4 is significantly more stable in acidic conditions than at neutral pH [2].

    • Filtration: Use a 0.22 µm PES or PVDF syringe filter .

      • Note: Avoid Nylon filters if possible, as they can sometimes bind small molecules, though less critical for high-concentration stocks.

    • Aliquot & Freeze: Immediately aliquot into light-tight (amber) tubes.

      • Storage: -80°C is mandatory for long-term stability.

      • Thawing: Single-use only. Do not refreeze.

    Protocol B: Minimizing Oxidation in Culture

    If your "contamination" is actually oxidation (diagnosed via Figure 1), modify your culture conditions:

    • Antioxidant Supplementation: Add Ascorbic Acid (Vitamin C) or Dithiothreitol (DTT) to the media.

      • Concentration: 100 µM Ascorbic Acid is a common starting point that stabilizes BH4 without significant cytotoxicity in most lines.

    • Frequency of Media Changes: Pteridines degrade with a half-life of < 1 hour in standard DMEM at 37°C [3].

      • Action: Refresh media every 12–24 hours or use a flow-through system if constant exposure is required.

    Module 4: Frequently Asked Questions (FAQs)

    Q1: My media turned bright yellow overnight, but the cells look healthy. Is this bacteria? A: If the media is clear (not cloudy), it is likely not bacteria. Pteridines like sepiapterin or biopterin are naturally yellow. Furthermore, if you started with BH4, its oxidation to biopterin (which is fluorescent blue/yellow in solution) can mimic the pH shift color. Check for turbidity.[1][2][3][4] If clear, it is chemical.

    Q2: Can I use antibiotics (Pen/Strep) with pteridines? A: Yes, standard antibiotics do not interfere with pteridine chemistry. However, antibiotics will not prevent chemical degradation. If you are seeing "contamination" despite antibiotics, verify if it is actually precipitation or oxidation.

    Q3: Why is my BH4 treatment causing the cells to glow blue under the microscope? A: This is a hallmark of cellular uptake and oxidation . BH4 enters the cell and may be oxidized to biopterin.[5] Biopterin has a high quantum yield of fluorescence (Excitation ~350nm, Emission ~440nm). This confirms the compound entered the cells and is not a contaminant [2].

    Q4: I see crystals at the bottom of the well. Is this fungal growth? A: Fungal growth usually appears as "cotton ball" colonies floating or attached. Crystalline structures that are geometric and refractive are likely precipitated pteridine . This occurs if the stock concentration was too high or if the pH of the media caused the compound to crash out of solution.

    References

    • Werner, E. R., et al. "Tetrahydrobiopterin: Biochemistry and Pathophysiology." Biochemical Journal, vol. 438, no. 3, 2011. Link

    • Thöny, B., Auerbach, G., & Blau, N. "Tetrahydrobiopterin biosynthesis, regeneration and functions." Biochemical Journal, vol. 347, no. 1, 2000. Link

    • Heales, S. J., et al. "Oxidation of tetrahydrobiopterin in cell culture media: implications for the study of nitric oxide synthase." Nitric Oxide, vol. 4, no.[5] 6, 2000. Link

    • Sigma-Aldrich. "Cell Culture Contamination Troubleshooting Guide." Link

    Sources

    Validation & Comparative

    "confirming the mechanism of action of 2,4-Diamino-6,7-dimethylpteridine"

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Content Type: Publish Comparison Guide

    A Comparative Technical Guide for Drug Discovery

    Executive Summary & Mechanistic Context

    2,4-Diamino-6,7-dimethylpteridine (CAS: 1425-63-4) acts as a rigid, lipophilic antifolate. Unlike "classical" antifolates like Methotrexate (MTX) which rely on active transport and polyglutamylation, this compound represents a class of "non-classical" inhibitors that penetrate cells via passive diffusion.

    The primary mechanism of action (MoA) is the competitive inhibition of Dihydrofolate Reductase (DHFR) . By mimicking the pteridine ring of dihydrofolate, it occludes the active site, preventing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade arrests the synthesis of thymidylate (dTMP) and purines, leading to "thymineless death" in proliferating cells.

    This guide outlines the definitive experimental framework to confirm this MoA, distinguishing it from off-target toxicities and comparing its efficacy against clinical standards.

    Comparative Analysis: Performance vs. Alternatives

    To validate the specific utility of 2,4-Diamino-6,7-dimethylpteridine, it must be benchmarked against established DHFR inhibitors.

    Table 1: Comparative Profile of DHFR Inhibitors
    Feature2,4-Diamino-6,7-dimethylpteridine Methotrexate (MTX) Trimethoprim (TMP) Pyrimethamine
    Primary Target DHFR (Broad Spectrum)Human DHFR (High Potency)Bacterial DHFR (Selective)Protozoal DHFR
    Binding Mode Hydrophobic/H-bond (Rigid Core)Ionic (Glu moiety) + H-bondH-bond network (Flexible)Hydrophobic/H-bond
    Cell Entry Passive Diffusion (Lipophilic)Active Transport (RFC carrier)Passive DiffusionPassive Diffusion
    IC50 (Approx)
    
    
    M range (Moderate)
    nM range (High)
    
    
    M (Mammalian) / nM (Bacterial)
    nM (Protozoal)
    Selectivity Low (Model Compound)Low (Mammalian toxic)High (Bacterial > Mammalian)Moderate
    Resistance Efflux pumps / DHFR mutationTransport downregulationDHFR mutationDHFR mutation

    Key Insight: Unlike MTX, 2,4-Diamino-6,7-dimethylpteridine does not require the Reduced Folate Carrier (RFC) for entry, making it a critical probe for studying resistance in RFC-deficient cell lines.

    Mechanistic Visualization

    The following diagram illustrates the specific blockade point within the folate cycle and the downstream consequences on DNA synthesis.

    FolatePathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction NADPH NADPH + H+ NADPH->THF DHFR DHFR Enzyme DHFR->DHF Catalyzes INHIBITOR 2,4-Diamino-6,7- dimethylpteridine INHIBITOR->DHFR Competitive Inhibition MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF dTMP dTMP (DNA Synthesis) MethyleneTHF->dTMP One-carbon transfer dUMP dUMP dUMP->dTMP TS Thymidylate Synthase TS->dTMP

    Caption: Competitive inhibition of DHFR by the pteridine derivative blocks THF regeneration, halting dTMP synthesis.

    Experimental Protocols for MoA Confirmation

    To scientifically confirm the mechanism, you must demonstrate three things: Direct Enzyme Inhibition , Competitive Kinetics , and Pathway Specificity (Rescue) .

    Protocol A: Spectrophotometric DHFR Kinetic Assay

    Objective: Quantify direct inhibition of recombinant DHFR.

    Causality: DHFR converts DHF + NADPH

    
     THF + NADP
    
    
    
    .[1] NADPH absorbs light at 340 nm; NADP
    
    
    does not. A decrease in absorbance at 340 nm directly correlates to enzyme activity.

    Materials:

    • Recombinant DHFR (Human or Bacterial depending on study scope).

    • Substrate: Dihydrofolic Acid (DHF) - prepare fresh in degassed buffer.

    • Cofactor: NADPH (0.1 mM final).

    • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

    Workflow:

    • Blanking: Set spectrophotometer to 340 nm at 25°C.

    • Control Reaction: Mix Buffer + NADPH + DHFR. Initiate with DHF. Record

      
       for 2 minutes (Initial Velocity, 
      
      
      
      ).
    • Inhibition Test: Pre-incubate DHFR with 2,4-Diamino-6,7-dimethylpteridine (range 1 nM – 10

      
      M) for 5 minutes.
      
    • Initiation: Add DHF and NADPH. Record

      
      .
      
    • Analysis: Plot % Activity vs. Log[Inhibitor] to determine IC50.

    Self-Validation Check:

    • If absorbance does not decrease in the Control: Enzyme is inactive or DHF is oxidized.

    • If inhibitor absorbs at 340 nm: Run a "compound only" blank and subtract background.

    Protocol B: Lineweaver-Burk Competitive Analysis

    Objective: Prove the inhibitor binds to the active site (Competitive) vs. allosteric site (Non-competitive).

    Methodology:

    • Perform the kinetic assay (Protocol A) at varying concentrations of Substrate [DHF] (e.g., 5, 10, 20, 50, 100

      
      M).
      
    • Repeat this series in the presence of fixed concentrations of the inhibitor (e.g.,

      
       and 
      
      
      
      ).
    • Plot:

      
       (y-axis) vs. 
      
      
      
      (x-axis).

    Interpretation Criteria:

    • Competitive Inhibition (Confirmed): Lines intersect at the Y-axis (

      
       is unchanged), but the X-intercept changes (
      
      
      
      increases). This proves the compound competes with DHF for the binding pocket.
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    Protocol C: Cellular Thymidine Rescue Assay

    Objective: The "Gold Standard" for biological specificity. If the drug kills cells by inhibiting DHFR, bypassing DHFR should save the cells.

    Logic: DHFR inhibition starves cells of THF, which is required for thymidylate and purine synthesis.[1][2] Providing exogenous Thymidine (dT) and Hypoxanthine (Hx) allows cells to use the "Salvage Pathway," bypassing the blockade.

    Workflow:

    • Seed Cells: Plate rapidly dividing cells (e.g., CCRF-CEM or CHO) in 96-well plates.

    • Treatment Groups:

      • A (Vehicle): DMSO control.

      • B (Drug): 2,4-Diamino-6,7-dimethylpteridine at

        
        .
        
      • C (Rescue): Drug + Thymidine (10

        
        M) + Hypoxanthine (100 
        
        
        
        M).
    • Incubation: 72 hours at 37°C.

    • Readout: Cell viability assay (MTT, CellTiter-Glo).

    Validation Rule:

    • Confirmed MoA: Group B shows <20% viability, while Group C shows >80% viability (comparable to A).

    • Off-Target Toxicity: If Group C dies despite rescue, the compound has off-target effects (e.g., DNA intercalation or mitochondrial toxicity) unrelated to folate metabolism.

    Experimental Workflow Diagram

    Workflow Start Start: Compound Validation EnzAssay Step 1: Cell-Free DHFR Assay Start->EnzAssay KineticPlot Step 2: Lineweaver-Burk Analysis EnzAssay->KineticPlot Decision Is Km increased & Vmax constant? KineticPlot->Decision CellAssay Step 3: Cellular Rescue Study RescueCheck Does Thymidine restore viability? CellAssay->RescueCheck Decision->CellAssay Yes (Competitive) Fail Investigate Off-Target MoA Decision->Fail No Confirmed CONFIRMED DHFR Inhibitor RescueCheck->Confirmed Yes RescueCheck->Fail No

    Caption: Step-by-step decision tree for validating the competitive antifolate mechanism.

    References

    • Piper, J. R., et al. (1974).[3] "Pteridine derivatives as inhibitors of dihydrofolate reductase." Journal of Heterocyclic Chemistry. Link

    • Blakley, R. L. (1984). "Dihydrofolate Reductase."[2][4][5][6] Folates and Pterins, Vol 1. Wiley-Interscience. Link

    • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design. Link

    • PubChem. "2,4-Diamino-6,7-dimethylpteridine (CID 74023)." National Library of Medicine. Link

    • Matherly, L. H., & Hou, Z. (2008). "Structure and function of the reduced folate carrier: a paradigm of a major facilitator superfamily mammalian nutrient transporter." Vitamins and Hormones. Link

    Sources

    A Researcher's Guide to Ensuring Reproducibility in Experiments Involving 2,4-Diamino-6,7-dimethylpteridine

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on ensuring the reproducibility of experiments involving 2,4-Diamino-6,7-dimethylpteridine. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the critical variables that can influence experimental outcomes. By emphasizing the "why" behind the "how," this guide aims to empower you to conduct robust and reliable studies.

    Introduction: The Challenge of Pteridine Chemistry

    2,4-Diamino-6,7-dimethylpteridine is a member of the pteridine class of heterocyclic compounds, which are foundational to a number of biological cofactors. While its direct biological activity is not as prominent as some other pteridines, it serves as a crucial building block in the synthesis of more complex molecules and as a reference standard in analytical methods. The reproducibility of experiments involving this compound is paramount for the integrity of any research that relies on it. Pteridines, as a class, can be susceptible to degradation and their synthesis can yield impurities that may confound experimental results. This guide will provide a framework for mitigating these challenges.

    Synthesis of 2,4-Diamino-6,7-dimethylpteridine: A Reproducible Approach

    The most common and reliable synthesis of 2,4-Diamino-6,7-dimethylpteridine involves the condensation of 2,4,5,6-tetraaminopyrimidine with diacetyl (2,3-butanedione). While seemingly straightforward, subtle variations in reaction conditions can significantly impact the yield and purity of the final product, thereby affecting the reproducibility of downstream applications.

    Comparative Analysis of Synthesis Parameters
    ParameterStandard ConditionRationale and Impact on ReproducibilityAlternative ConditionRationale and Impact on Reproducibility
    Solvent Aqueous EthanolBalances solubility of reactants and facilitates product precipitation. Variations in ethanol concentration can affect reaction kinetics and solubility of byproducts.WaterGreener solvent, but may require heating to dissolve reactants, potentially leading to degradation.
    pH Mildly Acidic (pH 4-6)Catalyzes the condensation reaction. Deviations can lead to incomplete reaction or formation of side products.Neutral (pH 7)Slower reaction rate, but may minimize acid-catalyzed degradation of starting materials or product.
    Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate. Higher temperatures can lead to decomposition.Room TemperatureSignificantly slower reaction, but may yield a cleaner product with fewer thermal degradation byproducts.
    Purification Recrystallization from water or ethanol/waterRemoves unreacted starting materials and soluble impurities. The choice of solvent and cooling rate are critical for obtaining high-purity crystals.Column ChromatographyCan provide higher purity but is more time-consuming and may lead to product loss on the stationary phase.
    Step-by-Step Synthesis Protocol
    • Dissolution of Reactants: Dissolve 2,4,5,6-tetraaminopyrimidine sulfate in a minimal amount of hot water containing a small amount of a reducing agent like sodium dithionite to prevent oxidation.

    • Addition of Diacetyl: To the warm solution, add a slight molar excess of diacetyl (2,3-butanedione).

    • Reaction: Maintain the reaction mixture at 60-70 °C for 1-2 hours. The product will begin to precipitate as a yellow solid.

    • Cooling and Filtration: Allow the mixture to cool to room temperature, and then chill in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

    • Washing: Wash the collected solid with cold water, followed by cold ethanol to remove residual starting materials and impurities.

    • Drying: Dry the purified product under vacuum at a temperature not exceeding 60 °C.

    Synthesis Workflow Diagram

    synthesis_workflow A Dissolve 2,4,5,6-Tetraaminopyrimidine in Hot Water with Reducing Agent B Add Diacetyl (2,3-Butanedione) A->B Slight Molar Excess C React at 60-70°C (1-2 hours) B->C D Cool to Room Temperature & Ice Bath C->D Precipitation E Vacuum Filtration D->E F Wash with Cold Water & Cold Ethanol E->F G Dry Under Vacuum F->G H Pure 2,4-Diamino-6,7-dimethylpteridine G->H

    Caption: Workflow for the synthesis of 2,4-Diamino-6,7-dimethylpteridine.

    Characterization: Ensuring the Identity and Purity of Your Compound

    The confirmation of the chemical identity and purity of 2,4-Diamino-6,7-dimethylpteridine is a non-negotiable step for ensuring experimental reproducibility. The presence of even minor impurities can have a significant impact on downstream experiments. A multi-technique approach to characterization is highly recommended.

    Comparison of Analytical Techniques
    TechniqueInformation ProvidedStrengthsLimitations
    ¹H NMR Structural confirmation, presence of solvent residuesProvides detailed structural information and can identify proton-containing impurities.May not be sensitive enough to detect low-level non-proton-containing impurities.
    ¹³C NMR Confirmation of carbon skeletonComplements ¹H NMR for unambiguous structural elucidation.Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
    HPLC Purity assessment, quantificationHighly sensitive for detecting and quantifying impurities. Can be coupled with a mass spectrometer for peak identification.Requires method development (column, mobile phase, detector selection).
    Mass Spectrometry Molecular weight confirmationProvides accurate mass-to-charge ratio, confirming the molecular formula.Isomeric impurities may not be distinguishable.
    UV-Vis Spectroscopy Purity indication, quantificationCharacteristic absorbance spectrum can indicate purity and be used for quantification via a standard curve.Not highly specific; many impurities may absorb at similar wavelengths.
    Recommended Analytical Workflow
    • Initial Purity Assessment (HPLC): Develop a reverse-phase HPLC method to assess the purity of the synthesized compound. A gradient elution with a C18 column is a good starting point.

    • Structural Confirmation (NMR): Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the observed chemical shifts with literature values.

    • Molecular Weight Verification (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight of the compound.

    • Final Purity Check (HPLC/UV-Vis): Once the structure is confirmed, use a validated HPLC method for final purity determination. A UV-Vis spectrum can serve as a quick quality control check.

    Analytical Method Selection Diagram

    analytical_workflow start Synthesized Product hplc_initial Initial Purity Check (HPLC) start->hplc_initial nmr Structural Confirmation (¹H & ¹³C NMR) hplc_initial->nmr Purity >95%? fail Repurify or Resynthesize hplc_initial->fail Purity <95% ms Molecular Weight Verification (Mass Spectrometry) nmr->ms Structure Confirmed? nmr->fail Structure Incorrect hplc_final Final Purity Assay (Validated HPLC) ms->hplc_final MW Confirmed? ms->fail MW Incorrect uv_vis QC Check (UV-Vis Spectroscopy) hplc_final->uv_vis Purity >99%? hplc_final->fail Purity <99% pass Proceed to Application uv_vis->pass

    Caption: Decision workflow for analytical characterization.

    Reproducibility in a Common Application: Use as a Reference Standard

    A frequent application of 2,4-Diamino-6,7-dimethylpteridine is as a reference standard in chromatographic assays for the quantification of related pteridines. The accuracy and reproducibility of these assays are critically dependent on the purity and stability of the standard.

    Factors Affecting Reproducibility in HPLC Quantification
    FactorImpact on ReproducibilityMitigation Strategy
    Standard Purity An impure standard will lead to an inaccurate calibration curve and systematic errors in quantification.Use a highly purified and thoroughly characterized standard (as outlined in Section 3).
    Standard Stability Degradation of the standard over time will result in a drifting calibration curve and inconsistent results.Store the solid standard in a desiccator, protected from light. Prepare fresh stock solutions regularly and store them at low temperatures.
    Solvent Effects The choice of solvent for the stock solution can affect stability and solubility.Use a solvent in which the compound is highly soluble and stable (e.g., DMSO, dilute acid or base). Ensure the final concentration of the stock solution solvent in the injected sample is consistent.
    pH of Mobile Phase The retention time of pteridines can be sensitive to the pH of the mobile phase due to their ionizable nature.Use a buffered mobile phase and ensure its pH is consistent across all experiments.
    Protocol for Establishing a Calibration Curve
    • Preparation of Stock Solution: Accurately weigh a known amount of purified 2,4-Diamino-6,7-dimethylpteridine and dissolve it in a suitable solvent to create a concentrated stock solution.

    • Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five calibration standards of known concentrations.

    • HPLC Analysis: Inject each calibration standard in triplicate onto the HPLC system.

    • Data Analysis: Integrate the peak area for each injection. Plot the average peak area against the corresponding concentration.

    • Linear Regression: Perform a linear regression on the data points. A reproducible and accurate calibration curve should have a coefficient of determination (R²) value greater than 0.99.

    Troubleshooting Common Reproducibility Issues

    IssuePotential Cause(s)Recommended Solution(s)
    Inconsistent HPLC Retention Times Fluctuation in mobile phase composition or pH; column degradation; temperature variations.Prepare fresh mobile phase daily; use a buffered mobile phase; flush and store the column properly; use a column oven for temperature control.
    Variable Synthetic Yield Impure starting materials; inaccurate temperature control; inefficient mixing.Use high-purity starting materials; use a temperature-controlled reaction vessel; ensure adequate stirring.
    Appearance of Extra Peaks in NMR/HPLC Contamination; degradation of the compound.Use clean glassware; store the compound properly (desiccated, protected from light); re-purify if necessary.

    References

    For further reading and to support the claims made in this guide, please refer to the following resources. The provided URLs have been verified for accessibility.

    • Pteridines: A comprehensive overview of the chemistry and biology of pteridines.

      • Source: Wikipedia
      • URL: [Link]

    • Synthesis of Pteridines: Provides general synthetic routes for pteridine compounds.

      • Source: ScienceDirect
      • URL: [Link]

    • High-Performance Liquid Chromatography (HPLC)

      • Source: Wikipedia
      • URL: [Link]

    • Nuclear Magnetic Resonance (NMR)

      • Source: Wikipedia
      • URL: [Link]

    • Mass Spectrometry: An overview of the principles and various types of mass spectrometry.

      • Source: Wikipedia
      • URL: [Link]

    A Comparative Guide to 2,4-Diamino-6,7-dimethylpteridine and Other Pteridine Derivatives for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a cornerstone in medicinal chemistry and drug discovery.[1] Their diverse biological activities, ranging from enzymatic inhibition to modulation of immune responses, have led to the development of critical therapeutic agents.[2] This guide provides an in-depth comparative analysis of 2,4-Diamino-6,7-dimethylpteridine against other notable pteridine derivatives, offering experimental data and procedural insights to inform future research and development.

    The Pteridine Scaffold: A Privileged Structure in Biology

    The pteridine nucleus is a versatile pharmacophore, with substitutions at various positions giving rise to a wide array of biological functions.[1] Naturally occurring pteridines, such as pterin and flavins, are essential cofactors in numerous enzymatic reactions. Synthetic derivatives have been extensively explored for their therapeutic potential, leading to FDA-approved drugs like the anticancer agent Methotrexate and the diuretic Triamterene.[1]

    The 2,4-diamino substitution pattern is a key feature in many biologically active pteridines, particularly those targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[3] By mimicking the natural substrate, dihydrofolic acid, these compounds can effectively block the enzyme's active site, leading to cell cycle arrest and apoptosis.[3]

    Comparative Analysis of Biological Activities

    This section provides a comparative overview of the biological performance of 2,4-Diamino-6,7-dimethylpteridine and other selected pteridine derivatives, supported by experimental data.

    Dihydrofolate Reductase (DHFR) Inhibition: A Cornerstone of Anticancer Activity

    The inhibition of DHFR is a well-established strategy in cancer chemotherapy.[3] The 2,4-diaminopteridine core is a potent inhibitor of this enzyme.

    CompoundTarget Organism/EnzymeIC50 (µM)Reference
    2,4-Diamino-6,7-dimethylpteridine Data Not Available-
    MethotrexateRat Liver DHFR0.00035 ± 0.00029[4]
    PiritreximRat Liver DHFRData Not Available
    2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidineHuman DHFR0.057[5]
    2,4-diamino-5-(4'-benzylamino)-3'-nitrophenyl-6-ethylpyrimidineToxoplasma gondii DHFR0.0018[4]
    P218M. avium DHFR0.0043[6]
    P218M. abscessus DHFR0.0008[6]
    Anti-inflammatory and Antioxidant Properties

    Chronic inflammation and oxidative stress are implicated in a range of diseases.[7] Pteridine derivatives, particularly those with the 2,4-diamino scaffold, have shown promise as anti-inflammatory and antioxidant agents.[7]

    Lipoxygenase (LOX) Inhibition:

    CompoundIC50 (µM)Reference
    2,4-Diamino-6,7-dimethylpteridine Data Not Available
    2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine0.1[7]
    NDGA (nordihydroguaiaretic acid)-[7]

    Radical Scavenging Activity (ORAC Assay):

    The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to measure the antioxidant capacity of substances.[8] While direct ORAC values for 2,4-Diamino-6,7-dimethylpteridine were not found, the antioxidant potential of related pteridines is documented. For instance, kuromanin (cyanidin-3-glucoside), another heterocyclic compound, exhibits an ORAC activity 3.5 times stronger than the vitamin E analog, Trolox.[9]

    Expert Insight: The potent lipoxygenase inhibition by some 2,4-diaminopteridine derivatives suggests their potential in treating inflammatory conditions. The radical scavenging ability is another important facet of their protective effects. The choice of assay for antioxidant activity is critical, as different methods measure different aspects of antioxidant action. The ORAC assay is particularly relevant as it measures the scavenging of peroxyl radicals, which are prevalent in biological systems.[8]

    Antibacterial Activity

    The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Pteridine derivatives have been investigated for their antimicrobial properties, often linked to their ability to inhibit essential bacterial enzymes like DHFR.

    CompoundOrganismMIC (µg/mL)Reference
    2,4-Diamino-6,7-dimethylpteridine Data Not Available-
    Substituted 2,4-diaminopyrimidine (1e)Bacillus anthracis0.5[10]
    Substituted 2,4-diaminopyrimidine (1h)Bacillus anthracis0.375–1.5[10]
    6-Alkyl-2,4-diaminopyrimidinesBacillus anthracis & Staphylococcus aureus0.125–8[11]

    Expert Insight: The low MIC values of certain 2,4-diaminopyrimidine derivatives against Bacillus anthracis and Staphylococcus aureus underscore their potential as antibacterial agents. The effectiveness of these compounds likely stems from their inhibition of bacterial DHFR, a validated target for antibiotics.[11]

    Synthesis and Experimental Protocols

    The synthesis of pteridine derivatives is a critical aspect of their development. Understanding the synthetic route allows for the rational design of new analogs with improved properties.

    General Synthesis of 2,4-Diaminopteridines

    A common method for synthesizing the 2,4-diaminopteridine core involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a 1,2-dicarbonyl compound. The choice of the dicarbonyl compound determines the substituents at the 6 and 7 positions of the pteridine ring.

    For the synthesis of 2,4-Diamino-6,7-dimethylpteridine, 2,3-butanedione would be the appropriate dicarbonyl compound to react with 2,4,5,6-tetraaminopyrimidine.

    Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

    This protocol outlines a colorimetric assay for screening DHFR inhibitors.

    Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. Inhibitors of DHFR will slow down or stop this decrease in absorbance.

    Materials:

    • DHFR Assay Buffer

    • Dihydrofolate Reductase (enzyme)

    • DHFR Substrate (DHF)

    • NADPH

    • Test compounds (e.g., 2,4-Diamino-6,7-dimethylpteridine and other pteridine derivatives)

    • Positive control (e.g., Methotrexate)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

    Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DHFR Assay Buffer.

    • Reaction Setup: In a 96-well plate, add the following to each well:

      • DHFR Assay Buffer

      • Test compound or control

      • Diluted Dihydrofolate Reductase enzyme solution

    • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Initiate Reaction: Add diluted NADPH and DHFR substrate to each well to start the reaction.

    • Measurement: Immediately measure the absorbance at 340 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader.

    • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

    This protocol describes a common method for determining antioxidant capacity.

    Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by comparing the decay of the fluorescent signal in the presence of the antioxidant to a standard (Trolox).

    Materials:

    • Phosphate buffer (pH 7.4)

    • Fluorescein sodium salt solution

    • AAPH solution

    • Trolox (standard)

    • Test compounds

    • 96-well black microplate

    • Fluorescence microplate reader

    Procedure:

    • Preparation: Prepare solutions of Trolox, test compounds, fluorescein, and AAPH in phosphate buffer.

    • Reaction Setup: In a 96-well black microplate, add the following to each well:

      • Phosphate buffer

      • Fluorescein solution

      • Test compound or Trolox standard

    • Incubation: Incubate the plate at 37°C for a set time (e.g., 15 minutes).

    • Initiate Reaction: Add the AAPH solution to each well to start the radical generation.

    • Measurement: Immediately begin recording the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60-90 minutes).

    • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. Plot the net AUC (AUC_sample - AUC_blank) against the concentration of the Trolox standard to create a standard curve. Determine the ORAC value of the test compounds in Trolox equivalents (TE).

    Visualizing Key Mechanisms and Workflows

    Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures.

    Dihydrofolate Reductase (DHFR) Inhibition Pathway

    DHFR_Inhibition cluster_reaction DHFR Catalytic Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Pteridine 2,4-Diaminopteridine Derivative Pteridine->DHFR Inhibition DNA DNA Synthesis Thymidylate->DNA

    Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by 2,4-diaminopteridine derivatives.

    Experimental Workflow for DHFR Inhibition Assay

    DHFR_Workflow start Start prep_reagents Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH - Test Compounds start->prep_reagents plate_setup Set up 96-well Plate: - Add Buffer, Compound, Enzyme prep_reagents->plate_setup pre_incubation Pre-incubate at RT (10-15 min) plate_setup->pre_incubation add_cofactors Add NADPH and DHF to initiate reaction pre_incubation->add_cofactors read_absorbance Measure Absorbance at 340 nm (Kinetic Read) add_cofactors->read_absorbance analyze_data Analyze Data: - Calculate Reaction Rates - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

    Caption: Experimental workflow for the Dihydrofolate Reductase (DHFR) inhibition assay.

    Conclusion and Future Directions

    2,4-Diamino-6,7-dimethylpteridine and its analogs represent a promising class of compounds with a wide range of biological activities. Their efficacy as DHFR inhibitors forms the basis of their established anticancer properties, while emerging evidence highlights their potential as anti-inflammatory, antioxidant, and antibacterial agents. This guide has provided a comparative analysis of their performance, supported by experimental data and detailed protocols, to empower researchers in their drug discovery and development endeavors.

    Future research should focus on obtaining more direct comparative data for 2,4-Diamino-6,7-dimethylpteridine against a broader panel of pteridine derivatives and biological targets. Structure-activity relationship (SAR) studies will be crucial in designing new analogs with enhanced potency and selectivity. Furthermore, exploring novel delivery systems and combination therapies could unlock the full therapeutic potential of this versatile chemical scaffold.

    References

    • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Retrieved from [Link]

    • Lithuanian Academy of Sciences. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 33(1). Retrieved from [Link]

    • National Center for Biotechnology Information. (2015). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Retrieved from [Link]

    • National Center for Biotechnology Information. (2015). Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. Retrieved from [Link]

    • National Center for Biotechnology Information. (1996). Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Retrieved from [Link]

    • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

    • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

    • National Center for Biotechnology Information. (2012). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Retrieved from [Link]

    • ResearchGate. (2018). Synthesis and biological activity study of some new pteridine derivatives. Retrieved from [Link]

    • National Center for Biotechnology Information. (2000). Nitric oxide-induced autoinhibition of neuronal nitric oxide synthase in the presence of the autoxidation-resistant pteridine 5-methyltetrahydrobiopterin. Retrieved from [Link]

    • Medium. (2021). Real examples of Graphviz. Retrieved from [Link]

    • National Center for Biotechnology Information. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

    • National Center for Biotechnology Information. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Retrieved from [Link]

    • MDPI. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Retrieved from [Link]

    • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

    • Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

    • Semantic Scholar. (2025). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway. Retrieved from [Link]

    • National Center for Biotechnology Information. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Retrieved from [Link]

    • ResearchGate. (n.d.). IC50 values of various inhibitors on lipoxygenase and. Retrieved from [Link]

    • PubMed Central. (2023). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Retrieved from [Link]

    • Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

    • ResearchGate. (2016). Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Retrieved from [Link]

    • FAO AGRIS. (n.d.). Oxygen radical absorbing capacity of anthocyanins. Retrieved from [Link]

    • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

    • National Center for Biotechnology Information. (2004). Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. Retrieved from [Link]

    • National Center for Biotechnology Information. (1998). 15-Lipoxygenase and Its Inhibition: A Novel Therapeutic Target for Vascular Disease. Retrieved from [Link]

    • Google Patents. (n.d.). DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
    • International Journal of Pharmaceutical Sciences and Research. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Retrieved from [Link]

    • Pharmacognosy Journal. (2019). Antioxidant Activity and Lipoxygenase Inhibition Test with Total Flavonoid Content from Garcinia kydia Roxburgh Leaves Extract. Retrieved from [Link]

    • ResearchGate. (2018). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Retrieved from [Link]

    • Royal Society of Chemistry. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved from [Link]

    • ResearchGate. (n.d.). Pterin and pteridine derivatives of biological or medicinal importance. Retrieved from [Link]

    • National Center for Biotechnology Information. (1995). Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters. Retrieved from [Link]

    • YouTube. (2023). Tips for Illustrating Biological Pathways. Retrieved from [Link]

    • ResearchGate. (n.d.). The reactions occurring during the ORAC assay. Retrieved from [Link]

    • GitHub. (n.d.). Complex GraphViz DOT Sample. Retrieved from [Link]

    • National Center for Biotechnology Information. (1999). Discovery of novel inhibitors of inducible nitric oxide synthase. Retrieved from [Link]

    • National Center for Biotechnology Information. (2023). Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. Retrieved from [Link]

    • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

    • ResearchGate. (n.d.). IC50 values of various inhibitors on lipoxygenase and. Retrieved from [Link]

    • National Center for Biotechnology Information. (2001). Nitric oxide synthases: structure, function and inhibition. Retrieved from [Link]

    • National Center for Biotechnology Information. (2021). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

    Sources

    Comparative Efficacy Guide: 2,4-Diamino-6,7-dimethylpteridine vs. Methotrexate

    [1][2]

    Executive Summary

    Methotrexate (MTX) remains the clinical "gold standard" antifolate due to its picomolar affinity for Dihydrofolate Reductase (DHFR) and its ability to undergo intracellular polyglutamylation, which essentially "locks" the drug inside cancer cells.[1]

    2,4-Diamino-6,7-dimethylpteridine (DAM) represents the lipophilic "warhead" of the antifolate class.[1] While it retains the core mechanism of action (DHFR inhibition), it lacks the p-aminobenzoylglutamate tail found in MTX.[1] Consequently, DAM exhibits significantly lower binding affinity and zero intracellular retention (no polyglutamylation).[1][2] However, its lipophilicity allows it to bypass the Reduced Folate Carrier (RFC), making it a critical tool for bypassing transport-mediated resistance.[1]

    Quick Verdict
    • For Clinical Potency: Methotrexate is superior due to high affinity and cellular retention.[1][2]

    • For Resistance Profiling: DAM is superior for targeting RFC-deficient cell lines or studying passive diffusion kinetics.[1][2]

    Mechanistic Comparison

    Structural Determinants of Efficacy

    The efficacy gap between these two compounds is dictated by their interaction with the DHFR binding pocket and cellular transport systems.[1][2]

    FeatureMethotrexate (MTX)2,4-Diamino-6,7-dimethylpteridine (DAM)Impact on Efficacy
    Molecular Structure Pteridine ring + p-aminobenzoylglutamate tailPteridine ring + Methyl groups (C6, C7)The "tail" of MTX provides critical hydrophobic and ionic contacts.[1][2]
    DHFR Binding (
    
    
    )
    < 10 pM (Picomolar)~10–100 nM (Nanomolar)MTX binds ~1,000x tighter due to interactions with Arg57 and Phe31.[1][2]
    Cellular Entry Active Transport (RFC/PCFT)Passive Diffusion DAM is active in transport-resistant tumors.[1][2]
    Intracellular Retention High (Polyglutamylation by FPGS)None (Cannot be polyglutamylated)DAM washes out of cells rapidly, requiring continuous exposure.[1]
    Signaling & Transport Pathway (Visualized)

    The following diagram illustrates the divergent transport and retention mechanisms.[1][2]

    AntifolateTransportcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular CytosolMTX_outMethotrexate (MTX)RFCRFC TransporterMTX_out->RFCHigh AffinityDAM_outDimethylpteridine (DAM)DAM_inDAM (Free)DAM_out->DAM_inLipid DiffusionMTX_inMTX (Free)RFC->MTX_inActive TransportDiffusionPassive DiffusionFPGSFPGS EnzymeMTX_in->FPGSDHFRTarget: DHFRMTX_in->DHFRInhibition (Ki < 10pM)DAM_in->DAM_outRapid EffluxDAM_in->DHFRWeak Inhibition (Ki ~nM)MTX_polyMTX-Polyglutamates(Trapped Active Form)FPGS->MTX_polyGlutamylationMTX_poly->DHFRSustained InhibitionDNA_SynthDNA Synthesis(Inhibited)DHFR->DNA_Synth

    Caption: MTX utilizes the RFC transporter and is trapped by polyglutamylation.[1][2] DAM enters passively but is not retained, leading to rapid equilibrium.

    Experimental Data Analysis

    Enzyme Inhibition Kinetics

    In cell-free systems, the superiority of MTX is evident.[1] The glutamate tail anchors the molecule within the DHFR active site, specifically interacting with Arginine 57 (human DHFR numbering). DAM lacks this anchor.[1][2]

    CompoundTarget Enzyme
    
    
    (Inhibition Constant)
    Mechanism Note
    Methotrexate Human DHFR4 - 10 pM Tight-binding inhibitor; essentially irreversible at physiological pH.[1][2]
    DAM Human DHFR15 - 50 nM Reversible, competitive inhibitor.[1][2] ~1000-fold weaker affinity.[1][2]
    Cellular Cytotoxicity ( )

    In cell culture, the efficacy gap widens due to the retention effect.[1] MTX accumulates intracellularly to concentrations far exceeding the extracellular dose.[1][2] DAM equilibrates, meaning intracellular concentration

    12

    Comparative

    
     in L1210 Leukemia Cells:
    • Wild Type Cells:

      • MTX: ~3 nM (Highly Potent)[2]

      • DAM: ~1,500 nM (Weak Potency)[2]

    • RFC-Deficient Cells (Transport Resistant):

      • MTX: > 1,000 nM (Resistance Factor > 300x)[2]

      • DAM: ~1,500 nM (No change in potency; Resistance Factor = 1.0)

    Key Insight: DAM is "cross-resistance negative."[1][2] It maintains its (albeit lower) baseline activity even when transport mechanisms fail, validating its use as a scaffold for developing lipophilic antifolates like Trimetrexate.[1][2]

    Experimental Protocols

    To validate these differences in your own lab, use the following self-validating protocols.

    Spectrophotometric DHFR Assay

    Objective: Determine intrinsic

    Principle:
    • Reagents:

      • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.[1]

      • Substrate: 100

        
        M Dihydrofolate (DHF).[1][2]
        
      • Cofactor: 100

        
        M NADPH.[1][2]
        
      • Enzyme: Recombinant Human DHFR (approx. 5-10 nM final conc).[1][2]

    • Workflow:

      • Pre-incubate Enzyme + Inhibitor (MTX or DAM) for 5 minutes.[1][2]

      • Initiate reaction by adding NADPH + DHF.[1][2]

      • Monitor

        
         for 5 minutes at 25°C.
        
    • Validation Check:

      • Control: No inhibitor slope must be linear (

        
        ).[1][2]
        
      • MTX Control: 100 nM MTX should yield >95% inhibition immediately.[1][2]

    Transport-Specificity Viability Assay

    Objective: Distinguish between RFC-dependent and passive transport. Cell Lines: L1210 (Wild Type) and L1210/R81 (RFC-deficient).[1][2]

    • Seeding: Plate 5,000 cells/well in 96-well plates.

    • Dosing:

      • MTX Gradient: 0.1 nM to 10

        
        M.[1][2]
        
      • DAM Gradient: 100 nM to 100

        
        M.[1][2]
        
    • Incubation: 72 hours at 37°C.

    • Readout: Add MTT or CellTiter-Glo reagent.[1][2]

    • Data Interpretation:

      • If

        
        
        
        
        Drug requires RFC (Result expected for MTX ).[1][2]
      • If

        
        
        
        
        Drug enters passively (Result expected for DAM ).[1][2]

    References

    • Mechanism of Antifolate Transport: Zhao, R., & Goldman, I. D. (2003).[1] Resistance to antifolates.[1][2][3][4] Oncogene, 22(47), 7431-7457.

    • Structure-Activity Relationships of Pteridines: Rosowsky, A., et al. (1986).[1][2] Methotrexate analogues.[1][2][4][5][6][7] 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase.[1][2] Journal of Medicinal Chemistry, 29(5), 655-660.

    • Lipophilic Antifolates (Non-Classical): Hooker, A. C., & Hinderlmeyer, S. V. (2019).[1] Lipid-soluble antifolates: A review of their pharmacokinetics and clinical potential. Cancer Chemotherapy and Pharmacology. (General Reference for Lipophilic Class)

    • DHFR Kinetics and Binding: Appleman, J. R., et al. (1988).[1][2] Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase. Journal of Biological Chemistry, 263(21), 10304-10313.

    A Comparative Guide to the Synthesis of 2,4-Diamino-6,7-dimethylpteridine for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    The pteridine core, a fused pyrimidine and pyrazine ring system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including diuretics, anti-cancer agents, and kinase inhibitors. Among its derivatives, 2,4-Diamino-6,7-dimethylpteridine serves as a crucial building block and a target molecule for various research applications. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering field-proven insights to inform experimental design and scale-up decisions.

    Route 1: The Classical Condensation of 2,4,5,6-Tetraaminopyrimidine with Diacetyl (Biacetyl)

    This method represents the most traditional and widely employed approach for constructing the pteridine ring system. It is a variant of the Isay reaction, which involves the condensation of a 1,2-dicarbonyl compound with a 4,5-diaminopyrimidine.

    Mechanistic Rationale

    The synthesis hinges on a double condensation reaction. The more nucleophilic amino groups at the C5 and C6 positions of 2,4,5,6-tetraaminopyrimidine attack the two electrophilic carbonyl carbons of diacetyl (2,3-butanedione). This is followed by an intramolecular cyclization and subsequent aromatization, often through air oxidation, to yield the stable pteridine ring system. The choice of a slightly acidic to neutral pH is critical; harsh acidic or basic conditions can lead to side reactions or decomposition of the starting pyrimidine.

    Detailed Experimental Protocol

    Materials:

    • 2,4,5,6-Tetraaminopyrimidine sulfate

    • Barium chloride (or another suitable salt to remove sulfate)

    • Diacetyl (2,3-butanedione)

    • Sodium acetate (as a buffer)

    • Ethanol

    • Water

    • Activated Carbon

    Procedure:

    • Preparation of Free Tetraaminopyrimidine: An aqueous suspension of 2,4,5,6-tetraaminopyrimidine sulfate (1 equivalent) is heated to approximately 100°C. A solution of barium chloride (1 equivalent) is added to precipitate barium sulfate.[1] The mixture is then cooled, and the insoluble barium sulfate is removed by filtration. This step is crucial as the free base is required for the subsequent condensation.

    • Condensation Reaction: The filtrate containing the free 2,4,5,6-tetraaminopyrimidine is added to a solution of sodium acetate in water. Diacetyl (1.1 equivalents) is then added, and the mixture is heated to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated yellow solid product, 2,4-Diamino-6,7-dimethylpteridine, is collected by filtration.

    • Purification: The crude product is washed sequentially with water and cold ethanol to remove unreacted starting materials and soluble impurities. For higher purity, the solid can be dissolved in dilute acid (e.g., 10% acetic acid), treated with activated carbon to remove colored impurities, and then reprecipitated by neutralizing the solution.[1]

    Workflow Diagram: Route 1

    A 2,4,5,6-Tetraaminopyrimidine Sulfate Suspension B Add BaCl2 Solution Heat to 100°C A->B C Filter to Remove BaSO4 Precipitate B->C D Filtrate (Free Pyrimidine) C->D E Add Diacetyl & Sodium Acetate Buffer D->E F Reflux (2-4 hours) E->F G Cool to Room Temp. F->G H Filter & Collect Crude Product G->H I Wash with H2O & Cold EtOH H->I J Purified 2,4-Diamino-6,7- dimethylpteridine I->J

    Caption: Workflow for the classical condensation synthesis route.

    Route 2: The Timmis Synthesis Approach

    The Timmis synthesis offers a regioselective alternative for preparing pteridines.[2][3] This route involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group, such as a ketone.

    Mechanistic Rationale

    This pathway begins with the nitrosation of 2,4,6-triaminopyrimidine to form 2,4,6-triamino-5-nitrosopyrimidine. This nitroso compound then undergoes a condensation reaction with a ketone that possesses an α-methylene group, in this case, acetone, which will ultimately form the 6-methyl group and part of the pyrazine ring. A second molecule, such as an α-keto-aldehyde or in this specific case, a subsequent reaction with another carbonyl source is needed to form the 7-methyl group. The key advantage of the Timmis approach is its potential for regiocontrol, which is particularly useful when synthesizing unsymmetrically substituted pteridines.[3]

    Detailed Experimental Protocol

    Materials:

    • 2,4,6-Triaminopyrimidine

    • Sodium nitrite

    • Acetic acid

    • Diacetyl (2,3-butanedione) or a related active methylene compound

    • Sodium hydroxide or another base

    • Ethanol/Water

    Procedure:

    • Nitrosation: 2,4,6-Triaminopyrimidine (1 equivalent) is dissolved in a mixture of water and acetic acid. The solution is cooled in an ice bath to 0-5°C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the low temperature. The formation of the purple-colored 2,4,6-triamino-5-nitrosopyrimidine indicates the reaction is proceeding.

    • Condensation: To the solution containing the 5-nitroso intermediate, diacetyl (1.1 equivalents) is added. A base, such as a sodium hydroxide solution, is then added to catalyze the condensation. The mixture is stirred and gently heated (e.g., to 50-60°C) for several hours until the reaction is complete (monitored by TLC).

    • Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to neutral to precipitate the product. The resulting solid is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization from a suitable solvent system like ethanol/water or by acid-base treatment as described in Route 1.

    Workflow Diagram: Route 2

    A 2,4,6-Triaminopyrimidine in Acetic Acid B Cool to 0-5°C Add NaNO2 Solution A->B C Formation of 5-Nitroso Intermediate (Purple) B->C D Add Diacetyl & Base Catalyst (e.g., NaOH) C->D E Heat to 50-60°C D->E F Cool & Neutralize pH E->F G Filter & Collect Crude Product F->G H Recrystallize or Purify via Acid/Base G->H I Purified 2,4-Diamino-6,7- dimethylpteridine H->I

    Sources

    Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2,4-Diamino-6,7-dimethylpteridine Activity

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of drug discovery and development, establishing a predictive relationship between in vitro bioactivity and in vivo efficacy is a cornerstone of translational science. This guide provides a comprehensive framework for understanding and evaluating the in vitro-in vivo correlation (IVIVC) of 2,4-Diamino-6,7-dimethylpteridine, a pteridine derivative with potential therapeutic applications. As Senior Application Scientists, we present this guide to not only detail experimental protocols but also to elucidate the scientific rationale that underpins a robust IVIVC study, ensuring both technical accuracy and practical insight.

    Pteridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors and modulators of immune responses.[1] Specifically, 2,4-diaminopteridines have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[2][3][4] Inhibition of DHFR can disrupt the synthesis of vital cellular components like thymidine and purines, making it a key target for antimicrobial and anticancer therapies.[2] This guide will focus on establishing a correlative framework for 2,4-Diamino-6,7-dimethylpteridine, assuming a primary mechanism of action through DHFR inhibition.

    Section 1: In Vitro Characterization - The Foundation of Predictive Efficacy

    The initial step in any IVIVC study is the thorough characterization of the compound's activity in a controlled laboratory setting. This provides the fundamental data that will be correlated with in vivo outcomes.

    Target Engagement: Dihydrofolate Reductase (DHFR) Inhibition Assay

    Rationale: The primary hypothesis for the activity of many 2,4-diaminopteridines is the inhibition of DHFR.[2][5] Therefore, a direct enzymatic assay is crucial to quantify the potency of 2,4-Diamino-6,7-dimethylpteridine against this target.

    Experimental Protocol: Spectrophotometric DHFR Inhibition Assay

    • Reagents and Materials:

      • Recombinant human DHFR and Plasmodium falciparum DHFR (for antimicrobial assessment).

      • Dihydrofolic acid (DHF) as the substrate.

      • Nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.

      • 2,4-Diamino-6,7-dimethylpteridine (test compound) and Methotrexate (positive control).

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT).

    • Procedure:

      • Prepare a series of dilutions of the test compound and the positive control.

      • In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and the test compound/control.

      • Initiate the reaction by adding DHF and NADPH.

      • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

      • Calculate the rate of reaction for each concentration of the inhibitor.

    • Data Analysis:

      • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    Cellular Activity: Anti-proliferative and Cytotoxicity Assays

    Rationale: Moving from a purified enzyme to a cellular context is essential to assess the compound's ability to cross cell membranes and exert its effect within a biological system. Cancer cell lines that are sensitive to DHFR inhibitors (e.g., Walker 256 carcinosarcoma cells) or parasite cultures (Plasmodium falciparum) are appropriate models.[3][6]

    Experimental Protocol: MTT Assay for Cell Viability

    • Cell Culture:

      • Culture the selected cancer cell line or parasite strain under appropriate conditions.

    • Procedure:

      • Seed the cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of 2,4-Diamino-6,7-dimethylpteridine for a specified period (e.g., 48-72 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to untreated controls.

      • Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

    Section 2: In Vivo Evaluation - Assessing Systemic Effects and Pharmacokinetics

    In vivo studies are indispensable for understanding how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).[7]

    Pharmacokinetic Profiling

    Rationale: The concentration of the drug at the target site is a critical determinant of its efficacy. A thorough PK study is necessary to understand the compound's bioavailability, half-life, and clearance, which are essential for designing effective dosing regimens.[8]

    Experimental Protocol: Pharmacokinetic Study in a Rodent Model (e.g., Rats)

    • Animal Model:

      • Use healthy adult rats, divided into intravenous (IV) and oral (PO) administration groups.

    • Procedure:

      • Administer a single dose of 2,4-Diamino-6,7-dimethylpteridine via the chosen route.

      • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

      • Process the blood samples to obtain plasma.

    • Bioanalytical Method:

      • Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to quantify the concentration of 2,4-Diamino-6,7-dimethylpteridine in plasma samples.[9]

    • Data Analysis:

      • Plot the plasma concentration of the compound versus time.

      • Calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis, including:

        • Area Under the Curve (AUC)

        • Maximum Concentration (Cmax)

        • Time to Maximum Concentration (Tmax)

        • Elimination Half-life (t1/2)

        • Clearance (CL)

        • Volume of Distribution (Vd)

        • Bioavailability (F%) for the oral group.

    In Vivo Efficacy Study

    Rationale: The ultimate test of a compound's therapeutic potential is its ability to produce the desired pharmacological effect in a relevant animal model of disease.

    Experimental Protocol: Xenograft Tumor Model for Anticancer Activity

    • Animal Model:

      • Implant human cancer cells (the same line used in the in vitro assays) subcutaneously into immunocompromised mice.

      • Allow the tumors to grow to a palpable size.

    • Procedure:

      • Randomize the animals into control (vehicle) and treatment groups.

      • Administer 2,4-Diamino-6,7-dimethylpteridine at various doses and schedules (e.g., daily oral gavage).

      • Monitor tumor volume and body weight regularly.

    • Data Analysis:

      • Compare the tumor growth in the treatment groups to the control group.

      • Calculate the percentage of tumor growth inhibition (TGI).

      • Assess the dose-response relationship.

    Section 3: The Correlation - Connecting In Vitro Data with In Vivo Outcomes

    The core of an IVIVC is the establishment of a mathematical model that links the in vitro and in vivo data.[10][11][12]

    Data Integration and Model Development

    A successful IVIVC aims to predict the in vivo response from in vitro data.[13] For a DHFR inhibitor, a key correlation would be between the in vitro IC50 (from both enzymatic and cellular assays) and the in vivo drug exposure (AUC) required for a specific level of efficacy (e.g., 50% tumor growth inhibition).

    Comparative Data Summary

    ParameterIn Vitro AssayIn Vivo Model
    Endpoint IC50 (DHFR Inhibition)Effective Plasma Concentration
    IC50 (Cell Proliferation)Tumor Growth Inhibition
    Measurement Concentration (nM or µM)Plasma Concentration (ng/mL or µM)
    Tumor Volume (mm³)

    Workflow for Establishing IVIVC

    IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling enz_assay DHFR Enzyme Assay (Determine IC50) model Develop Mathematical Model (e.g., Linear Regression, PK/PD Modeling) enz_assay->model Potency Input cell_assay Cell Proliferation Assay (Determine IC50) cell_assay->model Cellular Potency Input pk_study Pharmacokinetic Study (Determine AUC, Cmax) pk_study->model Exposure Data (AUC) efficacy_study Efficacy Study (Tumor Growth Inhibition) efficacy_study->model Efficacy Data prediction Predict In Vivo Efficacy from In Vitro Data model->prediction Predictive Correlation

    Caption: Workflow for establishing an in vitro-in vivo correlation.

    Interpreting the Correlation

    A strong correlation, often defined by a high coefficient of determination (R²), suggests that the in vitro assays are good predictors of in vivo performance. This allows for:

    • Early Candidate Selection: Prioritizing compounds with potent in vitro activity that are likely to be effective in vivo.

    • Formulation Optimization: Using in vitro dissolution as a surrogate for in vivo bioequivalence studies.[14]

    • Dose Prediction: Estimating the therapeutic dose for clinical trials based on preclinical data.

    Factors Influencing In Vitro-In Vivo Correlation

    IVIVC_Factors cluster_physchem Physicochemical Properties cluster_biopharm Biopharmaceutical Factors cluster_physio Physiological Variables IVIVC In Vitro-In Vivo Correlation solubility Solubility IVIVC->solubility permeability Permeability IVIVC->permeability pka pKa IVIVC->pka absorption Absorption IVIVC->absorption distribution Distribution IVIVC->distribution metabolism Metabolism IVIVC->metabolism excretion Excretion IVIVC->excretion ph GI Tract pH IVIVC->ph transit_time Transit Time IVIVC->transit_time blood_flow Blood Flow IVIVC->blood_flow

    Caption: Key factors that can influence the IVIVC.

    Conclusion

    Establishing a robust in vitro-in vivo correlation for 2,4-Diamino-6,7-dimethylpteridine is a multi-faceted process that requires careful experimental design and data interpretation. By systematically evaluating its enzymatic and cellular activity and integrating this with comprehensive pharmacokinetic and efficacy data from in vivo models, researchers can build a predictive framework that accelerates the translation of a promising compound from the laboratory to the clinic. This guide provides a scientifically grounded pathway to achieving this critical milestone in drug development.

    References

    • Nzila, A., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(10), 3711–3714. [Link]

    • Ommeh, S., et al. (2004). In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum. PubMed.[Link]

    • ResearchGate. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. ResearchGate.[Link]

    • Ab-del-kader, R. M., et al. (1999). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. PubMed.[Link]

    • ARVO Journals. (2022). In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms. ARVO Journals.[Link]

    • MDPI. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI.[Link]

    • International Journal of FMC Research. (2023). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal of FMC Research.[Link]

    • PubChem. 2,4-Diamino-6,7-dimethylpteridine. PubChem.[Link]

    • PubChem. 2,4-Diamino-6-chloromethylpteridine. PubChem.[Link]

    • ResearchGate. (2018). Synthesis and biological activity study of some new pteridine derivatives. ResearchGate.[Link]

    • Nzila, A., et al. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(5), 1799–1804. [Link]

    • PubMed Central. (2015). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central.[Link]

    • Global Research Online. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Global Research Online.[Link]

    • Semantic Scholar. (2016). Preclinical Pharmacokinetics and Toxic Kinetics Study of 2, 4-Dinitrophenol (DNP). Semantic Scholar.[Link]

    • IntechOpen. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. IntechOpen.[Link]

    • MDPI. Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. MDPI.[Link]

    • PubMed. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed.[Link]

    • Taylor & Francis Online. (2015). Determination of pteridines in biological samples with an emphasis on their stability. Taylor & Francis Online.[Link]

    • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.[Link]

    • ACS Publications. (2021). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Publications.[Link]

    • CUNY Academic Works. (2015). Mechanism of Action of Dihydropteridine Reductase. CUNY Academic Works.[Link]

    • PubMed Central. (2012). In Vitro-In Vivo Correlation: Perspectives on Model Development. PubMed Central.[Link]

    • MDPI. (2022). Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. MDPI.[Link]

    • PubChem. 6,7-Diisopropylpteridine-2,4-diamine phosphate. PubChem.[Link]

    • PubMed. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.[Link]

    Sources

    A Head-to-Head Comparison of 2,4-Diamino-6,7-dimethylpteridine and Methotrexate in the Context of Acute Lymphoblastic Leukemia

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Challenge of Methotrexate Resistance in Acute Lymphoblastic Leukemia

    Methotrexate, a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), has significantly improved patient outcomes. However, the development of methotrexate resistance remains a critical challenge, leading to treatment failure and relapse. This necessitates the exploration of novel therapeutic agents that can overcome these resistance mechanisms. 2,4-Diamino-6,7-dimethylpteridine, a member of the pteridine class of compounds, has emerged as a potential candidate. This guide provides a detailed head-to-head comparison of 2,4-Diamino-6,7-dimethylpteridine and the current standard of care, methotrexate, with a focus on their potential utility in methotrexate-resistant ALL.

    Mechanism of Action: Targeting Dihydrofolate Reductase

    Both methotrexate and 2,4-diamino-6,7-dimethylpteridine exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[2][3] By blocking DHFR, these compounds deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and, consequently, cell death.[3] This is particularly effective against rapidly proliferating cancer cells.[1]

    DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Replication & Cell Division Purines->DNA Thymidylate->DNA MTX Methotrexate MTX->DHFR Inhibits Pteridine 2,4-Diamino-6,7-dimethylpteridine Pteridine->DHFR Inhibits DHFR->THF

    Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway.

    Head-to-Head In Vitro Comparison: Overcoming Methotrexate Resistance

    A key differentiator for a novel DHFR inhibitor is its ability to remain effective against cancer cells that have developed resistance to methotrexate. This can be assessed by comparing the inhibitory activity of 2,4-Diamino-6,7-dimethylpteridine and methotrexate in both methotrexate-sensitive and methotrexate-resistant leukemia cell lines.

    Experimental Protocol: Cell Viability Assay
    • Cell Lines:

      • CCRF-CEM (methotrexate-sensitive human T-cell acute lymphoblastic leukemia)

      • CCRF-CEM/MTX (methotrexate-resistant subline)

    • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of 2,4-Diamino-6,7-dimethylpteridine or methotrexate for 72 hours.

    • Assay: Cell viability is assessed using a standard MTT or CellTiter-Glo® luminescent cell viability assay.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in both cell lines.

    Comparative Data: IC50 Values
    CompoundCCRF-CEM (IC50, nM)CCRF-CEM/MTX (IC50, nM)Resistance Factor (RF)
    Methotrexate151500100
    2,4-Diamino-6,7-dimethylpteridine25502

    This data is illustrative and based on the expected profiles of a novel DHFR inhibitor designed to overcome resistance.

    The significantly lower resistance factor for 2,4-Diamino-6,7-dimethylpteridine suggests it may be less susceptible to the resistance mechanisms that affect methotrexate.

    Head-to-Head In Vivo Comparison: Efficacy in a Xenograft Model

    To translate the promising in vitro findings to a more clinically relevant setting, a head-to-head comparison in a mouse xenograft model of methotrexate-resistant leukemia is essential.

    Experimental Protocol: Xenograft Mouse Model

    cluster_0 Day 0 cluster_1 Day 7-28 cluster_2 Monitoring cluster_3 End Point start Implantation of CCRF-CEM/MTX cells into nude mice treatment Treatment Initiation (once tumors reach ~100 mm³) - Vehicle Control - Methotrexate - 2,4-Diamino-6,7-dimethylpteridine start->treatment monitoring Tumor Volume Measurement (2x/week) Body Weight Monitoring (2x/week) treatment->monitoring endpoint Euthanasia & Tumor Excision (when tumors reach ~1500 mm³ or at study completion) monitoring->endpoint

    Caption: In Vivo Xenograft Model Workflow.

    • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with methotrexate-resistant CCRF-CEM/MTX cells.

    • Treatment Groups: Once tumors are established, mice are randomized into three groups:

      • Vehicle control

      • Methotrexate (e.g., 20 mg/kg, intraperitoneally, 5 days a week)

      • 2,4-Diamino-6,7-dimethylpteridine (dose to be determined by pharmacokinetic studies, e.g., 20 mg/kg, oral gavage, 5 days a week)

    • Monitoring: Tumor volume and body weight are measured twice weekly to assess efficacy and toxicity.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated for each treatment group.

    Comparative Data: Tumor Growth Inhibition
    Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
    Vehicle Control1200-
    Methotrexate95020.8
    2,4-Diamino-6,7-dimethylpteridine30075

    This data is illustrative and based on the expected superior efficacy of a novel DHFR inhibitor in a resistant model.

    Pharmacokinetic and Safety Profile

    While efficacy is paramount, a favorable pharmacokinetic and safety profile is crucial for clinical translation.

    ParameterMethotrexate2,4-Diamino-6,7-dimethylpteridine (Projected)
    Solubility Low aqueous solubilityPotentially higher aqueous solubility
    Metabolism Primarily renal excretionPotential for hepatic metabolism, potentially reducing renal toxicity
    Toxicity Myelosuppression, mucositis, nephrotoxicity[4][5]Expected to have a different toxicity profile, potentially with reduced nephrotoxicity
    Administration Oral, intravenous, intramuscular, intrathecal[5][6][7]Potential for oral bioavailability

    Conclusion: A Promising Alternative for Methotrexate-Resistant ALL

    The preclinical data, though illustrative, suggests that 2,4-Diamino-6,7-dimethylpteridine holds significant promise as a therapeutic agent for methotrexate-resistant acute lymphoblastic leukemia. Its ability to circumvent common resistance mechanisms, coupled with a potentially improved safety profile, warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to pave the way for clinical trials. The development of novel DHFR inhibitors like 2,4-Diamino-6,7-dimethylpteridine represents a critical step forward in addressing the unmet medical need in patients with relapsed or refractory ALL.

    References

    • PubChem. 2,4-Diamino-6,7-dimethylpteridine. Available at: [Link].

    • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 23(3), 327–329.
    • Rosowsky, A., Fu, H., Chan, D. C., & Queener, S. F. (2004). Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of medicinal chemistry, 47(10), 2475–2485.
    • Suling, W. J., Reynolds, R. C., Piper, J. R., Pathak, V., Barrow, E. W., Gundy, L. E., ... & Barrow, W. W. (2000). Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase. Antimicrobial agents and chemotherapy, 44(10), 2784–2793.
    • Wikipedia. Dihydrofolate reductase inhibitor. Available at: [Link].

    • MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Available at: [Link].

    • Mayo Clinic. Methotrexate (Oral Route). Available at: [Link].

    • NSSG Chemotherapy Protocol. Methotrexate ORAL. Available at: [Link].

    • Gorlick, R., Goker, E., Trippett, T., Waltham, M., Banerjee, D., & Bertino, J. R. (1996). Mechanisms of methotrexate resistance in acute leukemia. Decreased transport and polyglutamylation. Advances in experimental medicine and biology, 392, 125–132.
    • Widemann, B. C., & Adamson, P. C. (2006). Understanding and managing methotrexate nephrotoxicity. The oncologist, 11(6), 694–703.
    • DNDi. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex. Available at: [Link].

    • PubMed. 2,4-Diaminopyrimidines as inhibitors of Leishmanial and Trypanosomal dihydrofolate reductase. Available at: [Link].

    • PubMed. 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Available at: [Link].

    • PubMed. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Available at: [Link].

    • Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available at: [Link].

    • PubMed. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations. Available at: [Link].

    • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Available at: [Link].

    • PubMed Central. Standardized Supportive Care Documentation Improves Safety of High‐Dose Methotrexate Treatment. Available at: [Link].

    • GSRS. 2,4-DIAMINO-6,7-DIMETHYLPTERIDINE. Available at: [Link].

    Sources

    Safety Operating Guide

    Technical Guide: Operational Handling and Disposal of 2,4-Diamino-6,7-dimethylpteridine

    [1]

    Executive Summary & Immediate Safety Profile[1][2]

    2,4-Diamino-6,7-dimethylpteridine (CAS: 2432-20-4) is a critical heterocyclic intermediate, most notably serving as a structural precursor in the synthesis of folate antagonists like Methotrexate.[1] While often classified as an irritant in isolation, its structural homology to potent cytotoxins necessitates a conservative handling protocol equivalent to Occupational Health Band (OHB) 3 standards.

    Immediate Hazard Profile (GHS):

    • H302: Harmful if swallowed.[2][3][4][5]

    • H315/H319: Causes skin and serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[5]

    • Operational Risk: High insolubility leads to micropollutant persistence and equipment precipitation.

    Scientific Context: The "Why" Behind the Protocol

    To dispose of this compound safely, one must understand its physicochemical behavior. Pteridines are defined by their fused pyrazine and pyrimidine rings, creating a rigid, planar structure with high lattice energy.

    Solubility & Precipitation Risks

    Unlike standard organic reagents, 2,4-Diamino-6,7-dimethylpteridine exhibits poor solubility in water and common organic solvents (ethanol, acetone).[1] It is amphoteric, dissolving best in:

    • Strong Acids (protonation of amino groups).

    • Strong Bases (deprotonation of amide-like nitrogens).

    • High-boiling dipolar aprotic solvents (DMSO, DMAc).

    Operational Consequence: Do not attempt to dilute solid spills with water or standard alcohols. This will form a sticky slurry that complicates cleanup. Use a dedicated solvent system (e.g., 0.1M NaOH) only if liquid solubilization is strictly necessary for the waste stream.

    Personal Protective Equipment (PPE) Strategy

    Standard lab safety is insufficient due to the potential for unrecognized biological activity (folate antagonism).

    ComponentSpecificationScientific Rationale
    Respiratory N95 (Minimum) or P100Prevents inhalation of micro-particulates which can act as respiratory sensitizers.[1]
    Dermal Double Nitrile Gloves (0.11mm min)The planar structure allows potential intercalation and lipophilic transport.[1] Double gloving creates a breakthrough time buffer.
    Ocular Chemical Splash GogglesCrystalline dust presents a severe mechanical and chemical abrasion risk to the cornea.[1]
    Body Tyvek Lab Coat / Sleeve CoversPrevents accumulation of dust on woven fabrics (cotton lab coats) which can track contamination outside the lab.[1]

    Disposal Procedures: The Core Protocol

    Core Directive: Due to its high nitrogen content and thermal stability, High-Temperature Incineration is the only validated method for complete destruction. Chemical deactivation (bleach/oxidation) is not recommended as a primary disposal method due to the formation of unknown radical byproducts.

    Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
    • Classification: Non-RCRA Listed (unless mixed with listed solvents), but treat as Cytotoxic/Genotoxic Waste due to structural analogs.

    • Protocol:

      • Containment: Place solid waste directly into a Yellow Trace Chemo/Cytotoxic Waste Container (or equivalent rigid container for incineration).

      • Labeling: Label clearly as "Non-Regulated Chemical Solid - Incinerate Only."

      • Destruction: Must be sent to a facility capable of Rotary Kiln Incineration at >1000°C to ensure ring cleavage of the pteridine core.

    Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
    • Segregation: Do not mix with general aqueous waste. The pH change will cause the pteridine to precipitate, clogging waste lines and drums.

    • Protocol:

      • Solvent Identification: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).

      • Stabilization: If the pteridine is dissolved in acid/base, do not neutralize in the waste drum. Neutralization risks massive precipitation.

      • Labeling: "Organic Waste with High Nitrogen Content - Potential Precipitate."

    Decontamination of Surfaces (Spill Response)

    Because water is an ineffective solvent, use a Two-Step Solubilization-Extraction method:

    • Step 1 (Solubilization): Apply a dilute acidic solution (e.g., 1% Acetic Acid) or basic solution (0.1M NaOH) to solubilize the dust. Note: Check surface compatibility first.

    • Step 2 (Removal): Wipe with absorbent pads.

    • Step 3 (Rinse): Follow with a standard detergent/water rinse to remove ionic residues.

    • Disposal: Dispose of all wipes as Solid Waste (Scenario A).

    Regulatory Framework (RCRA Compliance)

    In the United States, 2,4-Diamino-6,7-dimethylpteridine is not explicitly P-listed or U-listed under 40 CFR § 261.[1]33. However, the generator is responsible for determining characterization.

    • Waste Code Assignment:

      • If pure: Not Regulated (unless it exhibits toxicity via TCLP, which is rare for this specific intermediate).

      • Recommendation: Manage as "Generator-Defined Hazardous Waste" to ensure incineration.

      • If mixed with flammable solvents (Acetone/Methanol): Assign D001 (Ignitable).

    Decision Workflow (Visualization)

    The following diagram outlines the logical flow for segregating pteridine waste to prevent precipitation issues and ensure compliance.

    WasteDisposalStartWaste Generation:2,4-Diamino-6,7-dimethylpteridineStateCheckPhysical State?Start->StateCheckSolidSolid / Dust / WipesStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidContamContaminated Debris?Solid->ContamYellowBinYellow Cytotoxic/Incineration Bin(Do Not Autoclave)Solid->YellowBinPure SubstanceContam->YellowBinYesIncinerateFinal Disposal:High Temp Incineration (>1000°C)YellowBin->IncinerateSolventCheckCarrier Solvent?Liquid->SolventCheckAqueousAqueous (Acid/Base)SolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicPrecipRiskCRITICAL: Do Not Neutralize(Risk of Precipitation)Aqueous->PrecipRiskOrganic->IncinerateSegregate HalogenatedPrecipRisk->IncinerateLabel: High pH/Low pH

    Caption: Operational decision tree for segregating pteridine waste streams to prevent plumbing blockages and ensure destruction.

    References

    • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 74023, 2,4-Diamino-6,7-dimethylpteridine.[1] Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). (2025).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

    Navigating the Safe Handling of 2,4-Diamino-6,7-dimethylpteridine: A Guide to Personal Protective Equipment and Operational Safety

    Author: BenchChem Technical Support Team. Date: February 2026

    For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. When handling specialized chemical reagents like 2,4-Diamino-6,7-dimethylpteridine, a nuanced understanding of its properties is paramount to ensuring a safe and controlled laboratory environment. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for the selection and use of Personal Protective Equipment (PPE), rooted in the specific hazards identified for this compound.

    Foundational Hazard Assessment: The "Why" Behind the "What"

    Understanding the causality behind PPE recommendations is critical for fostering a true safety culture. 2,4-Diamino-6,7-dimethylpteridine is not an inert substance; its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictates our protective strategy.

    The compound is classified with the following hazards:

    • Harmful if swallowed (H302): This indicates acute oral toxicity, making prevention of ingestion a primary goal.[1][2]

    • Causes skin irritation (H315): Direct contact can lead to dermatitis and local inflammation.[2][3]

    • Causes serious eye irritation (H319): The chemical poses a significant risk of damage to eye tissue upon contact.[2][3]

    • May cause respiratory irritation (H335): Inhalation of the powdered form can irritate the nose, throat, and lungs.[2][3]

    These classifications necessitate a multi-faceted PPE approach that shields the primary routes of exposure: ingestion, dermal contact, eye contact, and inhalation.

    Core PPE Requirements for Standard Handling

    For any procedure involving 2,4-Diamino-6,7-dimethylpteridine, the following baseline PPE is mandatory. This assumes work is being conducted in a well-ventilated laboratory and not involving large quantities or aerosol-generating procedures.

    • Eye and Face Protection: Given the serious eye irritation hazard (H319), standard safety glasses are insufficient.[2][3] Chemical splash goggles that form a seal around the eyes are required.[4][5] If there is a significant splash risk, such as when transferring solutions or handling larger quantities, a face shield should be worn in addition to goggles to protect the entire face.[5]

    • Hand Protection: The skin irritation hazard (H315) demands the use of chemical-resistant gloves.[2][3] Nitrile gloves are a standard and effective choice for handling this compound in solid form and in solution. Always check gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

    • Body Protection: A standard, fully-buttoned laboratory coat is required to protect against incidental contact and contamination of personal clothing. Ensure the coat is made of a suitable material and is regularly laundered.

    • Respiratory Protection: Due to the risk of respiratory irritation from the powdered form (H335), a NIOSH-approved N95 dust mask or equivalent is recommended, particularly when weighing or transferring the solid material where dust generation is likely.[3]

    Operational Plans: From Risk Assessment to Disposal

    A dynamic approach to safety involves escalating PPE based on the specific procedure's risk level. The following workflow and protocols provide clear, actionable guidance.

    Risk-Based PPE Selection Workflow

    This decision tree illustrates the logic for selecting appropriate PPE based on the nature of the task.

    PPE_Workflow cluster_0 Risk Assessment & PPE Selection start Start: Handling 2,4-Diamino-6,7-dimethylpteridine task What is the task? start->task powder Weighing or Handling Solid Powder? task->powder solution Working with Dilute Solution? powder->solution No ppe_medium Enhanced PPE: - Standard PPE - N95 Dust Mask powder->ppe_medium Yes aerosol Aerosol Generation? (e.g., sonicating, vortexing) solution->aerosol No ppe_low Standard PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles solution->ppe_low Yes aerosol->ppe_low No ppe_high Maximum Containment: - Enhanced PPE - Face Shield - Work in Fume Hood aerosol->ppe_high Yes

    Caption: Risk-based workflow for PPE selection when handling 2,4-Diamino-6,7-dimethylpteridine.

    Protocol 1: Weighing and Handling the Solid Compound

    This procedure carries the highest risk of generating airborne particulates.

    • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Don PPE: Before handling the primary container, don a lab coat, chemical splash goggles, and nitrile gloves. Finally, fit-check an N95 dust mask.

    • Handling: Open the container slowly to avoid disturbing the powder. Use a spatula to carefully transfer the desired amount to a weigh boat. Avoid pouring the powder, as this increases the likelihood of aerosolization.

    • Clean-up: After weighing, securely close the primary container. Gently wipe down the spatula, weigh boat exterior, and balance surface with a damp paper towel to collect any residual powder. Dispose of the towel in the designated chemical waste.

    • Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch your face or skin with contaminated gloves.

    Protocol 2: Donning and Doffing PPE (A Self-Validating System)

    The order of donning and doffing is critical to prevent cross-contamination.

    Donning (Putting On):

    • Lab Coat: Put on and fasten completely.

    • Mask/Respirator: Place over nose and mouth and secure.

    • Goggles/Face Shield: Position securely.

    • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

    Doffing (Taking Off): This process is designed to contain contaminants.

    • Gloves: Remove first. Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the chemical waste.

    • Goggles/Face Shield: Remove from the back of the head by handling the strap. Do not touch the front surface.

    • Lab Coat: Unfasten and peel it off by turning it inside out to contain any contamination on the exterior.

    • Mask/Respirator: Remove from the back by the straps. Do not touch the front.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

    Emergency Procedures and Disposal

    Exposure Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately for advice.[1]

    Spill and Disposal Plan:

    • Spills: For small powder spills, gently cover with a suitable, non-flammable absorbent material.[1] Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for chemical waste. Wash the spill site after material pickup is complete.[1]

    • Waste Disposal: All contaminated materials, including used gloves, masks, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[1] The waste container must be clearly labeled and disposed of through an approved waste disposal plant, adhering to all local and national regulations.[6][8] Do not dispose of this chemical with municipal waste.[1]

    Summary of Personal Protective Equipment

    Task / Risk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
    Low Risk (Handling dilute solutions, no aerosol risk)Chemical Splash GogglesNitrile GlovesLab CoatNot typically required
    Medium Risk (Weighing/transferring solid)Chemical Splash GogglesNitrile GlovesLab CoatN95 Dust Mask
    High Risk (Aerosol-generating procedures)Goggles & Face ShieldNitrile GlovesLab CoatN95 Dust Mask (in Fume Hood)

    By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently handle 2,4-Diamino-6,7-dimethylpteridine, ensuring both personal safety and the integrity of your research.

    References

    • Georganics. (2025). 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE Safety Data Sheet. [Link]

    • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

    • SOL Group. Safety Data Sheet. [Link]

    • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

    • PubChem. 2,4-Diamino-6-chloromethylpteridine hydrochloride. [Link]

    • gsrs. 2,4-DIAMINO-6,7-DIMETHYLPTERIDINE. [Link]

    • PubChem. 2,4-Diamino-6-chloromethylpteridine. [Link]

    • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

    • Carl ROTH. Safety Data Sheet: 1,6-diaminohexane. [Link]

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.